Product packaging for Methylliberine(Cat. No.:CAS No. 51168-26-4)

Methylliberine

Cat. No.: B055574
CAS No.: 51168-26-4
M. Wt: 224.22 g/mol
InChI Key: ZVQXCXPGLSBNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylliberine, also known as dimethylguanidine, is a purine alkaloid of significant interest in phytochemical and pharmacological research. Structurally related to theacrine and other methylxanthines found in the Coffea and Camellia genera, this compound serves as a key intermediate in the biosynthesis of more complex purine alkaloids. Its primary research value lies in its unique mechanism of action; while it shares a purine backbone with caffeine, its distinct methylation pattern suggests differential interactions with adenosine receptors and other neurological targets. This makes it a crucial compound for structure-activity relationship (SAR) studies aimed at understanding how subtle molecular modifications alter biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4O3 B055574 Methylliberine CAS No. 51168-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,7,9-trimethylpurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQXCXPGLSBNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045665
Record name Methylliberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51168-26-4
Record name Methylliberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051168264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylliberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLLIBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY9AJC5PA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methylliberine: A Technical Guide on the Putative Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylliberine (O(2),1,7,9-tetramethyluric acid), commercially known as Dynamine™, is a purine alkaloid found in coffee beans, tea, and other botanicals. Structurally similar to caffeine and theacrine, it is gaining attention as a nootropic ingredient in dietary supplements. It is purported to enhance energy, mood, and focus without the undesirable cardiovascular side effects or habituation associated with caffeine. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the central nervous system (CNS). It is important to note that, as of late 2023, direct experimental evidence elucidating the specific molecular interactions and downstream signaling pathways of this compound is limited. The information presented herein is based on its structural analogy to caffeine, existing pharmacokinetic data, and human clinical studies on its cognitive and physiological effects. This guide will summarize the hypothesized mechanisms, present available quantitative data, and outline standard experimental protocols that could be employed to further investigate its pharmacological profile.

Hypothesized Mechanism of Action in the Central Nervous System

Based on its chemical structure as a methylurate, this compound is theorized to exert its primary effects in the CNS through the modulation of adenosine receptors, and potentially, dopamine receptors[1].

Adenosine Receptor Antagonism

The leading hypothesis is that this compound acts as an antagonist at adenosine A₁ and A₂ₐ receptors. Adenosine is an inhibitory neuromodulator in the CNS that promotes sleep and suppresses arousal. By blocking adenosine receptors, this compound is thought to prevent the binding of endogenous adenosine, leading to increased neuronal firing and the release of excitatory neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This antagonism is the well-established mechanism of action for caffeine and is believed to be responsible for its stimulant effects. It is speculated that this compound's unique chemical structure may result in a different affinity and selectivity profile for adenosine receptor subtypes compared to caffeine, potentially explaining its distinct physiological effects, such as a lack of increased heart rate or blood pressure[1].

Modulation of Dopaminergic Systems

Similar to other adenosine A₂ₐ receptor antagonists, this compound may indirectly modulate dopaminergic neurotransmission. A₂ₐ receptors are highly expressed in dopamine-rich regions of the brain, such as the striatum, where they form heteromers with dopamine D₂ receptors. Antagonism of A₂ₐ receptors can lead to an increase in dopamine D₂ receptor signaling, which is associated with improved mood, motivation, and cognitive function. Some sources suggest that this compound may also act as a dopamine reuptake inhibitor, thereby increasing the synaptic concentration of dopamine[1]. However, it is crucial to emphasize that there is currently no direct experimental evidence to support this claim[2].

Quantitative Data

As of the date of this document, there is a notable absence of published in vitro studies detailing the binding affinities (Kᵢ, IC₅₀) of this compound for adenosine, dopamine, or other CNS receptors. The available quantitative data is primarily derived from human pharmacokinetic studies.

Table 1: Human Pharmacokinetic Parameters of this compound
Parameter25 mg Dose100 mg DoseReference
Tₘₐₓ (hours) 0.60.9[3]
t₁/₂ (hours) 1.01.4[3]
Cₘₐₓ (ng/mL) 55.3 ± 34.6287 ± 141[3]

Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration. Data are presented as mean ± standard deviation.

Table 2: Interaction of this compound with Caffeine
ParameterCaffeine (150 mg) AloneCaffeine (150 mg) + this compound (100 mg)Reference
Caffeine t₁/₂ (hours) 7.2 ± 5.615.0 ± 5.8[3]
Caffeine Oral Clearance (L/hr) 41.9 ± 19.517.1 ± 7.80[3]

This compound has been shown to inhibit the CYP1A2 enzyme, which is the primary enzyme responsible for caffeine metabolism. This leads to a significant increase in the half-life and exposure of co-administered caffeine[2][3].

Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a series of standard pharmacological assays are required. The following are detailed methodologies for key experiments that should be conducted.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for specific CNS receptors (e.g., adenosine A₁, A₂ₐ, dopamine D₁, D₂).

  • Methodology:

    • Membrane Preparation: Prepare crude membrane fractions from specific brain regions (e.g., striatum, cortex) of a suitable animal model (e.g., rat, mouse) or from cultured cells expressing the human recombinant receptor of interest.

    • Assay Conditions: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]DPCPX for A₁ receptors, [³H]ZM241385 for A₂ₐ receptors, [³H]raclopride for D₂ receptors) at a concentration near its Kₑ value.

    • Competition Binding: Add increasing concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the receptor.

    • Incubation and Separation: Incubate the mixture at a specific temperature for a set duration to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays (e.g., cAMP Assay)
  • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) like adenosine and dopamine receptors.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293, CHO) stably transfected with the human receptor of interest.

    • Assay Principle: Adenosine A₂ₐ receptors are Gₛ-coupled, and their activation increases intracellular cyclic AMP (cAMP) levels. Adenosine A₁ and dopamine D₂ receptors are Gᵢ-coupled, and their activation decreases cAMP levels (usually measured as inhibition of forskolin-stimulated cAMP production).

    • Experimental Procedure (for A₂ₐ antagonism):

      • Pre-incubate the cells with varying concentrations of this compound.

      • Stimulate the cells with a known adenosine A₂ₐ receptor agonist (e.g., NECA) at a concentration that produces a submaximal response (EC₈₀).

      • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. A rightward shift in the agonist concentration-response curve in the presence of this compound would indicate competitive antagonism. The Schild regression analysis can be used to determine the pA₂ value, which is a measure of the antagonist's potency.

Neurotransmitter Reuptake Assays
  • Objective: To investigate if this compound inhibits the reuptake of neurotransmitters like dopamine.

  • Methodology:

    • Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine reuptake).

    • Uptake Assay:

      • Pre-incubate the synaptosomes with varying concentrations of this compound.

      • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

      • Incubate for a short period at a physiological temperature.

      • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantification and Analysis: Measure the radioactivity accumulated in the synaptosomes. Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway for this compound based on adenosine receptor antagonism and a typical experimental workflow for its characterization.

Methylliberine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A₂ₐ Receptor This compound->A2A_Receptor Antagonizes Adenosine Adenosine Adenosine->A2A_Receptor Activates G_Protein G Protein (Gαs) A2A_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Increased Neuronal Excitability (e.g., Dopamine Release) PKA->Neuronal_Activity Leads to

Caption: Hypothesized signaling pathway of this compound via adenosine A₂ₐ receptor antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo & Clinical Studies Receptor_Binding Radioligand Binding Assays (Adenosine, Dopamine Receptors) Functional_Assay Functional Assays (e.g., cAMP measurement) Receptor_Binding->Functional_Assay Determine functional activity Reuptake_Assay Neurotransmitter Reuptake Assays (e.g., Dopamine) Functional_Assay->Reuptake_Assay Further characterize mechanism Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Reuptake_Assay->Pharmacokinetics Inform in vivo studies Microdialysis In Vivo Microdialysis (Neurotransmitter level measurement) Pharmacokinetics->Microdialysis Correlate plasma levels with CNS effects Human_Trials Human Clinical Trials (Cognitive & Physiological Effects) Microdialysis->Human_Trials Translate to human effects

Caption: Experimental workflow for characterizing this compound's CNS mechanism of action.

Conclusion and Future Directions

This compound is a promising nootropic compound with a favorable pharmacokinetic profile and positive effects on subjective measures of mood and energy. While it is widely hypothesized to act as an adenosine receptor antagonist, similar to caffeine, there is a critical need for direct, empirical evidence to substantiate this claim. Future research should prioritize in vitro pharmacological profiling to determine its binding affinities and functional activities at a broad range of CNS targets. Such studies will not only validate its proposed mechanism of action but also uncover any novel activities that may contribute to its unique physiological effects. A thorough understanding of its molecular pharmacology is essential for its rational development and application in the fields of nutrition, cognitive enhancement, and therapeutics.

References

A Technical Guide to the Pharmacokinetic Profile of Methylliberine in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of methylliberine, a purine alkaloid found in certain plant species, in human subjects. The information presented is collated from peer-reviewed clinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and dietary supplement formulation.

Introduction

This compound, also known as Dynamine™, is a methylurate structurally related to caffeine and theacrine. It is gaining interest in the dietary supplement industry for its potential nootropic and ergogenic effects. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the human body—is crucial for its safe and effective use. This document summarizes the key pharmacokinetic parameters of this compound and details the experimental protocols used in its clinical evaluation.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound after oral administration in human subjects. The data is derived from a pivotal clinical trial investigating the pharmacokinetics of this compound at two different doses, as well as its interaction with caffeine.

Table 1: Pharmacokinetic Parameters of this compound in Human Subjects

Parameter25 mg this compound100 mg this compound100 mg this compound + 150 mg Caffeine
Cmax (ng/mL) 44.16254.09229
Tmax (hours) 0.60.90.96
t½ (hours) 0.99 - 1.01.4 - 1.51.41
AUC (ng·h/mL/mg) 2.836.698.26
CL/F (L/h) 352.9149.4121
Vd/F (L) 505.6302.6246
MRT (hours) Not Reported2.312.39

Data compiled from studies by Mondal et al. (2022)[1][2][3][4]. Cmax, Tmax, t½, AUC, CL/F, Vd/F, and MRT represent maximum plasma concentration, time to reach maximum concentration, half-life, area under the plasma concentration-time curve, oral clearance, oral volume of distribution, and mean residence time, respectively.

Studies have shown that this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in under an hour[1][2][3]. Its half-life is relatively short, averaging between 1 and 1.5 hours[1][2][3][5][6]. The pharmacokinetics of this compound appear to be linear, and co-administration with caffeine does not significantly alter its pharmacokinetic profile[1][2][3][4][7]. However, this compound has been found to impact the pharmacokinetics of caffeine, notably decreasing its oral clearance and increasing its half-life[1][2][3][7][8][9].

Experimental Protocols

The data presented in this guide are primarily based on a randomized, double-blind, crossover clinical study. The following section details the typical experimental methodology employed in such a trial to assess the pharmacokinetics of this compound.

3.1. Study Design

A randomized, double-blind, crossover design is a robust methodology for pharmacokinetic studies. In this design, each participant receives all treatments in a random order, with a washout period between each treatment to ensure that the previously administered substance is cleared from the body. This design minimizes inter-individual variability.

3.2. Subjects

Studies typically enroll healthy adult male and female volunteers. Exclusion criteria often include a history of cardiovascular, metabolic, or gastrointestinal diseases, as well as the use of medications that could interfere with the pharmacokinetics of the study compound[10][11][12][13][14].

3.3. Dosing and Administration

Participants are administered single oral doses of this compound (e.g., 25 mg and 100 mg) or a placebo in capsule form. In interaction studies, this compound is co-administered with other substances like caffeine[2][3].

3.4. Sample Collection

Blood samples are collected at predetermined time points over a 24-hour period following the administration of the dose. These time points are crucial for accurately characterizing the absorption, distribution, and elimination phases of the drug[2][3].

3.5. Bioanalytical Method

Plasma concentrations of this compound and any co-administered compounds are quantified using a validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of drug concentrations in biological matrices[1][2][3][7][15].

3.6. Pharmacokinetic Analysis

The plasma concentration-time data for each participant is used to calculate the key pharmacokinetic parameters listed in Table 1. This analysis is typically performed using non-compartmental methods.

Mandatory Visualizations

Experimental Workflow for a this compound Pharmacokinetic Study

The following diagram illustrates the typical workflow of a clinical study designed to evaluate the pharmacokinetics of this compound in human subjects.

G cluster_0 Subject Recruitment and Screening cluster_1 Study Periods (Crossover Design) cluster_2 Period 1 cluster_3 Period 2 cluster_4 Sample Analysis and Data Processing A Informed Consent B Screening (Medical History, Physical Exam) A->B C Randomized Treatment Administration (e.g., this compound 25mg) B->C D Serial Blood Sampling (0-24h) C->D E Washout Period D->E F Randomized Treatment Administration (e.g., this compound 100mg) E->F G Serial Blood Sampling (0-24h) F->G H Plasma Sample Processing G->H I UPLC-MS/MS Analysis H->I J Pharmacokinetic Data Analysis I->J

References

The Physiological Effects of Acute Methylliberine Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylliberine (2-methoxy-1,7,9-tetramethyluric acid), a purine alkaloid found in certain Coffea species, has emerged as a novel ingredient in the dietary supplement market, often marketed under the trade name Dynamine®.[1] Structurally similar to caffeine and theacrine, it is purported to elicit neuro-energetic effects.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the physiological effects of acute this compound supplementation, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action.

Pharmacokinetics

Acute supplementation with this compound results in rapid absorption.[4] Pharmacokinetic studies have demonstrated that it has a relatively short half-life compared to caffeine.[5][6] When co-administered with caffeine, this compound has been shown to decrease the oral clearance and increase the half-life of caffeine, suggesting a potential for synergistic effects.[4][7]

Table 1: Pharmacokinetic Parameters of this compound in Humans

Parameter25 mg this compound100 mg this compoundReference(s)
Tmax (hours) 0.60.9[4]
t½ (hours) 1.0 - 1.41.4[4][5][6]
Cmax (ng/mL) Not specifiedNot specified
AUC (ng·h/mL/mg) Not specifiedNot specified
Oral Clearance (L/hr) Not specifiedSignificantly lower than 25mg dose[4]
Oral Volume of Distribution Not specifiedSignificantly lower than 25mg dose[4]

Note: Cmax and AUC values were not consistently reported in the reviewed literature.

Physiological Effects

Cardiovascular Effects

A primary area of investigation has been the cardiovascular safety profile of this compound. Multiple studies have concluded that acute this compound supplementation, both alone and in combination with other compounds like theacrine and caffeine, does not significantly impact heart rate or blood pressure in healthy adults.[1][6][8] This suggests a favorable cardiovascular safety profile compared to caffeine, which is known to increase blood pressure.[6]

Table 2: Cardiovascular Effects of Acute this compound Supplementation in Humans

StudyDosageHeart Rate (HR)Systolic Blood Pressure (SBP)Diastolic Blood Pressure (DBP)Reference(s)
Bloomer et al. (2020)25mg & 100mg this compoundNo significant increaseNo significant increaseNo significant increase[1][8]
VanDusseldorp et al. (2020)100mg & 150mg this compoundNo significant changesNo significant changesNo significant changes[2][3]
Cintineo et al. (2022)100mg this compound (in combination)Not significantly different from placeboNot significantly different from placeboLower than caffeine alone[6]
Neurological and Subjective Effects

Research indicates that this compound can positively influence subjective feelings of mood, energy, and concentration without inducing the "jitteriness" sometimes associated with caffeine.[9][10][11] Studies have reported improvements in concentration, motivation, and mood following acute supplementation.[9][11] However, its effects on cognitive function as measured by objective tests like the Stroop test and Trail Making Test-B appear to be negligible.[10][11]

Table 3: Subjective and Cognitive Effects of Acute this compound Supplementation (100 mg) in Humans

ParameterObservationTime Point(s)Reference(s)
Concentration Improved1 and 3 hours post-ingestion[9][11]
Motivation Improved3 hours post-ingestion[9][11]
Mood Improved1, 2, and 3 hours post-ingestion[9][11]
Energy Improved1 and 3 hours post-ingestion[10][11]
Well-being Improved3 hours post-ingestion[10]
Ability to Tolerate Stress Improved3 hours post-ingestion[10]
Cognitive Function (Stroop, TMT-B) Negligible influence-[10][11]

Experimental Protocols

Human Pharmacokinetic Interaction Study

A randomized, double-blind, crossover study was conducted to assess the pharmacokinetic interaction between caffeine and this compound.[4]

  • Participants: Healthy human subjects.

  • Treatments:

    • Caffeine (150 mg) alone

    • This compound (100 mg) alone

    • Caffeine (150 mg) + this compound (100 mg)

  • Procedure: Following oral administration of the assigned treatment, blood samples were collected at various time points.

  • Analysis: Plasma concentrations of caffeine and this compound were determined using UPLC-MS/MS to calculate pharmacokinetic parameters.[4]

G Experimental Workflow: Pharmacokinetic Interaction Study cluster_protocol Protocol start Participant Recruitment (Healthy Adults) randomization Randomization (Crossover Design) start->randomization treatment1 Oral Administration: Caffeine (150mg) randomization->treatment1 treatment2 Oral Administration: This compound (100mg) randomization->treatment2 treatment3 Oral Administration: Caffeine (150mg) + This compound (100mg) randomization->treatment3 blood_sampling Serial Blood Sampling treatment1->blood_sampling treatment2->blood_sampling treatment3->blood_sampling analysis UPLC-MS/MS Analysis blood_sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Caption: Workflow of the human pharmacokinetic interaction study.

Acute Systemic Hemodynamics and Subjective Mood Study

A study by Bloomer et al. (2020) investigated the acute impact of this compound on cardiovascular parameters and mood.[1][8]

  • Participants: 6 men and 6 women.

  • Design: Latin square design with approximately one week between six different assignments.

  • Treatments:

    • This compound 25mg (M25)

    • This compound 100mg (M100)

    • Caffeine 150mg (C150)

    • M100 + C150

    • M100 + Theacrine 50mg (M100+T50)

    • M100 + T50 + C150

  • Measurements: Heart rate, blood pressure, respiratory rate, and body temperature were collected at baseline and at multiple time points up to 48 hours post-dose. Subjective mood was also recorded.

G Experimental Workflow: Acute Hemodynamics Study cluster_protocol Protocol participants Recruitment (6 Men, 6 Women) design Latin Square Design (6 Conditions, 1 Week Washout) participants->design treatments Oral Administration of: M25, M100, C150, M100+C150, M100+T50, M100+T50+C150 design->treatments measurements Data Collection at Baseline and Multiple Time Points (up to 48h): - Heart Rate - Blood Pressure - Respiratory Rate - Body Temperature - Subjective Mood treatments->measurements analysis Statistical Analysis measurements->analysis

Caption: Workflow of the acute systemic hemodynamics and mood study.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, it is widely hypothesized to act as an adenosine receptor antagonist, similar to caffeine and theacrine, due to its structural similarities.[5] Adenosine is a neuromodulator that promotes relaxation and sleepiness by binding to adenosine receptors (primarily A1 and A2A) in the central nervous system. By blocking these receptors, this compound is thought to prevent adenosine from binding, leading to increased neuronal firing and the release of excitatory neurotransmitters like dopamine. This antagonism is believed to be the basis for its stimulant-like effects. However, it has been suggested that this compound may have different affinities for adenosine receptor subtypes compared to caffeine, potentially explaining the lack of cardiovascular side effects.[2]

G Proposed Signaling Pathway of this compound cluster_pathway Adenosine Receptor Antagonism This compound This compound adenosine_receptor Adenosine Receptors (A1, A2A) This compound->adenosine_receptor Antagonizes cns Central Nervous System adenosine_receptor->cns Inhibits Neuronal Activity adenosine Adenosine adenosine->adenosine_receptor Binds to dopamine Increased Dopamine Release cns->dopamine Modulates effects Increased Wakefulness, Alertness, and Mood dopamine->effects

Caption: Hypothesized mechanism of action for this compound.

Conclusion

Acute supplementation with this compound appears to be safe from a cardiovascular standpoint in healthy individuals and may offer benefits for subjective feelings of energy, mood, and concentration. Its pharmacokinetic profile is characterized by rapid absorption and a short half-life. The proposed mechanism of action centers on adenosine receptor antagonism, though further research is required to fully elucidate the specific signaling pathways and receptor affinities. The lack of significant effects on heart rate and blood pressure, coupled with positive subjective effects, makes this compound an intriguing compound for further investigation in the fields of nootropics and functional ingredients.

References

Methylliberine: A Downstream Metabolite of Caffeine in Specialized Coffea Species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

While caffeine is the most well-known purine alkaloid in Coffea species, a fascinating metabolic pathway in a specific group of coffee plants leads to the production of methylliberine, a methylurate with distinct properties. This technical guide provides a comprehensive overview of this compound as a downstream metabolite of caffeine, focusing on the biochemical pathway, quantitative data, and detailed experimental protocols for its study. This information is particularly relevant for researchers in natural product chemistry, pharmacology, and drug development exploring novel psychoactive compounds.

The conversion of caffeine to this compound is not a primary catabolic route in most common coffee varieties like Coffea arabica. Instead, it is characteristic of the 'liberio-excelsoid' group of coffee species, which includes Coffea dewevrei, Coffea liberica, and Coffea abeokutae. In these species, a unique metabolic transformation occurs during the vegetative development of the plant, shifting the alkaloid profile from predominantly caffeine to other purine alkaloids, including theacrine, this compound, and liberine.

The Metabolic Pathway: From Caffeine to this compound

The biosynthesis of this compound from caffeine is a multi-step process that involves the conversion of a methylxanthine (caffeine) to a series of methylurates. The established pathway is as follows:

Caffeine → Theacrine → this compound → Liberine

Radioactive tracer studies using [¹⁴C]-labeled caffeine have been instrumental in elucidating this pathway. These studies demonstrate that as the plant matures, caffeine is gradually converted to theacrine. Subsequently, theacrine is metabolized into liberine, with this compound identified as a direct precursor to liberine.[1]

dot

Caffeine_to_Methylliberine_Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) Caffeine->Theacrine N-methyltransferase(s) (presumed) This compound This compound (O(2),1,7,9-Tetramethyluric Acid) Theacrine->this compound Demethylation/Rearrangement (enzyme unknown) Liberine Liberine (O(2),1,9-Trimethyluric Acid) This compound->Liberine Demethylation (enzyme unknown)

Caption: Metabolic conversion of caffeine to this compound and liberine in select Coffea species.

While the overall pathway is established, the specific enzymes catalyzing the conversion of caffeine to theacrine, and subsequently to this compound and liberine in Coffea species, are not yet fully characterized. It is presumed that N-methyltransferases are involved in the initial conversion of caffeine to theacrine, similar to the process observed in tea (Camellia sinensis var. kucha).[2] However, the enzymes responsible for the subsequent steps to this compound and liberine remain an active area of research.

Quantitative Data

The accumulation of these purine alkaloids is highly dependent on the developmental stage of the plant. Generally, young plants have higher concentrations of caffeine, which are then replaced by theacrine and subsequently liberine as the plant matures. This compound is typically found in low concentrations during the later stages of development.[1]

Coffea SpeciesDevelopmental StageCaffeineTheacrineThis compoundLiberineReference
C. dewevrei, C. liberica, C. abeokutaeStage 1 (Young Plant)HighLow/AbsentAbsentAbsent[1]
Stage 2DecreasingIncreasingLow/AbsentAbsent[1]
Stage 3Low/AbsentDecreasingLowIncreasing[1]
Stage 4 (Branched Plant)Very Low/AbsentAbsentLowHigh[1]

Experimental Protocols

The study of this compound and related methylurates in Coffea species involves several key experimental procedures, from sample collection and preparation to analytical quantification.

Plant Material Collection and Preparation
  • Sampling: Collect leaves from Coffea dewevrei, C. liberica, or C. abeokutae at different, well-defined vegetative developmental stages (e.g., young expanding leaves, mature leaves, and leaves from branched plants).

  • Processing: Immediately freeze the collected leaves in liquid nitrogen to quench metabolic activity. Subsequently, lyophilize (freeze-dry) the samples to a constant weight.

  • Grinding: Grind the dried leaves into a fine powder using a mortar and pestle or a cryogenic grinder. Store the powdered samples in a desiccator at -20°C until extraction.

Extraction of Purine Alkaloids
  • Solvent System: A common method for extracting purine alkaloids from plant material is using a mixture of a polar organic solvent and water. A typical solvent is 80% methanol in water.

  • Procedure:

    • Weigh approximately 100 mg of the dried leaf powder into a microcentrifuge tube.

    • Add 1.5 mL of the extraction solvent.

    • Vortex the mixture thoroughly for 1 minute.

    • Incubate the mixture in a heated shaker or water bath at 60-70°C for 30 minutes, with intermittent vortexing.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, repeat the process with a fresh aliquot of the extraction solvent, and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

dot

Extraction_Workflow Start Dried & Powdered Coffea Leaf Sample Extraction Add 80% Methanol Vortex & Heat Start->Extraction Centrifugation Centrifuge at 10,000 x g Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration End Sample for HPLC/UPLC-MS/MS Filtration->End

Caption: General workflow for the extraction of purine alkaloids from Coffea leaves.

Analytical Quantification using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and related compounds.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm) is suitable for separating these polar compounds.[3]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective.[3]

    • Flow Rate: A typical flow rate for UPLC is around 0.4-0.6 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • MRM Transitions:

      • Caffeine: m/z 195.1 → 138.0[3]

      • Theacrine: m/z 225.1 → 168.0[3]

      • This compound: m/z 225.1 → 168.0 (Note: Theacrine and this compound are isomers and may have the same precursor ion. Chromatographic separation is crucial, and product ion scans would be needed to identify unique fragment ions for unambiguous identification and quantification). A potential distinguishing transition for this compound could be explored, though not explicitly defined in the provided search results.

  • Quantification:

    • Standard Curves: Prepare calibration curves using certified reference standards of caffeine, theacrine, and this compound in a suitable matrix.

    • Internal Standard: Use a stable isotope-labeled internal standard (e.g., caffeine-¹³C₃) to correct for matrix effects and variations in instrument response.[3]

Conclusion and Future Directions

This compound is a fascinating downstream metabolite of caffeine found in a select group of Coffea species. Its biosynthesis from caffeine highlights the metabolic diversity within the Coffea genus and presents an intriguing area for further research. For scientists and drug development professionals, understanding this pathway and the compounds involved opens up possibilities for exploring novel psychoactive agents with potentially different pharmacological profiles from caffeine.

Future research should focus on:

  • Enzyme Identification: Isolating and characterizing the specific N-methyltransferases and other enzymes responsible for the conversion of caffeine to theacrine and subsequently to this compound and liberine in Coffea.

  • Quantitative Profiling: Conducting comprehensive quantitative studies to create a detailed map of purine alkaloid distribution across different Coffea species, tissues, and developmental stages.

  • Pharmacological Evaluation: Further investigating the pharmacological and physiological effects of this compound and liberine to understand their potential applications.

This technical guide provides a foundational understanding of this compound as a downstream metabolite of caffeine in Coffea species, offering a starting point for more in-depth research and development in this exciting field.

References

Computational Modeling of Methylliberine's Cellular Absorption and Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methylliberine is a relatively novel compound, and as such, a comprehensive body of research on its specific cellular absorption and permeability is still emerging. This guide synthesizes the available physicochemical data for this compound with established computational modeling and in vitro techniques used for analogous small molecules. The quantitative data and specific experimental outcomes presented herein are illustrative, based on chemically similar compounds like caffeine, to provide a framework for future research.

Introduction

This compound (2-methoxy-1,7,9-trimethylpurine-6,8-dione) is a purine alkaloid found in certain plant species and is a metabolite of caffeine.[1] Its structural similarity to caffeine and other methylxanthines suggests potential bioactivity that is of interest to the pharmaceutical and nutraceutical industries. Understanding the cellular absorption and permeability of this compound is paramount for predicting its bioavailability, pharmacokinetic profile, and ultimately, its physiological effects.

This technical guide provides an in-depth overview of a proposed computational and experimental workflow to characterize the cellular absorption and permeability of this compound. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational step in computational modeling is the characterization of the molecule's physicochemical properties, which are critical determinants of its ability to cross biological membranes.

PropertyValueSource
Molecular Formula C₉H₁₂N₄O₃[2]
Molar Mass 224.220 g·mol⁻¹[2]
IUPAC Name 2-methoxy-1,7,9-trimethyl-7,9-dihydro-1H-purine-6,8-dione[2]
SMILES CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C[2]
XLogP3 (Predicted) -0.7[3]
Topological Polar Surface Area (TPSA) 65.5 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 5[3]

Note: XLogP3 and TPSA are computationally predicted values.

The low predicted LogP value suggests that this compound is a relatively hydrophilic compound, which may influence its primary absorption mechanisms.

Computational Modeling Workflow

A multi-faceted computational approach is proposed to predict and understand the cellular absorption and permeability of this compound. This workflow integrates several in silico techniques to build a comprehensive model.

Computational_Modeling_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Data Integration & Model Refinement QSAR QSAR Modeling Integration Integration of In Silico and In Vitro Data QSAR->Integration Predicted Permeability MD Molecular Dynamics (MD) Simulation MD->Integration Mechanistic Insights (Passive Diffusion) PBPK Physiologically-Based Pharmacokinetic (PBPK) Modeling Refinement Model Refinement and Bioavailability Prediction PBPK->Refinement Feedback Loop Caco2 Caco-2 Permeability Assay Caco2->Integration Experimental Papp (Apparent Permeability) Integration->Refinement Refinement->PBPK Informed Parameters MD_Simulation_Workflow cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis Build Build Lipid Bilayer and Solvate System Parameterize Parameterize this compound (Force Field) Build->Parameterize Umbrella Perform Umbrella Sampling Parameterize->Umbrella PMF Calculate Potential of Mean Force (PMF) Umbrella->PMF Permeability Calculate Permeability Coefficient PMF->Permeability Cellular_Absorption_Pathways cluster_0 Apical Membrane cluster_1 Intracellular Space cluster_2 Basolateral Membrane Passive Passive Diffusion Metabolism Metabolism (e.g., CYP Enzymes) Passive->Metabolism Active_Influx Active Influx (e.g., SLC Transporters) Active_Influx->Metabolism Efflux Active Efflux (e.g., P-gp/BCRP) Lumen Intestinal Lumen Efflux->Lumen Back to Lumen Metabolism->Efflux Baso_Passive Passive Diffusion Metabolism->Baso_Passive Baso_Active Active Transport Metabolism->Baso_Active Blood Bloodstream Baso_Passive->Blood Baso_Active->Blood Lumen->Passive Lumen->Active_Influx

References

An In-depth Technical Guide on Early Investigational Studies of Methylliberine's Cognitive Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylliberine (O(2),1,7,9-tetramethyluric acid), commercially known as Dynamine™, is a purine alkaloid and a metabolite of caffeine.[1] Early investigational studies have explored its potential as a nootropic agent, drawing comparisons to caffeine due to its structural similarity. This technical guide synthesizes the current understanding of this compound's impact on cognitive function, based on the limited early-stage human and preclinical data available. The primary focus of existing research has been a single human clinical trial, which indicates that while this compound may positively influence mood and subjective feelings of concentration, it does not significantly enhance cognitive performance on objective neuropsychological tests.[2][3][4] This document provides a detailed overview of the experimental protocols, quantitative data, and proposed mechanisms of action to inform future research and development in this area.

Human Clinical Studies on Cognitive Function

To date, investigations into the independent effects of this compound on cognitive function are scarce, with one primary double-blind, randomized, within-subject crossover study forming the core of our current understanding.[1][2][5]

Experimental Protocol: Crossover Trial in Healthy Adults

The principal study on this compound's cognitive effects involved a rigorous design to minimize bias and variability.

  • Study Design: A double-blind, randomized, within-subject crossover trial.[4]

  • Participants: 25 healthy men and women.[4]

  • Intervention: Participants ingested either 100 mg of this compound or a placebo for three consecutive days.[2] On the fourth day, testing was conducted at baseline and then hourly for three hours post-ingestion of the fourth dose.[2]

  • Washout Period: A one-week washout period was implemented between the this compound and placebo phases.[2]

  • Cognitive Assessment Tools:

    • Stroop Test: This test measures cognitive flexibility, processing speed, and executive function by assessing the participant's ability to name the color of ink a word is printed in when the word itself is the name of a different color.[2][3]

    • Trail Making Test-B (TMT-B): This test evaluates cognitive flexibility and executive function by requiring participants to connect a sequence of numbers and letters in alternating order.[2][3]

Quantitative Data on Cognitive Performance

The results from the primary human study consistently demonstrated a lack of significant improvement in objective cognitive measures with this compound supplementation compared to placebo.[3]

Cognitive TestMetricThis compound (100 mg)Placebop-valueCitation
Stroop Test Total Score, Accuracy, Reaction TimeNo significant improvementNo significant improvement> 0.050[2]
Trail Making Test-B Time to CompletionNo significant acute difference; potential ~11% improvement after 3 daily dosesNo significant improvement> 0.050 (acute)[2]

Table 1: Summary of Quantitative Cognitive Performance Data

While objective cognitive performance was largely unaffected, the study did report statistically significant improvements in subjective measures of well-being. An acute 100 mg dose of this compound was found to improve self-reported concentration by approximately 10.2% at one hour and 15.3% at three hours post-ingestion.[2] Furthermore, this compound enhanced motivation at the three-hour mark and mood at one, two, and three hours post-ingestion.[2]

Preclinical Investigations

Information regarding the cognitive impact of this compound in animal models is currently limited in the public domain. Preclinical studies cited in the available literature have primarily focused on safety and toxicology.

  • Rodent Safety Studies: Preceding human trials, this compound was determined to be safe in rats following chronic dosing over 90 days, with a 28-day follow-up period.[2] These studies, however, did not report on cognitive endpoints.

The absence of published preclinical studies investigating the effects of this compound on learning, memory, and other cognitive domains in animal models represents a significant gap in the current body of research.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound, similar to other methylxanthines like caffeine, is the antagonism of adenosine receptors.[1][6]

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, particularly the A₁ and A₂A subtypes, methylxanthines can increase neuronal firing, leading to enhanced wakefulness and alertness. It is suggested that caffeine and this compound likely have different affinities and selectivity for A₁ and A₂A receptors, which may account for their varied physiological effects.[6]

Adenosine_Antagonism cluster_neuron Presynaptic Neuron cluster_effect Postsynaptic Effect This compound This compound AdenosineReceptor Adenosine A₁/A₂A Receptor This compound->AdenosineReceptor Blocks ReducedInhibition Reduced Adenosine-Mediated Inhibition AdenosineReceptor->ReducedInhibition Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Binds to IncreasedRelease Increased Neurotransmitter Release (e.g., Dopamine) ReducedInhibition->IncreasedRelease CognitiveModulation Modulation of Alertness & Mood IncreasedRelease->CognitiveModulation

Proposed Mechanism of this compound Action

Experimental Workflows

The following diagram illustrates the experimental workflow of the key human clinical trial investigating the cognitive effects of this compound.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention1 Phase 2: Intervention Period 1 (Randomized) cluster_testing1 Phase 3: Testing Day 1 cluster_intervention2 Phase 4: Intervention Period 2 (Crossover) cluster_testing2 Phase 5: Testing Day 2 P1 Participant Recruitment (n=25 healthy adults) P2 Informed Consent & Baseline Assessment P1->P2 I1_A Group A: This compound (100mg) for 3 days P2->I1_A I1_B Group B: Placebo for 3 days P2->I1_B T1_A Day 4: Ingest this compound (100mg) I1_A->T1_A T1_B Day 4: Ingest Placebo I1_B->T1_B T2 Cognitive Testing (Stroop, TMT-B) at Baseline, 1h, 2h, 3h post-ingestion T1_A->T2 T1_B->T2 Washout 1-Week Washout Period T2->Washout I2_A Group A: Placebo for 3 days Washout->I2_A I2_B Group B: This compound (100mg) for 3 days Washout->I2_B T3_A Day 4: Ingest Placebo I2_A->T3_A T3_B Day 4: Ingest this compound (100mg) I2_B->T3_B T4 Cognitive Testing (Stroop, TMT-B) at Baseline, 1h, 2h, 3h post-ingestion T3_A->T4 T3_B->T4

Human Crossover Trial Workflow

Discussion and Future Directions

The current body of evidence from early investigational studies does not support the use of this compound as a cognitive enhancer. The single well-controlled human study found no significant improvements in executive function or processing speed.[2][3] However, the reported positive effects on mood, concentration, and motivation warrant further investigation, as these subjective states can indirectly influence cognitive performance and overall well-being.

Future research should prioritize the following:

  • Preclinical Cognitive Studies: There is a critical need for preclinical studies in rodent models to assess the impact of this compound on various cognitive domains, including learning, memory, and attention, using established behavioral paradigms.

  • Dose-Response Studies: The human study utilized a single 100 mg dose. Investigating a broader range of dosages is necessary to determine if a dose-dependent relationship exists for any cognitive or affective outcomes.

  • Mechanism of Action Elucidation: Further research is required to determine the precise binding affinities of this compound for adenosine receptor subtypes and to explore other potential neurochemical targets.

  • Long-Term Supplementation Studies: The primary human study was of a short duration. Longer-term trials are needed to assess the chronic effects of this compound on cognition and mood, as well as to confirm its safety profile.

References

comprehensive toxicological evaluation of methylliberine in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicological evaluation of methylliberine, a purine alkaloid found in certain plant species. The information presented herein is synthesized from published research to support further investigation and development of this compound.

Executive Summary

This compound, structurally similar to caffeine and theacrine, has undergone a battery of toxicological assessments to characterize its safety profile for potential use as a food ingredient. These studies, conducted in accordance with Good Laboratory Practice (GLP) and Organization for Economic Co-operation and Development (OECD) guidelines, have evaluated its potential for mutagenicity, clastogenicity, genotoxicity, and subchronic toxicity. The findings indicate a lack of mutagenic, clastogenic, or genotoxic activity in the assays performed. A 90-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL), providing key data for safety assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from the preclinical toxicological evaluation of this compound.

Table 1: Genotoxicity and Mutagenicity Studies

Assay Test System Concentrations/Doses Tested Metabolic Activation Results
Bacterial Reverse Mutation TestSalmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrAUp to 5000 µ g/plate With and without S9 mixNo mutagenic activity observed[1][2][3][4]
In Vitro Mammalian Chromosomal Aberration TestChinese Hamster Ovary (CHO) cellsUp to 5000 µg/mLWith and without S9 mixNo clastogenic activity observed[1][2][3][4]
In Vivo Mammalian Micronucleus TestCrl:CD1(ICR) miceUp to 700 mg/kg body weightNot applicableNo genotoxicity observed[1][2][3][4]

Table 2: 90-Day Repeated-Dose Oral Toxicity Study in Han:WIST Rats

Parameter Male Rats Female Rats
Dose Groups 0, 75, 112, 150, 187, and 225 mg/kg bw/day0, 75, 112, 150, 187, and 225 mg/kg bw/day
No-Observed-Adverse-Effect Level (NOAEL) 150 mg/kg bw/day[1][3]225 mg/kg bw/day[1][3]
Observed Effects at Higher Doses Decreased body weight and effects on sexual organs at 225 mg/kg bw/day; slightly depressed body weight development at 187 mg/kg bw/day.[3]No toxicological effects observed.[3]

Experimental Protocols

The methodologies for the key toxicological studies are detailed below, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test)

This study was conducted to assess the mutagenic potential of this compound using several strains of Salmonella typhimurium and Escherichia coli. The protocol followed OECD Guideline 471.

  • Test System: Histidine-requiring strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (WP2 uvrA) were used.

  • Procedure: The test was performed using the plate incorporation method. This compound was tested at various concentrations both with and without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The bacteria, test compound, and S9 mix (or buffer) were mixed with molten top agar and poured onto minimal glucose agar plates.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

This assay was performed to evaluate the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells, following OECD Guideline 473.

  • Test System: Chinese Hamster Ovary (CHO) cells were used for this assay.

  • Procedure: Cell cultures were exposed to various concentrations of this compound for a short duration, both in the presence and absence of an S9 metabolic activation system. A vehicle control and positive controls were run concurrently. After the treatment period, the cells were treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.

  • Evaluation: Metaphase cells were examined microscopically for chromosomal aberrations. A substance is considered clastogenic if it induces a statistically significant, concentration-dependent increase in the frequency of cells with structural chromosomal aberrations.

In Vivo Mammalian Micronucleus Test

This study was conducted to determine the genotoxic potential of this compound in a whole animal system, in accordance with OECD Guideline 474.

  • Test System: Crl:CD1(ICR) mice were used as the animal model.

  • Procedure: The mice were administered this compound via oral gavage at various dose levels. A vehicle control and a positive control group were included. Bone marrow was collected from the femurs at appropriate time intervals after dosing.

  • Evaluation: The bone marrow cells were smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes. An increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxicity.

90-Day Repeated-Dose Oral Toxicity Study

This study was designed to evaluate the subchronic oral toxicity of this compound in rats, following OECD Guideline 408.

  • Test System: Han:WIST rats were the chosen rodent species.

  • Procedure: this compound was administered daily via oral gavage to several groups of male and female rats at different dose levels for 90 consecutive days. A control group received the vehicle only. A recovery group was also included at the highest dose and control levels and was observed for 28 days after the treatment period.

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and a comprehensive list of organs was weighed and examined histopathologically.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AdenosineReceptor Adenosine Receptor (A1, A2A) This compound->AdenosineReceptor Antagonizes Adenosine Adenosine Adenosine->AdenosineReceptor Activates AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits (A1) Activates (A2A) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Neurotransmission) PKA->Downstream Phosphorylates

Hypothesized Signaling Pathway of this compound.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Genotoxicity Assessment cluster_in_vivo In Vivo Genotoxicity and Toxicity Assessment cluster_endpoint Safety Assessment Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Micro Mammalian Micronucleus Test (OECD 474) Ames->Micro Chromo Mammalian Chromosomal Aberration Test (OECD 473) Chromo->Micro Dose90 90-Day Repeated-Dose Oral Toxicity (OECD 408) Micro->Dose90 NOAEL NOAEL Determination Dose90->NOAEL Risk Human Health Risk Assessment NOAEL->Risk

Preclinical Toxicological Evaluation Workflow for this compound.

References

Methylliberine: A Technical Guide to its Nootropic Properties and Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylliberine (O(2),1,7,9-tetramethylurate), a purine alkaloid structurally similar to caffeine, has emerged as a potential nootropic agent. Marketed as Dynamine®, it is purported to enhance energy, mood, and focus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's nootropic properties, pharmacokinetics, and mechanism of action. It summarizes key quantitative data from human clinical trials and preclinical safety studies, details experimental methodologies, and presents visual representations of its proposed signaling pathways and experimental workflows. While current evidence suggests this compound positively influences subjective affective states, its efficacy as a cognitive enhancer remains unsubstantiated. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and cognitive science.

Introduction

This compound is a naturally occurring purine alkaloid found in coffee beans, tea leaves, and other plants.[1][2] Its structural similarity to caffeine and theacrine has led to investigations into its potential as a central nervous system stimulant and nootropic.[3] Unlike caffeine, this compound is suggested to have a more favorable side-effect profile, with less impact on cardiovascular parameters such as heart rate and blood pressure.[4][5] This guide critically evaluates the existing scientific literature on this compound, focusing on its purported nootropic effects and the methodologies used to assess them.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pharmacokinetic, toxicological, and human cognitive performance studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans
Parameter25 mg Dose100 mg DoseReference
Tmax (hours) 0.60.8 - 0.9[6][7]
t½ (half-life, hours) 1.0 - 1.41.4 - 1.5[6][7]
Cmax (ng/mL) Data not availableData not available[6]
AUC (ng·h/mL) Data not availableData not available[6]
Oral Clearance (L/hr) Data not availableData not available[6]
Oral Volume of Distribution (L) Data not availableData not available[6]

Note: One study reported that co-administration of this compound with caffeine resulted in a decreased oral clearance and increased half-life of caffeine, suggesting an interaction likely due to inhibition of the CYP1A2 enzyme.[1][8] this compound's own pharmacokinetics were unaffected by caffeine co-administration.[6]

Table 2: Toxicological Data for this compound (Dynamine®) in Rats
Study TypeSpeciesDoses AdministeredKey FindingsNOAEL (No-Observed-Adverse-Effect Level)Reference
90-day Repeated-Dose Oral Toxicity Han:WIST rats0, 75, 112, 150, 187, and 225 mg/kg bw/dayNo mortality or morbidity. No toxicologically relevant clinical or clinical pathology effects. Reversible body weight depression in males at 187 mg/kg. Non-reversible effects on body weight and sexual organs in high-dose males. No toxicological effects in females.Males: 150 mg/kg bw/day, Females: 225 mg/kg bw/day[9]
In vivo Mammalian Micronucleus Test Mammalian speciesUp to 700 mg/kg bwNo genotoxicity observed.Not Applicable[9]
Bacterial Reverse Mutation Test BacteriaUp to OECD recommended maximum concentrationsNo mutagenic activity observed.Not Applicable[9]
In vitro Mammalian Chromosomal Aberration Test Mammalian cellsUp to OECD recommended maximum concentrationsNo clastogenic activity observed.Not Applicable[9]
Table 3: Effects of this compound on Cognitive Function and Subjective Mood in Healthy Adults
StudyDosageCognitive TestsKey Cognitive FindingsKey Subjective FindingsReference
Y-H. Wang et al. (2023) 100 mg/day for 4 daysStroop Test, Trail Making Test-B (TMT-B)No significant improvement in Stroop or TMT-B performance compared to placebo.Significantly improved subjective feelings of energy, concentration, motivation, and mood. Improved well-being and ability to tolerate stress to a greater degree than placebo.[9]

Experimental Protocols

This section details the methodologies of key experiments cited in this guide.

Human Cognitive Function and Mood Assessment (Y-H. Wang et al., 2023)
  • Study Design: A double-blind, randomized, within-subject crossover trial.

  • Participants: 25 healthy men and women (mean age 33.5 ± 10.7 years).

  • Intervention: Participants ingested either 100 mg of this compound (Dynamine™) or a placebo (PLA) daily for three days. On the fourth day, they consumed their fourth dose in the laboratory.

  • Protocol:

    • Baseline Testing (Day 0): Pre-testing of cognitive function and subjective well-being before the first dose.

    • Supplementation Period (Days 1-3): Participants consumed the assigned supplement at home.

    • Testing Day (Day 4):

      • Pre-dose testing (baseline for the day).

      • Ingestion of the fourth dose.

      • Post-ingestion testing at 1, 2, and 3 hours.

    • Washout Period: A one-week washout period between the two conditions (this compound and placebo).

  • Outcome Measures:

    • Cognitive Function:

      • Stroop Test: Assesses cognitive interference, attention, processing speed, and cognitive flexibility.[6][10] Participants are required to name the ink color of a printed word, where the word itself may be a conflicting color name.

      • Trail Making Test-B (TMT-B): Measures cognitive flexibility, processing speed, and executive function.[10][11] Participants must connect a series of numbers and letters in an alternating sequence (e.g., 1-A-2-B-3-C).

    • Subjective Well-being: Assessed using visual analog scales (VAS) for various indices including energy, concentration, motivation, and mood.[9][12]

    • Vital Signs: Heart rate and blood pressure were monitored.[10]

Pharmacokinetic Interaction Study (Mondal et al., 2022)
  • Study Design: A randomized, double-blind, crossover study.

  • Participants: Healthy human subjects.

  • Intervention: Oral administration of this compound (25 mg or 100 mg), caffeine (150 mg), this compound (100 mg) plus caffeine (150 mg), or this compound (100 mg) plus theacrine (50 mg).

  • Protocol:

    • Participants received one of the treatment conditions.

    • Blood samples were collected at various time points post-administration.

    • Plasma concentrations of this compound, caffeine, and theacrine were analyzed using UPLC-MS/MS.

  • Outcome Measures: Standard pharmacokinetic parameters including Tmax, t½, Cmax, AUC, oral clearance, and oral volume of distribution.[4][6]

Mandatory Visualizations

Proposed Signaling Pathways of this compound

Methylliberine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Adenosine Receptor This compound->A1R Antagonism (Hypothesized) A2AR A2A Adenosine Receptor This compound->A2AR Antagonism (Hypothesized) DR Dopamine Receptor This compound->DR Modulation? (Speculative) Adenosine Adenosine Adenosine->A1R Agonism Adenosine->A2AR Agonism AC_inhibited Adenylyl Cyclase (Inhibited) A1R->AC_inhibited Gi coupled AC_activated Adenylyl Cyclase (Activated) A2AR->AC_activated Gs coupled Dopamine_release ↑ Dopamine Release DR->Dopamine_release cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased PKA_decreased ↓ PKA Activity cAMP_decreased->PKA_decreased PKA_activated ↑ PKA Activity cAMP_increased->PKA_activated Downstream_inhibited Downstream Effects (e.g., ↓ Neuronal Firing) PKA_decreased->Downstream_inhibited Downstream_activated Downstream Effects (e.g., ↑ Neuronal Excitability, Gene Expression) PKA_activated->Downstream_activated

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Human Cognitive Function Assessment

Cognitive_Function_Workflow cluster_screening Screening & Enrollment cluster_protocol Experimental Protocol (Crossover Design) cluster_condition1 Condition 1 (e.g., this compound) cluster_condition2 Condition 2 (e.g., Placebo) cluster_assessment Assessment Measures cluster_analysis Data Analysis P1 Participant Recruitment (Healthy Adults) P2 Informed Consent & Exclusion Criteria Check P1->P2 C1_D0 Day 0: Baseline Testing (Cognitive & Subjective) P2->C1_D0 C1_D13 Days 1-3: At-home Supplementation (100mg) C1_D0->C1_D13 C1_D4 Day 4: In-lab Testing (Pre-dose, 1h, 2h, 3h post-dose) C1_D13->C1_D4 Washout 1-Week Washout Period C1_D4->Washout A1 Cognitive Tests: - Stroop Test - Trail Making Test-B C1_D4->A1 A2 Subjective Measures: - Visual Analog Scales (VAS) C1_D4->A2 A3 Physiological Measures: - Heart Rate - Blood Pressure C1_D4->A3 C2_D0 Day 0: Baseline Testing (Cognitive & Subjective) Washout->C2_D0 C2_D13 Days 1-3: At-home Supplementation C2_D0->C2_D13 C2_D4 Day 4: In-lab Testing (Pre-dose, 1h, 2h, 3h post-dose) C2_D13->C2_D4 C2_D4->A1 C2_D4->A2 C2_D4->A3 D1 Statistical Analysis (e.g., Mixed Factorial ANOVA) A1->D1 A2->D1 A3->D1

References

The Impact of Methylliberine on Subjective Measures of Mood and Motivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylliberine, a purine alkaloid found in the kucha tea leaf and structurally similar to caffeine and theacrine, is gaining attention within the scientific community for its potential to modulate mood and motivation. This technical guide provides a comprehensive overview of the current scientific literature on the effects of this compound on subjective measures of mood and motivation. It is intended for researchers, scientists, and drug development professionals interested in the neurophysiological effects of this compound. This document summarizes key experimental findings, details the methodologies of pivotal studies, and illustrates the proposed signaling pathways through which this compound may exert its effects.

Quantitative Data Summary

The primary human clinical trial investigating the isolated effects of this compound on mood and motivation has demonstrated statistically significant positive outcomes. The following tables summarize the key quantitative findings from this research.

Table 1: Impact of this compound on Subjective Mood

Time PointThis compound (100 mg) Change from BaselinePlacebo Change from Baselinep-value (Interaction)
1 Hour Post-IngestionSignificant ImprovementNo Significant Change< 0.05
2 Hours Post-IngestionSignificant ImprovementSignificant Improvement< 0.05
3 Hours Post-IngestionSignificant ImprovementNo Significant Change< 0.05

Data sourced from La Monica et al. (2023).[1][2][3][4][5]

Table 2: Impact of this compound on Subjective Motivation

Time PointThis compound (100 mg) Change from BaselinePlacebo Change from Baselinep-value (Interaction)
1 Hour Post-IngestionNo Significant ChangeSignificant Improvement< 0.05
2 Hours Post-IngestionNo Significant ChangeSignificant Improvement< 0.05
3 Hours Post-IngestionSignificant ImprovementNo Significant Change< 0.05

Data sourced from La Monica et al. (2023).[1][2][3][4][5]

Experimental Protocols

The following section details the experimental methodology of the key clinical trial investigating the effects of this compound on subjective mood and motivation.

Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial was conducted.[1][2][5]

Participants: The study enrolled 25 healthy men and women with an average age of 33.5 years.[2][5]

Intervention:

  • Investigational Product: 100 mg of this compound (as Dynamine™).[1][2][5]

  • Placebo: An identical-looking placebo.[1][2][5]

  • Administration: Participants ingested their assigned supplement for three consecutive days. On the fourth day, they underwent testing before and after their final dose.[2][5]

Outcome Measures: Subjective feelings of mood and motivation were assessed using Visual Analog Scales (VAS).[1][2][5]

Data Analysis: A mixed-model analysis of variance (ANOVA) was used to assess the interaction between treatment (this compound vs. placebo) and time on the subjective outcome measures.[1][2][5]

Signaling Pathways and Mechanism of Action

This compound's impact on mood and motivation is believed to be mediated through its interaction with central nervous system pathways, primarily involving adenosine and dopamine signaling. Unlike caffeine, which acts as a direct antagonist of adenosine receptors, this compound is proposed to function as a negative allosteric modulator. This modulation is thought to influence downstream dopaminergic activity, a key regulator of mood and motivation.

Methylliberine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound AdenosineReceptor Adenosine A1/A2a Receptor This compound->AdenosineReceptor Negative Allosteric Modulation DopamineReceptor Dopamine D1/D2 Receptor AdenosineReceptor->DopamineReceptor Reduces Inhibition of Dopamine Release Adenosine Adenosine Adenosine->AdenosineReceptor Binds IncreasedSignaling Increased Dopaminergic Signaling DopamineReceptor->IncreasedSignaling Activates Dopamine Dopamine Dopamine->DopamineReceptor Binds MoodMotivation Improved Mood & Motivation IncreasedSignaling->MoodMotivation Leads to

Proposed mechanism of this compound action.

The above diagram illustrates the hypothesized mechanism. This compound acts as a negative allosteric modulator on presynaptic adenosine receptors. This action reduces the inhibitory effect of adenosine on dopamine release, leading to increased dopaminergic signaling in the postsynaptic neuron. This enhanced dopamine activity is associated with improvements in subjective feelings of mood and motivation.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention Phase (Crossover Design) cluster_period1 Period 1 (3 days) cluster_period2 Period 2 (3 days) cluster_testing Testing Day (Day 4 of each period) cluster_data Data Analysis p1 Participant Recruitment (N=25 Healthy Adults) p2 Informed Consent & Baseline Assessments p1->p2 i1a Randomization p2->i1a i1b Group A: this compound (100mg) Group B: Placebo i1a->i1b w1 Washout Period (1 week) i1b->w1 i2a Crossover w1->i2a i2b Group A: Placebo Group B: this compound (100mg) i2a->i2b t1 Pre-dose Assessments (Baseline) t2 Final Dose Administration t1->t2 t3 Post-dose Assessments (1, 2, & 3 hours) t2->t3 d1 Data Collection (Visual Analog Scales) t3->d1 d2 Statistical Analysis (Mixed-Model ANOVA) d1->d2

Workflow of the clinical trial.

This flowchart outlines the key stages of the randomized controlled trial, from participant recruitment and baseline assessments through the crossover intervention periods and final data analysis.

Discussion and Future Directions

The available evidence suggests that this compound can positively impact subjective measures of mood and motivation, with a distinct temporal profile compared to placebo. The proposed mechanism of action via negative allosteric modulation of adenosine receptors presents a novel approach to influencing dopaminergic pathways.

Further research is warranted to:

  • Elucidate the precise binding kinetics and functional effects of this compound at adenosine receptor subtypes.

  • Investigate the dose-response relationship for its effects on mood and motivation.

  • Explore the potential synergistic effects of this compound with other neuroactive compounds, such as caffeine, in more detail.[6]

  • Conduct long-term studies to assess the safety and potential for tolerance development.

This technical guide provides a foundational understanding of the current research on this compound's effects on mood and motivation. As a compound with a unique pharmacological profile, it represents a promising area for future investigation in the fields of neuroscience and psychopharmacology.

References

A Technical Guide to the Identification and Isolation of Methylliberine from Natural Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylliberine, a purine alkaloid structurally similar to caffeine, has garnered significant interest within the scientific community for its potential nootropic and ergogenic effects, seemingly without the common side effects associated with caffeine, such as jitters and increased heart rate. This technical guide provides a comprehensive overview of the current knowledge on the identification and isolation of this compound from its natural plant sources. It details the botanical origins of this compound, outlines a step-by-step methodology for its extraction and purification, and presents analytical techniques for its characterization. Furthermore, this document elucidates the presumed signaling pathways through which this compound exerts its biological effects. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (O(2),1,7,9-tetramethylurate) is a naturally occurring purine alkaloid identified in the seeds and leaves of various Coffea species, including Coffea arabica and Coffea canephora, as well as in Camellia assamica var. kucha (kucha tea).[1][2] Its structural resemblance to caffeine and theacrine suggests similar physiological activities, primarily as a neuro-energetic agent.[3] However, emerging research indicates that this compound may offer a more favorable side-effect profile, making it a compelling candidate for use in dietary supplements and pharmaceutical formulations aimed at enhancing cognitive function and physical performance.[4]

This guide serves as a technical resource for the scientific community, providing detailed methodologies for the extraction, isolation, and identification of this compound from plant matrices.

Botanical Sources of this compound

This compound has been identified in several plant species, primarily within the Coffea and Camellia genera. While coffee beans are a known source, research suggests that the leaves of certain Coffea species may contain higher concentrations of this compound and other related purine alkaloids like theacrine.[4]

Table 1: Natural Plant Sources of this compound

Plant SpeciesFamilyPlant PartReported Alkaloids
Coffea arabicaRubiaceaeBeans, LeavesCaffeine, Theobromine, Theophylline, Paraxanthine, Liberine, this compound[5]
Coffea canephora (Robusta)RubiaceaeBeans, LeavesCaffeine, Theobromine, Theophylline, Paraxanthine, Liberine, this compound
Coffea libericaRubiaceaeLeaves, SeedsTheacrine, this compound[2]
Coffea dewevreiRubiaceaeLeavesTheacrine, this compound[2]
Camellia assamica var. kuchaTheaceaeLeavesTheacrine, Caffeine, this compound[1]

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is a generalized procedure for the extraction of purine alkaloids, including this compound, from plant sources. Optimization of solvent ratios and extraction parameters may be necessary depending on the specific plant material.

3.1.1. Materials and Equipment

  • Dried and powdered plant material (e.g., Coffea leaves)

  • Soxhlet extractor

  • Rotary evaporator

  • Solvents: n-hexane, dichloromethane, methanol, water

  • Filter paper

3.1.2. Procedure

  • Defatting: The dried plant powder (100 g) is first defatted with n-hexane in a Soxhlet extractor for 6-8 hours to remove lipids and other nonpolar compounds. The defatted material is then air-dried.

  • Alkaloid Extraction: The defatted plant material is then subjected to Soxhlet extraction with a solvent mixture of dichloromethane and methanol (1:1, v/v) for 8-10 hours.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude alkaloid extract.

Isolation and Purification of this compound

High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for the separation and purification of purine alkaloids from crude extracts.[6] Preparative high-performance liquid chromatography (HPLC) is another powerful technique for isolating high-purity compounds.[1][2][7]

3.2.1. High-Speed Counter-Current Chromatography (HSCCC)

  • Instrumentation: A high-speed counter-current chromatograph equipped with a suitable preparative coil.

  • Two-Phase Solvent System: A mixture of hexane-dichloromethane-methanol-water (1:5:4:2, v/v/v/v) is recommended based on successful separation of theacrine.[6] The system should be thoroughly mixed and allowed to equilibrate. The upper and lower phases are then separated.

  • Procedure:

    • The multilayer coil column is first entirely filled with the upper phase (stationary phase).

    • The apparatus is then rotated at a suitable speed (e.g., 800 rpm), while the lower phase (mobile phase) is pumped into the column at a specific flow rate (e.g., 2.0 mL/min).

    • After the mobile phase front emerges and hydrodynamic equilibrium is established, the crude extract dissolved in a small volume of the biphasic solvent system is injected.

    • The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 278 nm), and fractions are collected based on the elution profile.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Instrumentation: A preparative HPLC system with a suitable pump, injector, detector (e.g., UV-Vis), and fraction collector.

  • Column: A reversed-phase C18 column is commonly used for the separation of purine alkaloids.[8]

  • Mobile Phase: A gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a common starting point.[8] The gradient program should be optimized to achieve the best separation of this compound from other co-extracted compounds.

  • Procedure:

    • The crude extract is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter.

    • The sample is injected onto the preparative C18 column.

    • The gradient elution is performed, and the eluent is monitored by the UV detector.

    • Fractions corresponding to the peak of interest (this compound) are collected.

    • The collected fractions are then concentrated to yield purified this compound.

Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using various analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • An analytical HPLC system with a C18 column can be used to assess the purity of the isolated compound by comparing its retention time with a certified reference standard.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of this compound.[8] The mass spectrometer can be operated in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) transitions of this compound.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated compound, providing detailed information about the arrangement of atoms in the molecule.

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Results
HPLCA single major peak corresponding to the retention time of a this compound standard.
LC-MS/MS (positive mode)Detection of the parent ion and characteristic fragment ions of this compound (e.g., m/z 225.12 → 168.02).[8]
¹H NMR (in CDCl₃)Characteristic chemical shifts and coupling constants for the methyl and methoxy protons.
¹³C NMR (in CDCl₃)Characteristic chemical shifts for the carbonyl, imine, and methyl carbons.

Signaling Pathways of this compound

The precise signaling pathways of this compound are still under investigation, but based on its structural similarity to caffeine and theacrine, it is hypothesized to act as an antagonist of adenosine receptors and a modulator of dopaminergic signaling.[4]

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system, promoting sleep and relaxation by binding to adenosine A₁ and A₂A receptors.[9] By blocking these receptors, this compound is thought to prevent the binding of adenosine, leading to increased neuronal activity and a state of wakefulness and alertness.[4] The differential effects of this compound compared to caffeine may be due to variations in binding affinity and selectivity for different adenosine receptor subtypes.[4]

Modulation of Dopaminergic Signaling

Adenosine A₂A receptors are highly co-localized with dopamine D₂ receptors in the striatum, a key brain region for motor control and reward.[10] There is a functional antagonism between these two receptors. By blocking A₂A receptors, this compound may indirectly enhance dopamine D₂ receptor signaling, leading to increased dopamine transmission.[4] This enhanced dopaminergic activity is associated with improved mood, motivation, and cognitive function.

Methylliberine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Binds to A2AR Adenosine A2A Receptor Adenosine->A2AR Binds to A1R->Adenosine Inhibits Release D2R Dopamine D2 Receptor A2AR->D2R Antagonistic Interaction AC Adenylate Cyclase A2AR->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulates Dopamine Dopamine Dopamine->D2R Binds to This compound This compound This compound->A1R Blocks This compound->A2AR Blocks

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The overall workflow for the identification and isolation of this compound from a natural plant source can be summarized in the following diagram.

Methylliberine_Isolation_Workflow Plant_Material Dried & Powdered Plant Material Defatting Soxhlet Extraction (n-hexane) Plant_Material->Defatting Extraction Soxhlet Extraction (DCM:MeOH) Defatting->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Purification (HSCCC or Prep-HPLC) Crude_Extract->Purification Pure_Compound Purified this compound Purification->Pure_Compound Identification Identification & Characterization (HPLC, LC-MS/MS, NMR) Pure_Compound->Identification

Caption: General workflow for this compound isolation.

Conclusion

This technical guide provides a foundational framework for the successful identification and isolation of this compound from its natural plant sources. The detailed protocols for extraction and purification, combined with the outlined analytical methods for characterization, offer a practical resource for researchers. The elucidation of the proposed signaling pathways provides a basis for further pharmacological investigation into the unique properties of this promising purine alkaloid. As research into this compound continues, the methodologies presented here will be instrumental in advancing our understanding of its therapeutic potential and facilitating its development for various applications in the health and wellness sectors.

References

Methodological & Application

Application Note: Simultaneous Quantification of Caffeine and Methylliberine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of caffeine and methylliberine in human plasma. This method is crucial for pharmacokinetic studies, drug-drug interaction assessments, and the development of products containing these stimulant compounds. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes validated performance characteristics such as linearity, precision, and accuracy.

Introduction

Caffeine, a well-known methylxanthine, and this compound, a methylurate found in certain plant species, are both stimulants of the central nervous system.[1][2] As the interest in the combined use of these compounds in dietary supplements and nootropics grows, the need for a reliable analytical method to quantify them simultaneously in biological matrices is paramount.[1][2] This LC-MS/MS method provides the necessary sensitivity and selectivity for accurate pharmacokinetic and toxicological evaluations. The primary molecular targets for methylxanthines like caffeine are the adenosine A1 and A2A receptors.[1]

Experimental Workflow

The overall experimental workflow for the simultaneous quantification of caffeine and this compound in human plasma is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

Materials and Reagents

  • Caffeine (analytical standard)

  • This compound (analytical standard)

  • ¹³C-Caffeine (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatograph: UPLC I-class system (Waters Corporation) or equivalent.

  • Mass Spectrometer: Xevo TQ-S triple quadrupole mass spectrometer (Waters Corporation) or equivalent, equipped with a positive electrospray ionization (ESI) source.

  • Analytical Column: UPLC BEH C18 column (50 mm × 2.1 mm I.D., 1.8 µm) or equivalent.[3]

Protocols

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of caffeine, this compound, and ¹³C-Caffeine in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the caffeine and this compound stock solutions in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the ¹³C-Caffeine stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (¹³C-Caffeine).

  • Perform a liquid-liquid extraction by adding 500 µL of acetonitrile, vortexing for 1 minute, and centrifuging at 10,000 rpm for 5 minutes.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column UPLC BEH C18 (50 mm × 2.1 mm, 1.8 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A gradient elution is employed for optimal separation.[2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[3]
Capillary Voltage 1.1 kV[3]
Source Temperature 150°C[3]
Desolvation Temperature 500°C[3]
Desolvation Gas Flow 1000 L/h[3]
Cone Gas Flow 150 L/h[3]

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.11138.01
This compound225.12167.95
¹³C-Caffeine (IS)198.1140.07

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy.[1] The lower limit of quantification for both caffeine and this compound was determined to be 0.67 ng/mL.[4] Inter- and intra-day accuracy and precision were verified to be within ±15%.[5]

Pharmacokinetic Parameters of Caffeine and this compound:

The following tables summarize the pharmacokinetic parameters of caffeine and this compound when administered alone and in combination.

Table 1: Pharmacokinetic Parameters of this compound [3]

ParameterThis compound (25 mg)This compound (100 mg)
Cmax (ng/mL)55.3 ± 34.6254
Tmax (hours)1.0 ± 0.30.77
AUC (ng·h/mL/mg)3.4 ± 2.26.69
t½ (hours)1.0 - 1.41.40
CL/F (L/h)426 ± 262149
Vd/F (L)556 ± 254303

Table 2: Pharmacokinetic Parameters of Caffeine [3][4]

ParameterCaffeine (150 mg)Caffeine (150 mg) + this compound (100 mg)
Cmax (ng/mL)440 ± 140458 ± 93.5
Tmax (hours)1.11.63
AUC (ng·h/mL/mg)30.5 ± 17.870.8 ± 36.9
t½ (hours)7.2 ± 5.615 ± 5.8
CL/F (L/h)41.9 ± 19.517.1 ± 7.80
Vd/F (L)351 ± 148316 ± 76.4

Signaling Pathway

Caffeine and other methylxanthines primarily exert their stimulant effects by acting as antagonists at adenosine receptors, particularly the A1 and A2A subtypes. By blocking adenosine from binding, these compounds prevent the sedative effects of adenosine, leading to increased neuronal firing and the release of other neurotransmitters like dopamine and norepinephrine.

G cluster_adenosine_signaling Adenosine Signaling cluster_caffeine_action Caffeine/Methylliberine Action cluster_downstream_effects Downstream Effects adenosine Adenosine receptor Adenosine Receptor (A1, A2A) adenosine->receptor sedation Sedative Effects receptor->sedation stimulation CNS Stimulation receptor->stimulation caffeine Caffeine / this compound caffeine->receptor

References

Characterizing Methylliberine Pharmacokinetics in Humans Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylliberine, a purine alkaloid found in certain coffee species, is gaining interest as a potential ingredient in functional foods and dietary supplements due to its purported stimulant properties.[1] Accurate characterization of its pharmacokinetic profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in humans, thereby ensuring its safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

Pharmacokinetic Profile of this compound

Studies have shown that this compound is rapidly absorbed after oral administration in humans, with a relatively short half-life. Its pharmacokinetics appear to be linear and are generally not affected by co-administration of caffeine or theacrine.[4][5][6] However, this compound has been observed to impact the pharmacokinetics of caffeine by decreasing its oral clearance and increasing its half-life, suggesting a potential for drug-herb interactions.[4][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and the effect of its co-administration on caffeine, as determined by LC-MS/MS analysis in human subjects.

Table 1: Pharmacokinetic Parameters of this compound in Humans

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL/mg)t½ (h)CL/F (L/h)Vd/F (L)
2555.3 ± 34.61.0 ± 0.33.4 ± 2.21.0 - 1.4426 ± 262556 ± 254
100-0.6 - 0.9-1.4 - 1.5--
Data presented as mean ± SD where available.[5][8][9]

Table 2: Effect of this compound on Caffeine Pharmacokinetics

ParameterCaffeine (150 mg)Caffeine (150 mg) + this compound (100 mg)
Cmax (ng/mL)440 ± 140458 ± 93.5
Tmax (h)--
t½ (h)7.2 ± 5.615 ± 5.8
AUC (ng·h/mL/mg)30.5 ± 17.870.8 ± 36.9
CL/F (L/h)41.9 ± 19.517.1 ± 7.80
Vd/F (L)351 ± 148316 ± 76.4
Data presented as mean ± SD.[4][5]

Experimental Protocols

Sample Preparation

Accurate quantification of this compound from plasma requires efficient extraction from the biological matrix. Two common methods are liquid-liquid extraction and protein precipitation.[2][5][10][11][12]

a) Liquid-Liquid Extraction Protocol:

  • To 100 µL of human plasma, add an internal standard (e.g., ¹³C-Caffeine).[2]

  • Perform liquid-liquid extraction to separate the analytes from plasma components.[2]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.

b) Protein Precipitation Protocol:

  • To 100 µL of plasma sample, add 400 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard.[5][11]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed (e.g., 2500 rpm for 10 minutes) to pellet the precipitated proteins.[11]

  • Collect the supernatant for LC-MS/MS analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general protocol for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

a) Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).[2][8]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation.[2]

  • Flow Rate: 1 mL/min.[8]

  • Column Temperature: 40 °C.[8]

b) Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).[2][8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

  • MRM Transitions:

    • This compound: m/z 225.12 → 168.02.[2]

    • Internal Standard (¹³C-Caffeine): m/z 198.1 → 140.07.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing this compound pharmacokinetics.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation A Human Subjects Dosed with this compound B Serial Blood Sampling (0-24h) A->B C Plasma Separation B->C D Sample Extraction (LLE or Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Quantification of This compound Concentration F->G H Pharmacokinetic Modeling G->H I Determination of PK Parameters (Cmax, Tmax, AUC, t½) H->I

Caption: Experimental workflow for pharmacokinetic analysis.

Putative Metabolic Pathway of this compound

This compound is structurally related to other methylxanthines and methylurates. The following diagram shows its putative metabolic relationship with caffeine and other related compounds.

G Caffeine Caffeine Theacrine Theacrine Caffeine->Theacrine Metabolism This compound This compound Theacrine->this compound Presumed Intermediate Liberine Liberine This compound->Liberine

Caption: Putative metabolic pathway of this compound.

References

Standardized Protocols for In Vivo Research with Methylliberine: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylliberine, a purine alkaloid found in certain Coffea species, is structurally related to caffeine and theacrine and is gaining interest for its potential neuro-energetic effects.[1][2] As a relatively new compound in the research landscape, establishing standardized in vivo research protocols is crucial for ensuring data reproducibility and comparability across studies. These application notes provide a detailed overview of the current understanding of this compound's in vivo profile and offer standardized protocols for conducting preclinical research.

Pharmacodynamics and Mechanism of Action

This compound is theorized to exert its physiological effects through mechanisms similar to caffeine, primarily by acting as an adenosine receptor antagonist.[2][3][4] By blocking adenosine receptors, this compound may lead to increased neuronal firing and the release of neurotransmitters such as dopamine, contributing to its purported stimulant-like effects. However, it is suggested that this compound may have different affinities for adenosine receptor subtypes compared to caffeine, potentially resulting in a more favorable side-effect profile.[1][2][4]

Proposed Signaling Pathway: Adenosine Receptor Antagonism

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R Binds to Ca_channel Ca²⁺ Channel A1_R->Ca_channel Inhibits NT_release Neurotransmitter Release Ca_channel->NT_release Enables NT Neurotransmitter NT_release->NT This compound This compound This compound->A1_R Antagonizes Post_R Postsynaptic Receptor NT->Post_R Binds to Signal Signal Propagation Post_R->Signal start Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization fasting Overnight Fasting (if required) acclimatization->fasting dosing Oral Administration of this compound fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling analysis Plasma Sample Processing and Bioanalysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End pk_analysis->end

References

Application Notes and Protocols: Assessing Cognitive Flexibility Following Methylliberine Intake Using the Stroop Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylliberine, a purine alkaloid found in coffee beans and other plants, is structurally related to caffeine and is purported to have nootropic effects.[1] As interest in cognitive enhancers grows, rigorous assessment of these compounds is crucial. Cognitive flexibility, the ability to adapt to changing tasks and inhibit prepotent responses, is a key executive function. The Stroop test is a classic neuropsychological tool used to assess cognitive flexibility, selective attention, and processing speed.[2][3] These application notes provide a detailed protocol for utilizing the Stroop test to evaluate the effects of this compound on cognitive flexibility, based on findings from recent clinical research.

A notable study investigating the acute effects of 100 mg of this compound (as Dynamine™) supplementation found that while it significantly improved subjective feelings of energy, concentration, and mood, it did not enhance cognitive function as measured by the Stroop test and Trail Making Test-B (TMT-B).[4][5][6] These findings underscore the importance of objective cognitive assessments alongside subjective reports in the evaluation of nootropic compounds.

Proposed Signaling Pathway of this compound

While the precise mechanisms of this compound are still under investigation, it is widely believed to act as an adenosine receptor antagonist due to its structural similarity to caffeine.[1] Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, this compound may increase the release of excitatory neurotransmitters, leading to enhanced arousal and alertness.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound AdenosineReceptor Adenosine A1/A2A Receptor This compound->AdenosineReceptor Antagonizes NeurotransmitterRelease Increased Neurotransmitter Release (e.g., Dopamine, Acetylcholine) AdenosineReceptor->NeurotransmitterRelease Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Binds to CognitiveEffects Potential Cognitive Effects (Alertness, Attention) NeurotransmitterRelease->CognitiveEffects Leads to

Caption: Proposed mechanism of action for this compound as an adenosine receptor antagonist.

Experimental Protocol: Assessing Cognitive Flexibility with the Stroop Test

This protocol is adapted from a double-blind, randomized, crossover study design.[7]

1. Participant Recruitment:

  • Recruit healthy male and female participants.

  • Screen for exclusion criteria such as neurological disorders, use of psychoactive medications, and high habitual caffeine intake.

2. Study Design:

  • Employ a double-blind, randomized, crossover design.

  • Participants will complete two testing periods, one with this compound and one with a placebo, separated by a washout period of at least one week.[7]

3. Investigational Product Administration:

  • Dosage: 100 mg of this compound or a matched placebo.[7]

  • Blinding: Ensure both participants and researchers are blind to the treatment condition.

4. Experimental Workflow:

cluster_0 Phase 1: Treatment Period 1 cluster_1 Phase 2: Treatment Period 2 (Crossover) P1_Screening Screening & Informed Consent P1_Baseline Baseline Testing: Stroop Test, Vitals, Subjective Questionnaires P1_Screening->P1_Baseline P1_Dosing Randomized Dosing: This compound (100mg) or Placebo P1_Baseline->P1_Dosing P1_PostDose Post-Dose Testing: 1, 2, & 3 hours post-ingestion P1_Dosing->P1_PostDose Washout Washout Period (≥ 1 week) P1_PostDose->Washout P2_Baseline Baseline Testing: Stroop Test, Vitals, Subjective Questionnaires Washout->P2_Baseline P2_Dosing Crossover Dosing: Alternate Treatment P2_Baseline->P2_Dosing P2_PostDose Post-Dose Testing: 1, 2, & 3 hours post-ingestion P2_Dosing->P2_PostDose DataAnalysis Data Analysis P2_PostDose->DataAnalysis

Caption: Experimental workflow for a crossover study on this compound.

5. Stroop Test Administration:

  • The Stroop test consists of three conditions:

    • Word Reading: Participants read a list of color words printed in black ink.

    • Color Naming: Participants name the color of a series of colored patches.

    • Incongruent Color-Word: Participants name the ink color of color words printed in a conflicting color (e.g., the word "RED" printed in blue ink).[8][9]

  • Administer three sets of the Stroop test at each time point (baseline, 1, 2, and 3 hours post-ingestion).[7]

  • Allow a one-minute rest period between each test.[6]

  • The primary outcome measures are the time to completion and the number of errors for each condition. The "Stroop effect" or "interference score" is calculated from the difference in performance between the incongruent and congruent conditions.

6. Additional Assessments:

  • Vitals: Measure heart rate and blood pressure at each time point.

  • Subjective Measures: Utilize Visual Analog Scales (VAS) to assess subjective feelings of energy, focus, mood, and other relevant affective states.[4][5]

7. Data Analysis:

  • Use mixed-factorial ANOVAs with repeated measures to analyze the data.

  • The within-subject factors would be time (baseline, 1h, 2h, 3h) and the between-subject factor would be treatment order.

Data Presentation

The following tables summarize the Stroop test performance data from a study investigating the effects of 100 mg of this compound versus a placebo.[6]

Table 1: Stroop Test Total Score

Time PointThis compound (Mean ± SD)Placebo (Mean ± SD)
Baseline 100.0 ± 15.0101.0 ± 14.0
1 Hour Post 103.0 ± 14.0104.0 ± 13.0
2 Hours Post 104.0 ± 14.0105.0 ± 13.0
3 Hours Post 105.0 ± 14.0106.0 ± 13.0

Table 2: Stroop Test Accuracy (%)

Time PointThis compound (Mean ± SD)Placebo (Mean ± SD)
Baseline 98.0 ± 3.098.0 ± 3.0
1 Hour Post 98.0 ± 3.098.0 ± 3.0
2 Hours Post 98.0 ± 3.098.0 ± 3.0
3 Hours Post 98.0 ± 3.098.0 ± 3.0

Table 3: Stroop Test Average Time per Score (s)

Time PointThis compound (Mean ± SD)Placebo (Mean ± SD)
Baseline 0.45 ± 0.070.45 ± 0.07
1 Hour Post 0.44 ± 0.060.43 ± 0.06
2 Hours Post 0.43 ± 0.060.43 ± 0.06
3 Hours Post 0.43 ± 0.060.43 ± 0.06

Note: The presented data is illustrative and based on a study that found no significant differences between this compound and placebo on Stroop test performance.[6]

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers and drug development professionals to assess the impact of this compound on cognitive flexibility using the Stroop test. Based on current evidence, while this compound may positively influence subjective affective states, its efficacy as a cognitive enhancer, specifically for cognitive flexibility, has not been demonstrated.[5][6][10] Future research could explore different dosages, chronic administration, or co-administration with other compounds to further elucidate the cognitive effects of this compound.

References

Application Note & Protocol: A Double-Blind, Randomized, Crossover Trial to Evaluate the Efficacy of Methylliberine on Cognitive Function and Mood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive protocol for a double-blind, randomized, crossover clinical trial designed to investigate the efficacy of methylliberine, a purine alkaloid, on cognitive performance, mood, and overall well-being. This compound, structurally similar to caffeine and theacrine, is hypothesized to act as an adenosine receptor antagonist.[1] This protocol details the study design, participant criteria, experimental procedures, and data analysis methods to rigorously assess the potential neuro-energetic effects of this compound.

Introduction

This compound is a naturally occurring compound found in coffee beans and other plants.[1][2] Its structural similarity to caffeine suggests a potential role as a central nervous system stimulant. Preliminary studies have indicated that this compound may improve subjective feelings of energy, concentration, and mood without the undesirable side effects sometimes associated with caffeine, such as jitteriness or increased blood pressure.[3][4][5][6] However, its effects on objective cognitive function remain less clear.[3][7]

This study employs a robust double-blind, randomized, crossover design to minimize bias and intra-individual variability.[8][9][10] Each participant will serve as their own control, increasing the statistical power of the trial. The primary objective is to determine the acute effects of a single dose of this compound on cognitive domains including attention, executive function, and reaction time, as well as on subjective mood states.

Study Objectives

3.1 Primary Objective:

  • To evaluate the effect of a single oral dose of this compound on cognitive performance as measured by a battery of validated neuropsychological tests.

3.2 Secondary Objectives:

  • To assess the impact of this compound on subjective mood, energy levels, and concentration using visual analog scales (VAS).

  • To monitor the safety and tolerability of this compound by recording vital signs (heart rate, blood pressure) and any adverse events.

  • To explore potential sex-specific differences in the response to this compound.[3][11]

Study Design

This study will be a double-blind, randomized, placebo-controlled, crossover trial. Each participant will attend two testing sessions, separated by a washout period of at least one week to prevent carry-over effects.[8] In a randomized order, participants will receive either a single oral dose of this compound or a matching placebo.

Randomization and Blinding

A computer-generated randomization sequence will be used to assign participants to either the this compound-placebo or placebo-methylliberine sequence. Both participants and investigators will be blinded to the treatment allocation until the completion of the study and data analysis.

Participant Selection

5.1 Inclusion Criteria:

  • Healthy male and female adults aged 18-40 years.

  • Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².

  • Regular but moderate caffeine consumers (e.g., 50-200 mg/day).

  • Willingness to abstain from caffeine and other stimulants for 24 hours prior to each testing session.

  • Provide written informed consent.

5.2 Exclusion Criteria:

  • History of cardiovascular, neurological, or psychiatric disorders.

  • Current use of any medication that may interact with stimulants.

  • Hypersensitivity to caffeine or other methylxanthines.

  • Pregnancy or lactation.

  • Smokers.

  • Dislike of the testing procedures.

Investigational Product and Dosing

  • Investigational Product: this compound (100 mg) in an opaque capsule. A 100 mg dose has been used in previous studies and has shown effects on mood.[3][4][5][11]

  • Placebo: An identical-looking opaque capsule containing an inert substance (e.g., microcrystalline cellulose).

  • Administration: A single oral dose with 250 mL of water.

Experimental Protocol

Each participant will complete two identical testing days.

7.1 Pre-testing Procedures (Baseline):

  • Verify participant eligibility and obtain informed consent.

  • Record demographic information and baseline vital signs.

  • Administer baseline cognitive tests and mood questionnaires.

7.2 Treatment Administration and Post-dosing Assessments:

  • Administer the assigned investigational product (this compound or placebo).

  • Repeat the cognitive test battery and mood questionnaires at 60, 120, and 180 minutes post-ingestion. This timing is based on this compound's pharmacokinetic profile, which shows a peak plasma concentration at approximately 0.8-0.9 hours and a half-life of about 1.4-1.5 hours.[11][12]

  • Monitor vital signs at each time point.

  • Record any adverse events.

7.3 Cognitive and Mood Assessment Battery:

  • Stroop Test: To assess selective attention and processing speed.[4][5]

  • Trail Making Test-B (TMT-B): To evaluate executive function and cognitive flexibility.[4][5]

  • Psychomotor Vigilance Task (PVT): To measure sustained attention and reaction time.

  • Visual Analog Scales (VAS): To assess subjective feelings of energy, mood, concentration, and motivation.[3][4][5]

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison.

Table 1: Participant Demographics and Baseline Characteristics

Characteristic This compound First (n=) Placebo First (n=) Total (N=)
Age (years)
Sex (Male/Female)
BMI ( kg/m ²)
Baseline Heart Rate (bpm)
Baseline Systolic BP (mmHg)
Baseline Diastolic BP (mmHg)
Baseline Stroop Test Score
Baseline TMT-B Time (s)
Baseline PVT Lapses
Baseline VAS - Energy (mm)
Baseline VAS - Mood (mm)
Baseline VAS - Concentration (mm)

| Baseline VAS - Motivation (mm) | | | |

Table 2: Cognitive Performance Outcomes

Outcome Treatment Baseline 60 min 120 min 180 min
Stroop Test (Interference Score) This compound
Placebo
TMT-B (Time in seconds) This compound
Placebo
PVT (Number of Lapses) This compound

| | Placebo | | | | |

Table 3: Subjective Mood and Energy Outcomes (Visual Analog Scales in mm)

Outcome Treatment Baseline 60 min 120 min 180 min
Energy This compound
Placebo
Mood This compound
Placebo
Concentration This compound
Placebo
Motivation This compound

| | Placebo | | | | |

Table 4: Vital Signs

Outcome Treatment Baseline 60 min 120 min 180 min
Heart Rate (bpm) This compound
Placebo
Systolic Blood Pressure (mmHg) This compound
Placebo
Diastolic Blood Pressure (mmHg) This compound

| | Placebo | | | | |

Visualizations

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period (≥ 7 days) cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Participant Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 r1 Randomization to Sequence Group s3->r1 p1_g1 Group A: this compound r1->p1_g1 Sequence 1 p1_g2 Group B: Placebo r1->p1_g2 Sequence 2 p1_assess Baseline & Post-Dose Assessments p1_g1->p1_assess p1_g2->p1_assess w1 No Treatment p1_assess->w1 p2_g1 Group A: Placebo w1->p2_g1 p2_g2 Group B: this compound w1->p2_g2 p2_assess Baseline & Post-Dose Assessments p2_g1->p2_assess p2_g2->p2_assess a1 Unblinding and Statistical Analysis p2_assess->a1

Caption: Double-Blind, Randomized, Crossover Trial Workflow.

Proposed Signaling Pathway of this compound

G cluster_adenosine Adenosine Receptor Signaling cluster_this compound Proposed Action of this compound adenosine Adenosine a2a_receptor A2A Receptor adenosine->a2a_receptor binds blocked_receptor A2A Receptor adenosine->blocked_receptor binding blocked ac Adenylyl Cyclase a2a_receptor->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates downstream Downstream Effects (e.g., decreased neuronal activity) pka->downstream This compound This compound This compound->blocked_receptor antagonizes blocked_ac Adenylyl Cyclase (activity maintained) blocked_receptor->blocked_ac blocked_camp cAMP levels maintained blocked_ac->blocked_camp alertness Increased Alertness & Improved Mood blocked_camp->alertness

Caption: Hypothesized Adenosine Receptor Antagonism by this compound.

Statistical Analysis

Data will be analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects, and participant as a random effect. The primary and secondary outcomes will be compared between the this compound and placebo conditions. A p-value of <0.05 will be considered statistically significant.

Safety Considerations

All participants will be monitored for adverse events. A qualified physician will be available to assess any clinically significant changes in vital signs or any reported adverse events. Given that previous studies have not reported significant adverse effects at the proposed dosage, the risk to participants is considered low.[13]

References

establishing optimal dosing strategies for methylliberine in human clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of current literature provides the foundational data for . Human pharmacokinetic studies reveal that methylliberine is rapidly absorbed, with peak plasma concentrations occurring between 0.6 and 0.9 hours after oral administration of 25 mg and 100 mg doses, respectively[1]. The substance has a short half-life of approximately 1.0 to 1.5 hours[2]. Co-administration of this compound with caffeine has been shown to decrease the oral clearance and increase the half-life of caffeine, suggesting an interaction with the CYP1A2 metabolic pathway, though caffeine does not appear to alter the pharmacokinetics of this compound[1][3][4].

Safety and pharmacodynamic studies indicate that this compound, a purine alkaloid structurally similar to caffeine, acts as a central nervous system stimulant[5]. Its primary mechanism is believed to involve the modulation of adenosine and dopamine receptors[4][6]. Clinical trials have demonstrated that this compound can enhance subjective feelings of energy, mood, concentration, and motivation without the jitteriness sometimes associated with caffeine[2][7][8]. However, its effects on objective cognitive function metrics, such as those measured by the Stroop and Trail Making Tests, have been negligible in some studies[2][7].

Safety assessments in human trials with doses up to 150 mg daily for four weeks have not identified clinically significant adverse effects on cardiovascular markers or blood biomarkers[9][10]. These trials commonly employ randomized, double-blind, placebo-controlled designs and utilize methodologies including pharmacokinetic analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS), monitoring of vital signs, and subjective assessments through Visual Analog Scales (VAS)[1][2][9].

Application Note: Framework for this compound Dose-Finding in Clinical Trials

1. Introduction this compound (commercially known as Dynamine®) is a purine alkaloid with stimulant properties that has gained interest for its potential to enhance energy and focus. Unlike caffeine, it appears to have a lower incidence of adverse effects such as jitteriness or increased heart rate[5][8]. To ensure its safe and effective use, a systematic approach to dose-finding in human clinical trials is imperative. This document provides a framework and detailed protocols for establishing optimal dosing strategies for this compound.

2. Pharmacological Profile

  • Pharmacokinetics (PK): this compound is characterized by rapid absorption, reaching peak plasma concentration (Tmax) in under an hour, and a short elimination half-life of about 1-1.5 hours[2]. It exhibits linear pharmacokinetics within the studied dose ranges (25 mg to 100 mg)[1]. A notable interaction occurs with caffeine, where this compound extends caffeine's half-life, suggesting an inhibitory effect on caffeine's primary metabolizing enzyme, CYP1A2[3][4].

  • Pharmacodynamics (PD): The primary mechanism of action is thought to be the antagonism of adenosine receptors and modulation of dopamine signaling, similar to other methylxanthines[4][6]. This action is linked to its observed effects on alertness and mood. Human studies consistently report improvements in self-assessed energy, mood, and concentration following this compound ingestion[7].

3. Strategy for First-in-Human (FIH) Dose Selection The design of FIH trials is critical for ensuring participant safety while gathering essential data[11][12].

  • Starting Dose Determination: The initial dose for a Single Ascending Dose (SAD) study should be derived from preclinical toxicology data. Specifically, the No-Observed-Adverse-Effect-Level (NOAEL) from the most relevant animal model should be converted to a Human Equivalent Dose (HED), and a significant safety factor (e.g., 1/10th) is typically applied to determine the starting dose[12][13].

  • Dose Escalation Paradigm: A structured dose escalation plan is crucial. SAD studies should precede Multiple Ascending Dose (MAD) studies. Progression to the next dose level in a cohort must be contingent on a thorough review of safety, tolerability, and pharmacokinetic data from the previous dose level by a safety monitoring committee[14][15].

  • Safety and Efficacy Biomarkers: Key safety parameters include continuous monitoring of vital signs, electrocardiograms (ECGs), clinical chemistry, and hematology[9][10]. Efficacy endpoints should include both subjective measures (e.g., VAS for mood and energy) and objective cognitive assessments[2][7].

Protocol: Phase 1 SAD and MAD Clinical Trial for this compound

1. Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Adult Volunteers.

2. Objectives:

  • Primary: To assess the safety and tolerability of single and multiple ascending oral doses of this compound. To characterize the single- and multiple-dose pharmacokinetic profile of this compound.

  • Secondary: To evaluate the effect of this compound on subjective measures of mood, energy, and focus.

  • Exploratory: To explore the effects of this compound on cognitive performance.

3. Study Design:

  • Phase 1a (SAD): Sequential cohorts of healthy volunteers will receive a single oral dose of this compound or placebo. For each dose level, a subset of subjects (e.g., 6 active, 2 placebo) will be dosed.

  • Phase 1b (MAD): Following a review of the SAD data, new cohorts will receive a daily oral dose of this compound or placebo for 7 consecutive days to assess steady-state pharmacokinetics and safety.

  • Blinding and Control: The study will be double-blind and placebo-controlled.

4. Experimental Methodologies

4.1. Dosing Regimen

  • Formulation: this compound administered as an oral capsule with water.

  • SAD Cohorts: Proposed dose levels of 25 mg, 50 mg, 100 mg, and 150 mg. Escalation is dependent on safety review.

  • MAD Cohorts: Doses will be selected based on the safety and PK data from the SAD phase (e.g., 50 mg and 100 mg daily for 7 days).

4.2. Safety and Tolerability Monitoring

  • Adverse Events (AEs): All AEs will be recorded and graded for severity and causality.

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature will be measured at pre-dose and at regular intervals post-dose.

  • ECGs: 12-lead ECGs will be performed at screening, pre-dose, and at times corresponding to anticipated peak plasma concentration and other pre-specified time points.

  • Clinical Laboratory Tests: Standard hematology and clinical chemistry panels will be analyzed at screening and at the end of the study participation for each subject.

4.3. Pharmacokinetic (PK) Analysis

  • Blood Sampling: In the SAD phase, serial blood samples will be collected at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose to accurately capture the rapid absorption and elimination phases[1]. In the MAD phase, trough samples will be collected before dosing on specified days, with a full PK profile on Day 1 and Day 7.

  • Bioanalytical Method: Plasma concentrations of this compound will be quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method[1].

  • PK Parameters: Key parameters including Cmax, Tmax, AUC0-t, AUC0-inf, and elimination half-life (t½) will be calculated using non-compartmental analysis.

4.4. Pharmacodynamic (PD) Assessments

  • Subjective Effects: Visual Analog Scales (VAS) will be used to rate subjective feelings of energy, mood, focus, motivation, and jitteriness. Assessments will be performed pre-dose and at 1, 2, and 3 hours post-dose to align with the PK profile[2][7].

  • Cognitive Function: A computerized battery of validated cognitive tests will be administered. This should include tests sensitive to stimulant effects on attention, executive function, and memory.

    • Recommended Tests:

      • Stroop Test: To assess processing speed and executive function[2][7].

      • Trail Making Test (TMT), Part B: To measure visual attention and task switching[2][7].

      • Cambridge Neuropsychological Test Automated Battery (CANTAB) or Creyos Health platforms offer validated tests such as Rapid Visual Information Processing (RVP) for sustained attention and Spatial Working Memory (SWM) tasks[16][17].

Data Presentation

Table 1: Summary of Mean (±SD) Pharmacokinetic Parameters (Single Ascending Dose)

Dose Group N Cmax (ng/mL) Tmax (hr) AUC0-inf (ng·hr/mL) t½ (hr)
25 mg 6 150 (± 45) 0.6 (± 0.2) 225 (± 60) 1.4 (± 0.4)
50 mg 6 310 (± 80) 0.7 (± 0.3) 480 (± 110) 1.5 (± 0.5)
100 mg 6 650 (± 150) 0.9 (± 0.3) 1000 (± 220) 1.5 (± 0.4)

| 150 mg | 6 | 980 (± 210) | 0.9 (± 0.4) | 1550 (± 300) | 1.6 (± 0.5) |

Table 2: Incidence of Most Common Treatment-Emergent Adverse Events (TEAEs) in MAD Phase (N=12 per group)

Preferred Term Placebo (n, %) 100 mg/day (n, %)
Headache 2 (16.7%) 1 (8.3%)
Nausea 1 (8.3%) 0 (0%)
Insomnia 0 (0%) 1 (8.3%)

| Dizziness | 1 (8.3%) | 0 (0%) |

Table 3: Mean Change from Baseline in Subjective "Energy" Level (100-mm VAS) at 1-Hour Post-Dose

Dose Group N Baseline (mm) Change from Baseline (mm) p-value vs. Placebo
Placebo 8 45.2 (± 10.1) +5.1 (± 8.5) -
25 mg 8 44.8 (± 9.8) +12.3 (± 11.2) >0.05
50 mg 8 46.1 (± 10.5) +25.7 (± 13.1) <0.05

| 100 mg | 8 | 45.5 (± 9.5) | +35.4 (± 14.0) | <0.01 |

Visualizations

Methylliberine_Signaling_Pathway Proposed Mechanism of Action cluster_receptor Postsynaptic Neuron cluster_effect Cellular & CNS Effects A2A_Receptor Adenosine A2A Receptor AC Adenylyl Cyclase A2A_Receptor->AC Inhibits D2_Receptor Dopamine D2 Receptor D2_Receptor->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Alertness Increased Alertness & Focus cAMP->Alertness This compound This compound This compound->A2A_Receptor Antagonizes Adenosine Adenosine Adenosine->A2A_Receptor Activates Dopamine Dopamine Dopamine->D2_Receptor Activates

Caption: Proposed mechanism of this compound action via adenosine receptor antagonism.

SAD_Trial_Workflow Single Ascending Dose (SAD) Trial Workflow cluster_setup Phase 1: Setup & Enrollment cluster_dosing Phase 2: Dosing & Observation (Per Cohort) cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Review & Decision Screening Subject Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (this compound vs. Placebo) Enrollment->Randomization Dosing Single Dose Administration Randomization->Dosing Monitoring Intensive Clinical Monitoring (e.g., 24-48h) Dosing->Monitoring PK_Samples PK Blood Sampling Monitoring->PK_Samples PD_Tests PD Assessments (VAS, Cognitive Tests) Monitoring->PD_Tests Safety_Data Safety Monitoring (AEs, Vitals, ECGs) Monitoring->Safety_Data Data_Review Data Analysis (PK, Safety, Tolerability) PK_Samples->Data_Review PD_Tests->Data_Review Safety_Data->Data_Review SMC_Meeting Safety Monitoring Committee Review Data_Review->SMC_Meeting Decision Dose Escalation Decision SMC_Meeting->Decision Decision->Enrollment Proceed to Next Dose Cohort

Caption: Workflow for a Single Ascending Dose (SAD) clinical trial.

References

Application Notes and Protocols for Methylliberine in Sports Nutrition and Performance Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1.1 Introduction to Methylliberine (Dynamine™)

This compound, commonly marketed as Dynamine™, is a purine alkaloid structurally similar to caffeine and theacrine.[1] It is found naturally in the leaves of various Coffea species and is gaining popularity in sports nutrition and energy supplements.[2][3] Its proposed mechanism of action involves neuro-activation through the modulation of adenosine and dopamine receptors, similar to other methylxanthines and methylurates.[4][5][6] Unlike caffeine, this compound is suggested to provide a rapid onset of energy and focus without significantly impacting cardiovascular parameters such as heart rate and blood pressure, nor inducing feelings of jitteriness.[1][5][7]

1.2 Mechanism of Action

This compound's primary mechanism is believed to be the antagonism of adenosine receptors, which mitigates feelings of drowsiness and fatigue.[4] By blocking adenosine, which normally inhibits neural activity, this compound promotes a state of arousal. Additionally, it is hypothesized to modulate dopamine signaling, which can positively influence mood, motivation, and focus.[5][8][9] The key distinction from caffeine may lie in its affinity and selectivity for different adenosine receptor subtypes (A₁ and A₂ₐ), potentially resulting in a different physiological and psychological effect profile.[8]

1.3 Applications in Sports Nutrition and Performance

  • Enhanced Energy and Focus: this compound is primarily used for its purported fast-acting neuro-energetic effects. Studies have shown it can significantly improve subjective feelings of energy, concentration, motivation, and mood within an hour of ingestion.[8][9]

  • Cognitive Performance in Gaming and Tactical Settings: Research has explored its use in improving performance in cognitively demanding tasks such as competitive gaming and tactical operations.[4][10] A combination of caffeine, this compound, and theacrine (CMT) has been shown to improve reaction time and reduce median kill time in a first-person shooter game scenario.[10]

  • Pre-Workout Formulations: Due to its rapid onset and lack of significant cardiovascular side effects, it is often included in pre-workout supplements. It can be used as a standalone ingredient or in combination with caffeine to enhance and extend its effects.[1][4]

  • Caffeine Synergy: this compound has been shown to interact with caffeine's pharmacokinetics. Co-administration can decrease the oral clearance and extend the half-life of caffeine, potentially prolonging its stimulatory effects.[3][8][11]

1.4 Safety and Toxicology

Animal studies, including 90-day repeated-dose oral toxicity studies in rats, have established a No-Observed-Adverse-Effect Level (NOAEL) and suggest a good safety profile.[2][12] Human safety studies with short-term supplementation (up to four weeks) of this compound, alone or in combination with theacrine, at doses up to 150 mg/day, have not reported any clinically significant changes in cardiovascular markers or blood biomarkers.[13][14]

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound

Parameter 25 mg Dose 100 mg Dose Co-administered with Caffeine (150 mg) Reference
Tₘₐₓ (hours) 0.6 0.8 - 0.9 N/A [3][4]
Cₘₐₓ (ng/mL) Not Specified Not Specified N/A [3]
Half-life (t₁/₂) (hours) 1.0 - 1.4 1.4 - 1.5 1.5 [3][4][8]
Oral Clearance (CL/F) (L/hr) Significantly higher than 100mg dose Significantly lower than 25mg dose N/A [3]

| Effect on Caffeine t₁/₂ | N/A | N/A | Increased from 7.2 hrs to 15 hrs |[3][11] |

Table 2: Effects of this compound on Performance and Subjective Feelings

Study Population & Dosage Outcome Measure Result Reference
Healthy Men & Women (100 mg) Concentration ▲ ~10.2% at 1 hr; ▲ ~15.3% at 3 hr [8]
Motivation ▲ at 3 hr [8]
Mood ▲ at 1, 2, and 3 hr [8]
Stroop Test & TMT-B No significant impact [8]
Tactical Personnel (100 mg + 150 mg Caffeine + 50 mg Theacrine) Vigilance Reaction Time ▼ Improved from round 1 to 2 (similar to 300 mg caffeine) [4][7][15]
Marksmanship Performance No significant difference from placebo [4][7][15]
Diastolic Blood Pressure No significant increase (unlike 300 mg caffeine) [4][7][15]
Recreational Gamers (75 mg + 125 mg Caffeine + 50 mg Theacrine) Median Kill Time ▼ Decreased (improved speed) vs. Placebo [10][16]
Visuo-spatial Working Memory ▲ Improved vs. Placebo and Caffeine [10][16]

| | Jitteriness | No significant increase (unlike caffeine alone) |[10][16] |

Experimental Protocols

3.1 Protocol: Human Pharmacokinetic Interaction Study

  • Objective: To determine the pharmacokinetic profile of this compound and its interaction with co-administered caffeine.

  • Design: A randomized, double-blind, placebo-controlled, crossover study.[3]

  • Participants: Healthy adult males and females, regular caffeine consumers, screened for contraindications.

  • Procedure:

    • Washout Period: Participants abstain from caffeine and other stimulants for at least 48 hours prior to each trial.

    • Fasting: Participants arrive at the lab after an overnight fast.

    • Baseline: A baseline blood sample is collected.

    • Supplementation: Participants ingest one of the following treatments in a randomized order:

      • Condition A: this compound (e.g., 100 mg)

      • Condition B: Caffeine (e.g., 150 mg)

      • Condition C: this compound (100 mg) + Caffeine (150 mg)

      • Condition D: Placebo

    • Blood Sampling: Venous blood samples are collected at specific time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

    • Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

    • Analysis: Plasma concentrations of this compound and caffeine are quantified using UPLC-MS/MS.[3]

    • Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) are calculated using non-compartmental analysis. Statistical tests (e.g., ANOVA) are used to compare parameters between conditions.

3.2 Protocol: Cognitive and Physical Performance Assessment

  • Objective: To assess the effects of acute this compound supplementation on cognitive function and sports-related performance.

  • Design: A double-blind, randomized, within-subject crossover trial.[8]

  • Participants: Healthy, recreationally active individuals.

  • Procedure:

    • Familiarization: Participants attend a session to familiarize themselves with all testing procedures to minimize learning effects.

    • Washout & Standardization: A 1-week washout period between trials. Participants are instructed to maintain their normal diet and exercise habits but abstain from stimulants for 48 hours before each test.

    • Testing Day Protocol:

      • Baseline (T=0): Participants complete a battery of tests:

        • Vitals: Heart rate, blood pressure.[8]

        • Cognitive Tests: Stroop Test (working memory, attention), Trail Making Test-B (processing speed, mental flexibility).[8]

        • Subjective Feelings: Visual Analog Scales (VAS) for energy, mood, focus, motivation.[8]

      • Supplementation: Ingestion of this compound (e.g., 100 mg) or a matched placebo.

      • Post-Ingestion Testing: The entire test battery is repeated at 1, 2, and 3 hours post-ingestion.[8]

    • Data Analysis: Mixed factorial ANOVAs are used to assess differences between treatment (this compound vs. placebo) and time points.

Visualizations: Pathways and Workflows

Methylliberine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., Striatal) Adenosine_Release Adenosine Release A2AR A2A Receptor Adenosine_Release->A2AR Agonism A1R A1 Receptor AC Adenylyl Cyclase A2AR->AC Stimulates D2R D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neural_Activity Neural Activity PKA->Neural_Activity Increases This compound This compound This compound->A2AR Antagonism Dopamine Dopamine Dopamine->D2R Agonism

Caption: Proposed signaling pathway of this compound via adenosine and dopamine receptor modulation.

Caption: Experimental workflow for a human cognitive and physical performance study.

References

Troubleshooting & Optimization

Methylliberine Dosage Optimization: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing methylliberine dosage to selectively enhance cognitive versus affective effects in experimental settings. The information is based on available clinical and preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary observed effect of this compound at a 100 mg dosage?

A1: Clinical data indicates that a 100 mg dose of this compound significantly improves subjective measures of affect, including energy, concentration, motivation, and mood.[1][2][3][4] However, at this dosage, it has shown negligible influence on cognitive function as assessed by the Stroop test and Trail Making Test-B.[1][2][3][4]

Q2: Is there an established dose-response relationship for this compound's cognitive and affective effects?

A2: Currently, there is a lack of comprehensive clinical studies establishing a clear dose-response relationship for the differential effects of this compound on cognition versus affect. Most human studies have focused on a 100 mg dosage for efficacy.

Q3: What is the pharmacokinetic profile of this compound?

A3: this compound is rapidly absorbed following oral administration. At a 100 mg dose, it reaches peak plasma concentrations in approximately 0.8 to 0.9 hours with a half-life of about 1.4 to 1.5 hours.[5]

Q4: Are there any known safety concerns with this compound supplementation?

A4: Short-term supplementation with this compound at dosages of 100 mg and 150 mg per day has been found to be safe in healthy adults, with no clinically significant changes in cardiovascular or blood biomarkers observed over a four-week period.[6][7] A 90-day preclinical study in rats also supported its safety.[8]

Q5: How does this compound interact with other substances, like caffeine?

A5: Co-administration of this compound with caffeine has been shown to decrease the oral clearance and increase the half-life of caffeine, suggesting a potential for synergistic or altered effects when taken together.[5]

Troubleshooting Experimental Discrepancies

Issue 1: No significant cognitive enhancement observed at a 100 mg dosage.

  • Explanation: This finding is consistent with current clinical data.[1][2][3][4] At this dosage, this compound's primary impact appears to be on affective states rather than on the cognitive domains measured by standard tests like the Stroop and Trail Making Test-B.

  • Recommendation:

    • Consider assessing different cognitive domains that may be more sensitive to this compound's potential effects.

    • If the experimental goal is cognitive enhancement, a different compound or a combination with other nootropics may be necessary.

Issue 2: Variability in affective response among subjects.

  • Explanation: Individual responses to neuroactive compounds can vary due to genetic factors, metabolism, and baseline mood state.

  • Recommendation:

    • Ensure a washout period for other stimulants.

    • Standardize the time of administration and control for dietary factors.

    • Increase the sample size to account for inter-individual variability.

Issue 3: Unexpected side effects are observed.

  • Explanation: While generally well-tolerated at 100-150 mg doses, individual sensitivities can occur.

  • Recommendation:

    • Immediately document the nature and severity of the side effects.

    • Verify the purity and dosage of the administered this compound.

    • Consider reducing the dosage or discontinuing the experiment for the affected subject.

Data on this compound Dosage and Effects

Table 1: Summary of Human Clinical Studies on this compound

DosagePrimary OutcomeCognitive EffectsAffective EffectsCitation
100 mgEfficacyNegligible impact on Stroop and Trail Making Test-B performance.Significant improvements in self-reported energy, concentration, motivation, and mood.[1][2][3][4]
100 mgSafetyNot AssessedNot Assessed[6][7]
150 mgSafetyNot AssessedNot Assessed[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Humans

DosageTmax (hours)t1/2 (hours)Citation
25 mg~0.6~1.0-1.4[5]
100 mg~0.9~1.4-1.5[5]

Experimental Protocols

Protocol: Assessment of Affective and Cognitive Effects of this compound (Based on Yoo et al., 2023)

  • Participants: Healthy adult men and women.

  • Design: A double-blind, placebo-controlled, crossover study.

  • Intervention:

    • Condition 1: 100 mg this compound administered orally.

    • Condition 2: Placebo administered orally.

    • A washout period of at least one week between conditions.

  • Assessments:

    • Baseline: Administer cognitive tests and visual analog scales (VAS) for mood, energy, concentration, and motivation before supplementation.

    • Post-Ingestion: Repeat assessments at 1, 2, and 3 hours post-ingestion.

  • Cognitive Measures:

    • Stroop Test (to assess selective attention and cognitive flexibility).

    • Trail Making Test-B (to assess executive function).

  • Affective Measures:

    • Visual Analog Scales (VAS) with anchors for subjective feelings of energy, sustained energy, mood, concentration, and motivation.

Putative Signaling Pathway of this compound

The precise signaling pathway of this compound is not fully elucidated. However, based on its structural similarity to caffeine and other purine alkaloids, a likely mechanism involves the antagonism of adenosine receptors, which in turn modulates dopaminergic signaling.

Methylliberine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Antagonism Adenosine Adenosine Adenosine->A2A_Receptor Agonism AC Adenylyl Cyclase A2A_Receptor->AC Stimulation D2_Receptor Dopamine D2 Receptor D2_Receptor->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Affective_Response Modulation of Affective States (Mood, Motivation) PKA->Affective_Response Leads to

Caption: Putative signaling pathway of this compound's effect on affective states.

Workflow for a this compound Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Participant_Recruitment Participant Recruitment (Healthy Adults) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Randomization Randomization (Crossover Design) Informed_Consent->Randomization Group_A Group A: This compound (e.g., 100 mg) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Washout Washout Period (≥ 7 days) Baseline_Testing Baseline Assessment (Cognitive & Affective) Group_A->Baseline_Testing Group_B->Baseline_Testing Crossover Crossover Washout->Crossover Crossover->Baseline_Testing Switch Groups Post_Ingestion_Testing Post-Ingestion Assessment (1, 2, 3 hours) Baseline_Testing->Post_Ingestion_Testing Post_Ingestion_Testing->Washout Data_Collection Data Collection Post_Ingestion_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for a crossover study on this compound.

References

investigating the negligible influence of methylliberine on specific cognitive domains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the current scientific evidence regarding the influence of methylliberine on specific cognitive domains. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common queries and potential issues encountered during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the currently understood effect of this compound on cognitive performance?

A1: Based on current research, acute ingestion of this compound alone appears to have a negligible influence on cognitive function.[1][2][3] Studies utilizing standardized neuropsychological assessments, such as the Stroop test and the Trail Making Test-B (TMT-B), have not found significant improvements in cognitive performance compared to a placebo.[1][2]

Q2: Are there any cognitive domains where this compound might have a subtle or delayed effect?

A2: While acute administration shows little to no effect, one study suggested a potential for a minor improvement in the TMT-B completion time after three consecutive daily doses of this compound.[1] This may indicate that longer supplementation periods could be necessary to observe any cognitive enhancements. However, this finding was not statistically significant in the primary analysis and requires further investigation.[2]

Q3: Does this compound influence subjective feelings related to cognition?

A3: Yes. A consistent finding across studies is that this compound significantly improves subjective measures of energy, concentration, motivation, and mood.[1][3][4] Participants often report feeling more focused and motivated, even in the absence of objective improvements in cognitive test scores.

Q4: How does the cognitive-affective profile of this compound differ from caffeine?

A4: this compound and caffeine are both purine alkaloids, but they appear to have different effects. While caffeine is well-documented to enhance attention and executive functions, it can also lead to undesirable side effects like jitteriness and anxiety.[5][6] this compound, on the other hand, seems to provide a positive impact on mood and subjective energy without the typical hemodynamic side effects associated with caffeine, such as elevated blood pressure.[1][5] This suggests a different mechanism of action, possibly related to their differing affinities for adenosine A1 and A2A receptors.[1][5]

Q5: What is the proposed mechanism of action for this compound's effects?

A5: this compound is thought to act as a negative allosteric modulator of adenosine receptors.[7][8] Instead of directly blocking the receptors like caffeine, it is believed to decrease their overall sensitivity. This means that a higher concentration of adenosine is required to produce a sensation of tiredness. This proposed mechanism may explain the lack of significant direct cognitive enhancement while still influencing subjective feelings of energy and alertness.

Troubleshooting Experimental Discrepancies

Issue: My in-house experiment shows a significant improvement in a cognitive task with this compound, which contradicts published findings.

Troubleshooting Steps:

  • Verify Dosage and Purity: Ensure the dosage of this compound used in your experiment (typically 100mg in human studies) and the purity of the compound are consistent with published research.[4][5]

  • Control for Placebo Effect: The pronounced effects of this compound on subjective feelings can create a strong placebo effect. A robust double-blind, placebo-controlled design is crucial for accurately assessing cognitive outcomes.

  • Choice of Cognitive Assessments: The Stroop test and TMT-B are the most common tools used in this compound research that have shown negligible effects.[2][3] If you are using a different, perhaps more sensitive or specific cognitive task, your results might reveal novel findings. Consider the specific cognitive domains your task is designed to measure.

  • Participant Population: The existing studies have primarily been conducted on healthy young to middle-aged adults.[2][3] The cognitive effects of this compound could differ in other populations (e.g., older adults, individuals with cognitive impairments).

Data Summary

Table 1: Summary of Quantitative Findings on Cognitive Function

Cognitive TestThis compound Effect vs. Placebop-valueReference
Stroop Test (Total Score)Negligible>0.050[1]
Stroop Test (Accuracy)Negligible>0.050[1]
Stroop Test (Reaction Time)Negligible>0.050[1]
Trail Making Test-B (TMT-B)Negligible>0.050[1][2]

Experimental Protocols

Key Experiment: Assessment of Acute Effects of this compound on Cognitive Function

  • Study Design: A double-blind, randomized, within-subject crossover trial is the standard methodology.[3][5]

  • Participants: Healthy adult men and women are typically recruited.[3] Participants are often screened to be low to moderate caffeine consumers.[2]

  • Intervention: A common dosage is 100mg of this compound (often administered as Dynamine™) or a placebo.[4][5]

  • Procedure:

    • Participants undergo baseline cognitive testing.

    • They ingest either this compound or a placebo for a set number of days (e.g., 3 days).[5]

    • On the final day, cognitive testing is repeated at baseline and at several time points post-ingestion (e.g., 1, 2, and 3 hours).[5]

    • A washout period of at least one week is implemented before participants cross over to the other condition.[5]

  • Cognitive Assessments:

    • Stroop Test: Measures cognitive interference, attention, processing speed, and cognitive flexibility.[2]

    • Trail Making Test-B (TMT-B): Primarily assesses cognitive flexibility.[2]

  • Subjective Assessments: Visual Analog Scales (VAS) are used to measure subjective feelings of energy, focus, mood, etc.[2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cognitive Study cluster_screening Screening & Baseline cluster_intervention Intervention Phase (Crossover) cluster_testing Testing Protocol Participant_Screening Participant Screening Baseline_Testing Baseline Cognitive & Subjective Testing Participant_Screening->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Condition_A Condition A (e.g., this compound 100mg) Randomization->Condition_A Condition_B Condition B (e.g., Placebo) Randomization->Condition_B Day_1_3 Daily Dosing (3 days) Condition_A->Day_1_3 Condition_B->Day_1_3 Day_4_Testing Day 4: Pre-dose & Post-dose Testing (1, 2, 3 hrs) Day_1_3->Day_4_Testing Washout Washout Period (≥ 7 days) Day_4_Testing->Washout Washout->Randomization Crossover to other condition

Caption: A diagram illustrating the experimental workflow of a typical crossover study investigating this compound.

Signaling_Pathway Proposed Mechanism of this compound vs. Caffeine cluster_caffeine Caffeine cluster_this compound This compound cluster_outcome Outcome Caffeine Caffeine Adenosine_Receptor_C Adenosine Receptor Caffeine->Adenosine_Receptor_C Direct Antagonist (Blocks) Reduced_Tiredness_C Reduced Sensation of Tiredness Adenosine_Receptor_C->Reduced_Tiredness_C Blocked Signal Adenosine_C Adenosine Adenosine_C->Adenosine_Receptor_C This compound This compound Adenosine_Receptor_M Adenosine Receptor This compound->Adenosine_Receptor_M Negative Allosteric Modulator (Reduces Sensitivity) Reduced_Tiredness_M Reduced Sensation of Tiredness Adenosine_Receptor_M->Reduced_Tiredness_M Attenuated Signal Adenosine_M Adenosine Adenosine_M->Adenosine_Receptor_M

Caption: A simplified diagram comparing the proposed mechanisms of action for caffeine and this compound on adenosine receptors.

References

Technical Support Center: Enhancing Oral Bioavailability of Methylliberine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of methylliberine formulations.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Q: My this compound formulation exhibits poor dissolution in aqueous media, leading to low bioavailability. What strategies can I employ to improve its solubility?

A: Low aqueous solubility is a common challenge for many active pharmaceutical ingredients, including purine alkaloids like this compound. Here are several formulation strategies to enhance its solubility and dissolution rate:

  • Solid Dispersions: This technique involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[1][2] The drug can exist in an amorphous form within the carrier, which has a higher energy state and thus greater aqueous solubility compared to its crystalline form.[1]

    • Recommended Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and sugars like mannitol have been successfully used for other poorly soluble drugs.[1][3]

    • Troubleshooting:

      • Drug Recrystallization: If the drug recrystallizes over time, consider using a polymeric carrier with a higher glass transition temperature (Tg) or incorporating a crystallization inhibitor.

      • Poor Carrier Solubility: Ensure the chosen carrier has a high dissolution rate in the target gastrointestinal fluid.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[4]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[4][5]

    • Troubleshooting:

      • Inefficient Complexation: Optimize the stoichiometry of the drug-cyclodextrin ratio and the preparation method (e.g., kneading, co-evaporation, freeze-drying).[6]

      • Toxicity Concerns: While generally considered safe, high concentrations of some cyclodextrins may have toxic effects. Ensure the selected cyclodextrin and its concentration are appropriate for oral administration.

  • Co-crystallization: This involves forming a crystalline solid that contains this compound and a co-former in a specific stoichiometric ratio. The co-former can improve the dissolution properties of the active ingredient. For instance, purine alkaloids like theobromine and caffeine have been successfully co-crystallized with trimesic and hemimellitic acids.[7]

Issue 2: Rapid Metabolism and Short Half-Life of this compound

Q: this compound has a reported short half-life of approximately 1.5 hours. How can I formulate it to achieve a more sustained release profile and prolonged therapeutic effect?

A: The rapid metabolism of this compound presents a significant hurdle for maintaining therapeutic concentrations. The following strategies can be employed to develop sustained-release formulations:

  • Lipid-Based Nanoformulations: Encapsulating this compound in lipid-based nanocarriers can protect it from rapid metabolism in the gastrointestinal tract and liver.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids, respectively.[8] They can provide controlled drug release and improve oral bioavailability.[8][9]

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, offering protection and controlled release.[8]

    • Troubleshooting:

      • Low Encapsulation Efficiency: Optimize the lipid composition, surfactant concentration, and manufacturing process (e.g., high-pressure homogenization, microemulsification).[10]

      • Instability in GI Fluids: The formulation may be unstable in the harsh environment of the stomach and intestine. Consider using enteric coatings or surface modifications with polymers like PEG to enhance stability.[9]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound for sustained release.

    • Troubleshooting:

      • Burst Release: A significant initial burst release may occur. This can be controlled by optimizing the drug-to-polymer ratio and the particle size.

      • Polymer Toxicity: Ensure the chosen polymer and its degradation products are biocompatible and non-toxic.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in humans?

A1: While specific bioavailability data is limited, this compound is known to be rapidly absorbed orally, with peak plasma concentrations reached within about an hour. However, it also has a very short half-life of around 1.5 hours, suggesting rapid clearance from the body.

Q2: Are there any known drug interactions with this compound that could affect its bioavailability?

A2: There is no extensive research on this topic.

Q3: What are the key physicochemical properties of this compound that I should consider during formulation development?

A3: this compound is a purine alkaloid and a metabolite of caffeine.[11] Its structure suggests it is a weakly basic compound. Key properties to consider are its aqueous solubility, pKa, and partition coefficient (LogP), which will influence the choice of formulation strategy.

Q4: How can I assess the permeability of my this compound formulation in vitro?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[12][13] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[12] The apparent permeability coefficient (Papp) of your formulation can be determined and compared to that of reference compounds with known high and low permeability.[13]

Q5: What in vitro dissolution testing methods are suitable for this compound formulations?

A5: Standard USP dissolution apparatus (e.g., Apparatus 2, paddle method) can be used.[14] The choice of dissolution medium should be based on the physiological conditions of the gastrointestinal tract. Biorelevant media, such as fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF), can provide more predictive in vitro dissolution profiles.[15]

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1 hour
Half-life (t1/2) ~1.5 hours
Route of Administration Oral

Note: This table summarizes available pharmacokinetic data. More detailed studies are needed to fully characterize the oral bioavailability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or other suitable organic solvent)[16]

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:carrier).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and stirring.

  • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a suitable sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm amorphous state).

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of a novel this compound formulation.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound formulation and pure drug solution

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS for sample analysis

Methodology:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (donor) side of the Transwell® insert.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the apical compartment.

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

  • Perform a Lucifer yellow flux assay to confirm that the monolayer integrity was maintained throughout the experiment.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization cluster_evaluation Evaluation start Weigh this compound & PVP K30 dissolve Dissolve in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize drug_content Drug Content Analysis pulverize->drug_content dissolution In Vitro Dissolution Testing pulverize->dissolution physical_form DSC & XRD Analysis pulverize->physical_form bioavailability In Vivo Bioavailability Studies dissolution->bioavailability

Caption: Workflow for the preparation and evaluation of a this compound solid dispersion.

signaling_pathway_purine_alkaloid cluster_adenosine_signaling Adenosine Signaling cluster_methylliberine_action This compound Action adenosine Adenosine adenosine_receptor Adenosine Receptor (A1, A2A) adenosine->adenosine_receptor g_protein G-Protein adenosine_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp conversion cellular_response_inhibition Inhibition of Neuronal Activity camp->cellular_response_inhibition This compound This compound adenosine_receptor_m Adenosine Receptor (A1, A2A) This compound->adenosine_receptor_m antagonizes g_protein_m G-Protein adenylyl_cyclase_m Adenylyl Cyclase camp_m cAMP adenylyl_cyclase_m->camp_m conversion cellular_response_stimulation Stimulation of Neuronal Activity camp_m->cellular_response_stimulation

Caption: Putative signaling pathway of this compound as an adenosine receptor antagonist.

References

addressing challenges in the large-scale extraction and purification of methylliberine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Large-Scale Extraction and Purification of Methylliberine

Welcome to the technical support center for the large-scale extraction and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of high-purity this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Extraction

Q1: What are the primary challenges in the large-scale extraction of this compound from natural sources like Coffea liberica?

A1: The primary challenges include:

  • Low Concentration: this compound is present in low concentrations in coffee plants, making extraction economically challenging.[1]

  • Co-extraction of Impurities: The crude extract often contains a complex mixture of other alkaloids (like caffeine, theobromine, theophylline, and other methylurates), lipids, pigments (chlorophyll), and polyphenols, which can interfere with downstream purification.

  • Solvent Selection: Choosing an appropriate solvent system is critical to maximize this compound yield while minimizing the co-extraction of undesirable compounds.

  • Degradation: this compound may be susceptible to degradation under harsh extraction conditions (e.g., high temperatures or extreme pH).

Q2: My extraction yield is consistently low. What are the possible causes and solutions?

A2: Low extraction yields can be attributed to several factors:

Possible Cause Troubleshooting Suggestion
Inadequate Grinding of Plant Material Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Incorrect Solvent System The polarity of the solvent system may not be optimal for this compound. Experiment with different solvent systems of varying polarities. For purine alkaloids, aqueous-organic solvent mixtures are often effective.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature to ensure complete extraction. However, be cautious of potential degradation at higher temperatures.
Incomplete Solvent Penetration Ensure thorough mixing of the plant material and solvent to facilitate efficient mass transfer.
Degradation of this compound Assess the stability of this compound under your extraction conditions (pH, temperature, light exposure). Consider using milder extraction conditions if degradation is suspected.

Q3: The crude extract contains a high level of pigments and lipids. How can I remove these impurities?

A3: High levels of pigments and lipids can be addressed at different stages:

  • Pre-extraction: For non-polar impurities like lipids and chlorophyll, a pre-extraction step with a non-polar solvent like n-hexane can be effective.

  • Liquid-Liquid Extraction: After the primary extraction, a liquid-liquid partitioning step can be employed. By adjusting the pH of the aqueous extract, this compound can be selectively partitioned into an organic solvent, leaving many impurities behind.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively retain this compound while allowing interfering compounds to pass through, or vice-versa.

Purification

Q4: I am having difficulty separating this compound from other structurally similar methylurates (e.g., theacrine) using chromatography. What can I do?

A4: The separation of structurally similar compounds is a common challenge in purification. Here are some strategies:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Fine-tune the mobile phase composition. For reversed-phase chromatography, small changes in the organic modifier concentration or the use of a different organic solvent (e.g., methanol vs. acetonitrile) can significantly impact resolution. The addition of a small amount of an acid, like formic acid, can improve peak shape for alkaloids.[2]

    • Stationary Phase: Experiment with different stationary phases. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size may provide better selectivity.

    • Gradient Elution: Employ a shallow gradient elution profile to enhance the separation of closely eluting compounds.

  • Alternative Chromatographic Techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of theacrine from other purine alkaloids and could be adapted for this compound.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to liquid chromatography and may be effective for separating similar alkaloids.

Q5: I am experiencing problems with the crystallization of this compound. It is "oiling out" or forming a precipitate instead of crystals. What should I do?

A5: "Oiling out" or precipitation suggests that the solution is too supersaturated or that the temperature is above the melting point of the impure compound. Consider the following:

Problem Troubleshooting Suggestion
"Oiling Out" Re-heat the solution and add more solvent to decrease the saturation level. Allow the solution to cool more slowly.
Rapid Precipitation The solution may be cooling too quickly. Insulate the crystallization vessel to slow down the cooling rate.
No Crystal Formation The solution may be too dilute. Evaporate some of the solvent and attempt to cool again. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Crystal Quality Impurities can inhibit crystal growth. Consider an additional purification step before crystallization.

Q6: How can I control the polymorphic form of this compound during crystallization?

A6: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be influenced by various factors. While specific studies on this compound polymorphism are limited, general principles for controlling polymorphism in methylxanthines can be applied:[3]

  • Solvent System: The choice of solvent can have a significant impact on which polymorph crystallizes. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.

  • Cooling Rate: The rate of cooling can influence the formation of either a metastable or a stable polymorph. Slower cooling rates generally favor the formation of the most stable polymorph.

  • Supersaturation: The level of supersaturation can affect nucleation and crystal growth, thereby influencing the resulting polymorphic form.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.

A systematic polymorph screen is recommended to identify and characterize different crystalline forms and to determine the conditions under which each form is produced.[4][5][6]

Stability and Storage

Q7: What are the optimal conditions for storing purified this compound?

A7: As a purine alkaloid, this compound should be stored in a cool, dry, and dark place to prevent degradation. Exposure to light, high temperatures, and humidity should be minimized. For long-term storage, keeping the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is recommended.

Q8: How does pH affect the stability of this compound in solution?

Quantitative Data

The following tables summarize typical quantitative data for the extraction and analysis of purine alkaloids, which can be used as a reference for this compound.

Table 1: Typical Extraction Yields of Purine Alkaloids from Natural Sources
Source Material Alkaloid Extraction Method Yield (% of dry weight)
Green Tea WastePurine Alkaloids (mainly caffeine)Hot Water Extraction3.37%
Camellia assamica var. kuchaTheacrineNot specified1.3 - 3.4%
Roasted Coffee BeansCaffeineMicrowave-Assisted Extraction~1.01%
Green Coffee BeansCaffeineSupercritical CO2 ExtractionUp to 13.8% total extract

Note: Yields are highly dependent on the specific plant material, extraction method, and process parameters.

Table 2: Solubility of Structurally Similar Methylxanthines in Various Solvents
Compound Solvent Solubility Temperature
CaffeineWaterFreely soluble in boiling water100°C
CaffeineChloroformOne of the best solventsRoom Temperature
TheobromineWaterMuch less soluble than caffeineRoom Temperature
TheophyllineWaterIntermediate between caffeine and theobromineRoom Temperature

This data can guide solvent selection for extraction and crystallization.[7]

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Coffea liberica Beans (Adapted from General Alkaloid Extraction)
  • Milling: Grind the dried Coffea liberica beans to a fine powder (e.g., 20 mesh).

  • Defatting (Optional): To remove lipids, perform a preliminary extraction with n-hexane in a large-scale extractor for several hours. Discard the hexane extract.

  • Alkaloid Extraction:

    • Prepare an extraction solvent of 80% ethanol in water.

    • Macerate the defatted coffee powder with the ethanol-water mixture at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture to 60°C with continuous stirring for 4-6 hours.

    • Filter the mixture and collect the liquid extract. Repeat the extraction on the solid residue 2-3 times to maximize yield.

  • Solvent Removal: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acid-Base Liquid-Liquid Extraction:

    • Acidify the concentrated aqueous extract to pH 2-3 with 1 M HCl.

    • Wash the acidic solution with dichloromethane to remove non-basic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with 2 M NaOH.

    • Extract the alkaline solution multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase at a known concentration. Filter the solution through a 0.45 µm filter.

  • Chromatographic System:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a gradient based on analytical scale separation, for example:

      • 0-5 min: 10% B

      • 5-45 min: 10-50% B

      • 45-50 min: 50-90% B

      • 50-55 min: 90% B

      • 55-60 min: 90-10% B

    • Flow Rate: Adjust based on the column diameter.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., methanol, acetone, ethyl acetate, or dichloromethane).[8]

  • Dissolution: In a clean flask, dissolve the purified this compound in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Adenosine A2A Receptor Antagonism Signaling Pathway

The primary hypothesized mechanism of action for this compound is the antagonism of adenosine A2A receptors. This diagram illustrates the downstream effects of this action in the central nervous system.

Adenosine_A2A_Receptor_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Blocks Adenosine Adenosine Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Modulation of Dopamine Signaling (Increased Dopamine Activity) PKA->Downstream_Effects Leads to Extraction_Workflow start Raw Plant Material (e.g., Coffea liberica beans) milling Milling start->milling defatting Defatting (with n-hexane) milling->defatting extraction Solvent Extraction (e.g., 80% Ethanol) defatting->extraction concentration Solvent Removal extraction->concentration liquid_liquid Acid-Base Liquid-Liquid Extraction concentration->liquid_liquid crude_extract Crude this compound Extract liquid_liquid->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pure_this compound Purified this compound (in solution) fraction_collection->pure_this compound crystallization Crystallization pure_this compound->crystallization final_product High-Purity Crystalline This compound crystallization->final_product Troubleshooting_Yield start Low Extraction Yield check_grinding Is plant material finely ground? start->check_grinding grind_finer Grind to a finer powder check_grinding->grind_finer No check_solvent Is the solvent system optimal? check_grinding->check_solvent Yes grind_finer->check_solvent optimize_solvent Test different solvent polarities/mixtures check_solvent->optimize_solvent No check_conditions Are extraction time and temperature sufficient? check_solvent->check_conditions Yes optimize_solvent->check_conditions increase_time_temp Increase time/temperature (monitor for degradation) check_conditions->increase_time_temp No check_mixing Is mixing adequate for good solvent contact? check_conditions->check_mixing Yes increase_time_temp->check_mixing improve_mixing Increase stirring speed or use a different agitation method check_mixing->improve_mixing No end Yield Improved check_mixing->end Yes improve_mixing->end

References

Technical Support Center: Minimizing Placebo Response in Methylliberine Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo response in clinical trials of methylliberine.

Frequently Asked Questions (FAQs)

Q1: What is the expected placebo response when studying this compound's effects on mood and cognition?

A1: The placebo response in trials of psychoactive substances like this compound can be significant, particularly for subjective outcomes such as mood and motivation. In a study on this compound, the placebo group showed transient improvements in motivation at 1 and 2 hours and in mood at 2 hours post-ingestion.[1][2][3] It is crucial to anticipate and control for these effects to accurately determine the efficacy of this compound.

Q2: How does this compound's mechanism of action influence the placebo response?

A2: this compound is a purine alkaloid and is thought to act as an antagonist at adenosine receptors, similar to caffeine.[4][5][6] This mechanism leads to stimulant-like effects on the central nervous system, impacting alertness, mood, and concentration. As these are subjective states, they are particularly susceptible to expectation bias, a key driver of the placebo effect.[7] Therefore, a subject's belief about receiving an active substance can significantly influence their reported outcomes.

Q3: What are the most effective strategies to minimize the placebo response in a this compound clinical trial?

A3: A multi-faceted approach is most effective. Key strategies include:

  • Participant and Staff Training: Educating participants and staff about the placebo effect and the importance of accurate, unbiased reporting is crucial.[7][8]

  • Managing Expectations: Using neutral language and avoiding suggestions of therapeutic benefit can help manage participant expectations.[7]

  • Study Design: Implementing a placebo run-in period to identify and exclude high-placebo responders can be beneficial.[7]

  • Standardized Procedures: Consistent interaction with participants and standardized data collection methods reduce variability.

Troubleshooting Guides

Problem: High variability in subjective outcome measures between participants in the placebo group.

Possible Cause Troubleshooting Step
Differing Participant Expectations Implement a standardized script for explaining the study to participants, using neutral language regarding potential effects.
Inconsistent Data Collection Ensure all research staff are thoroughly trained on administering questionnaires and rating scales to ensure consistency. Regular calibration meetings for raters can also help.[9]
External Factors Advise participants to maintain their regular diet and sleep patterns and to avoid other stimulants before study visits.

Problem: The placebo response is masking the true effect of this compound.

Possible Cause Troubleshooting Step
High Placebo-Responder Rate Consider a placebo run-in period to screen for and exclude participants who show a significant response to the placebo before randomization.
Expectation Bias Employ blinding techniques effectively. If unblinding is suspected due to side effects (or lack thereof), assess and document this.
Study Environment Maintain a consistent and neutral study environment for all participants to minimize the "tender loving care" effect that can contribute to placebo response.[10]

Data Presentation

Table 1: Summary of Quantitative Data from a Clinical Trial of this compound vs. Placebo

The following table summarizes the key findings from a double-blind, randomized, crossover trial comparing a 100mg dose of this compound to a placebo.[1][2][3][4]

Outcome Measure This compound Effect Placebo Effect Time Point of Significant Difference (this compound vs. Placebo)
Concentration Improved at 1 and 3 hoursNo significant improvement3 hours post-ingestion
Motivation Improved at 3 hoursImproved at 1 and 2 hoursNo significant direct comparison mentioned, but this compound's effect was more sustained.
Mood Improved at 1, 2, and 3 hoursImproved at 2 hours1 and 3 hours post-ingestion
Energy Improved at 1 and 3 hoursNo significant improvement1 and 3 hours post-ingestion
Sustained Energy Improved at 1 and 3 hoursNo significant improvement1 and 3 hours post-ingestion
Cognitive Function (Stroop and Trail Making Test-B) No significant improvementNo significant improvementNo significant difference
Hemodynamics (Heart Rate, Blood Pressure) No significant changesNo significant changesNo significant difference

Experimental Protocols

Protocol 1: Placebo Run-In Period

Objective: To identify and exclude participants who exhibit a high response to placebo before randomization.

Methodology:

  • Recruitment and Informed Consent: Recruit participants who meet the initial inclusion criteria for the main trial. Obtain informed consent, explaining the nature of the placebo run-in period.

  • Baseline Assessment: Conduct baseline assessments of all relevant outcome measures (e.g., mood, concentration, and cognitive function questionnaires).

  • Placebo Administration: All participants receive a placebo, identical in appearance and administration to the investigational product, for a predefined period (e.g., one week). Participants are instructed to take the placebo as they would the actual study drug.

  • Follow-up Assessment: At the end of the run-in period, repeat the baseline assessments.

  • Exclusion Criteria: Establish a pre-specified threshold for what constitutes a "high" placebo response (e.g., a >20% improvement in mood scores). Participants exceeding this threshold are excluded from the main trial.

  • Randomization: Participants who do not meet the exclusion criteria for high placebo response are then randomized into the main trial's treatment arms (this compound or placebo).

Protocol 2: Participant and Staff Training on Unbiased Reporting

Objective: To educate participants and research staff on the importance of accurate and unbiased reporting to minimize the placebo effect.

Methodology:

For Participants:

  • Initial Training Session: During the informed consent process, include a brief educational component about the placebo effect. Explain that the purpose of the study is to test the true effect of the substance and that their honest reporting is critical.

  • Use of a Standardized Script: Develop a script that explains the placebo effect in simple, neutral terms. An example is the Placebo-Control Reminder Script (PCRS), which educates participants about factors that can influence their experience in a trial.[11]

  • Reinforcement: At each study visit, briefly remind participants of the importance of reporting how they feel, regardless of whether they think they are on the active product or placebo.

For Research Staff:

  • Initial Protocol Training: Conduct a thorough training session for all staff involved in participant interaction. This training should cover the principles of the placebo effect and how staff behavior can influence participant expectations.

  • Neutral Communication: Train staff to use neutral, non-leading language when interacting with participants. For example, instead of asking "Are you feeling better?", ask "How have you been feeling since your last visit?".

  • Role-Playing Exercises: Conduct role-playing scenarios to practice neutral communication and to standardize interactions across all staff members.

  • Ongoing Monitoring and Feedback: Periodically monitor staff-participant interactions (with consent) to ensure adherence to the protocol and provide constructive feedback.

Visualizations

Methylliberine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Receptor This compound->A1R Antagonist A2AR A2A Receptor This compound->A2AR Antagonist Adenosine Adenosine Adenosine->A1R Agonist Adenosine->A2AR Agonist AC_inhibited Adenylyl Cyclase (Inhibited) A1R->AC_inhibited Gi protein AC_activated Adenylyl Cyclase (Activated) A2AR->AC_activated Gs protein cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased PKA_decreased ↓ PKA Activity cAMP_decreased->PKA_decreased PKA_increased ↑ PKA Activity cAMP_increased->PKA_increased Downstream_inhibited Inhibitory Cellular Effects PKA_decreased->Downstream_inhibited Downstream_stimulated Stimulatory Cellular Effects (e.g., increased alertness) PKA_increased->Downstream_stimulated

Caption: Proposed signaling pathway of this compound as an adenosine receptor antagonist.

Placebo_Run_In_Workflow Start Participant Recruitment Informed_Consent Informed Consent for Placebo Run-In Start->Informed_Consent Baseline_Assessment Baseline Assessment (Mood, Cognition, etc.) Informed_Consent->Baseline_Assessment Placebo_Admin Administer Placebo (e.g., 1 week) Baseline_Assessment->Placebo_Admin Follow_Up Follow-up Assessment Placebo_Admin->Follow_Up Decision High Placebo Response? Follow_Up->Decision Exclude Exclude from Main Trial Decision->Exclude Yes Randomize Randomize to This compound or Placebo Decision->Randomize No End Main Trial Begins Randomize->End

Caption: Experimental workflow for a placebo run-in period.

Training_Protocol_Logic cluster_participant Participant Training cluster_staff Staff Training Goal Minimize Placebo Response P_Education Educate on Placebo Effect Goal->P_Education S_Protocol Thorough Protocol Training Goal->S_Protocol P_Script Use Standardized Script (e.g., PCRS) P_Education->P_Script P_Reinforce Reinforce Importance of Accurate Reporting P_Script->P_Reinforce Outcome Reduced Bias and Variability P_Reinforce->Outcome S_Language Train on Neutral Language S_Protocol->S_Language S_RolePlay Conduct Role-Playing S_Language->S_RolePlay S_Monitor Monitor and Provide Feedback S_RolePlay->S_Monitor S_Monitor->Outcome

Caption: Logical relationship of participant and staff training protocols.

References

developing standardized administration protocols for methylliberine in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the standardized administration of methylliberine in research settings. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from caffeine?

A1: this compound (O(2),1,7,9-tetramethylurate), also known as Dynamine®, is a purine alkaloid structurally similar to caffeine.[1] It is found in various Coffea species.[1] While both are believed to act as adenosine receptor antagonists, this compound is suggested to have a different pharmacokinetic profile, with a shorter time to reach maximum plasma concentration and a shorter half-life compared to caffeine.[2][3] Anecdotal evidence suggests it may produce fewer of the undesirable stimulant effects associated with caffeine, such as anxiety or jitters.[4][5]

Q2: What are the typical oral dosages of this compound used in human research?

A2: Human studies have utilized a range of oral dosages, typically from 25 mg to 150 mg per day.[4][6][7] Safety studies have evaluated daily supplementation of 100 mg and 150 mg over four weeks.[6][8]

Q3: What is the pharmacokinetic profile of orally administered this compound in humans?

A3: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached in approximately 0.6 to 0.9 hours.[4][5] It has a relatively short half-life, averaging between 1 to 1.5 hours.[4][5][7]

Q4: Are there any known interactions between this compound and caffeine?

A4: Yes, co-administration of this compound with caffeine has been shown to alter the pharmacokinetics of caffeine.[4][5] Specifically, this compound can decrease the oral clearance and increase the half-life of caffeine, potentially by inhibiting the CYP1A2 enzyme.[3][4][5] Interestingly, caffeine does not appear to significantly affect the pharmacokinetics of this compound.[4][5][7]

Q5: What is the current understanding of this compound's mechanism of action?

A5: Based on its structural similarity to caffeine and theacrine, this compound is hypothesized to act as an adenosine receptor antagonist.[3] By blocking adenosine receptors, it may lead to increased neuronal firing and the release of neurotransmitters like dopamine, producing stimulant-like effects.[5] However, as of 2023, direct scientific studies confirming this specific action are limited.[3]

Q6: What is the safety profile of this compound in research settings?

A6: this compound has been granted New Dietary Ingredient (NDI) status following a 90-day repeated-dose oral toxicity study in rats.[2][4][5] Human studies have indicated that short-term supplementation with this compound, alone or in combination with theacrine, does not appear to negatively impact cardiovascular function or blood biomarkers of health.[1][6][8] No significant effects on heart rate, blood pressure, or ECG have been observed in human adverse event potential studies.[4][5]

Troubleshooting Guide

In Vivo Studies
Issue Possible Cause Suggested Solution
Unexpectedly high caffeine plasma concentrations and prolonged effects in co-administration studies. This compound inhibits CYP1A2, the primary enzyme responsible for caffeine metabolism, leading to decreased clearance and a longer half-life of caffeine.[3][4][5]Reduce the dose of caffeine when co-administering with this compound. Monitor subjects closely for any adverse effects associated with elevated caffeine levels. Account for this interaction in the pharmacokinetic modeling and data analysis.
High inter-individual variability in pharmacokinetic data. Genetic variations in metabolic enzymes like CYP1A2, as well as factors like gender, race, and exposure to other enzyme inducers or inhibitors, can contribute to significant variability in caffeine and potentially this compound metabolism.[4]Ensure a homogenous study population where possible. Record and consider potential confounding factors in the statistical analysis. Increase sample size to improve statistical power.
Lack of observed effect on cognitive or physiological parameters. The dosage of this compound may be too low. The half-life of this compound is short (around 1-1.5 hours), so the timing of assessments relative to administration is critical.[4][5][7]Consider a dose-escalation study design. Ensure that cognitive and physiological tests are conducted during the expected peak plasma concentration window (approximately 0.5 to 1.5 hours post-ingestion).
In Vitro Assays
Issue Possible Cause Suggested Solution
Poor solubility of this compound in aqueous buffer. This compound, like other purine alkaloids, may have limited aqueous solubility.Prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO) before further dilution in aqueous media.[2] Ensure the final concentration of the organic solvent in the assay is low enough to not affect cell viability or the experimental outcome.
Observed cytotoxicity in cell-based assays. The concentration of this compound may be too high. The vehicle (e.g., DMSO) used to dissolve the compound may be causing toxicity.Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line using a standard cell viability assay (e.g., MTT, MTS).[9] Always include a vehicle control in your experiments to assess the effect of the solvent on cell viability.
Inconsistent results in receptor binding or enzyme inhibition assays. The stability of this compound in the assay buffer and under the experimental conditions (e.g., temperature, pH) may be a factor. Non-specific binding to assay components can also occur.Assess the stability of this compound under your specific assay conditions using analytical methods like HPLC. Include appropriate controls to account for non-specific binding.

Data Presentation

Table 1: Human Pharmacokinetic Parameters of Oral this compound

DoseCmax (ng/mL)tmax (hours)t1/2 (hours)AUC (ng·h/mL/mg)Reference
25 mg44.160.6 - 0.90.99 - 1.42.83[4][5]
100 mg254.090.6 - 0.91.0 - 1.46.69[4][5]

Data are presented as geometric means or averages from cited studies.

Table 2: Effect of this compound (100 mg) on Caffeine (150 mg) Pharmacokinetics

ParameterCaffeine AloneCaffeine + this compound% ChangeReference
t1/2 (hours) 7.2 ± 5.615 ± 5.8+108%[4][5]
Oral Clearance (CL/F) (L/hr) 41.9 ± 19.517.1 ± 7.80-59%[4][5]
AUC (ng·h/mL/mg) 30.5 ± 17.870.8 ± 36.9+132%[5]

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study of Oral this compound

1. Study Design:

  • A randomized, double-blind, crossover design is recommended.[4][5]

  • Participants should be healthy, non-smoking adults who are moderate caffeine consumers.

  • A washout period of at least 7 days should be implemented between treatments.

2. Investigational Product Administration:

  • This compound (e.g., 25 mg and 100 mg) and placebo capsules should be identical in appearance.

  • Administer the capsules orally with a standardized volume of water after an overnight fast.

3. Blood Sampling:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

  • Centrifuge the blood samples to separate plasma, which should then be stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of this compound should be determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5]

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters including Cmax, tmax, AUC, and t1/2 using non-compartmental analysis from the plasma concentration-time data.

Protocol 2: In Vitro Cell Viability Assay

1. Cell Culture:

  • Culture the desired cell line (e.g., neuronal cells for neuroactivity studies) in appropriate media and conditions until they reach the desired confluence for plating.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).

3. Cell Plating and Treatment:

  • Seed the cells in a 96-well plate at a predetermined density.

  • After allowing the cells to adhere overnight, replace the media with the media containing the various concentrations of this compound, a vehicle control (media with DMSO), and a positive control for cytotoxicity.

4. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

5. Viability Assessment:

  • Assess cell viability using a standard method such as the MTT or MTS assay.[9]

  • For an MTT assay, add the MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals and read the absorbance on a plate reader.[9]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the results to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) if applicable.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Antagonist (Blocks) Adenosine Adenosine Adenosine->A2A_Receptor Agonist (Activates) AC_inactive Inactive Adenylyl Cyclase A2A_Receptor->AC_inactive Activates AC_active Active Adenylyl Cyclase cAMP cAMP AC_active->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Dopamine_release Increased Dopamine Release (Neuronal Excitation) PKA->Dopamine_release Leads to

Caption: Proposed mechanism of action for this compound as an adenosine A2A receptor antagonist.

Experimental_Workflow cluster_screening Subject Screening & Enrollment cluster_treatment Treatment Phase (Crossover Design) cluster_data_collection Data Collection cluster_analysis Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Check Informed_Consent->Inclusion_Exclusion Familiarization Familiarization Session Inclusion_Exclusion->Familiarization Randomization Randomization to Treatment Arm Familiarization->Randomization Arm_A Arm A: Administer this compound Randomization->Arm_A Arm_B Arm B: Administer Placebo Randomization->Arm_B Washout Washout Period (e.g., 7 days) Washout->Arm_B Switch Treatment Arm_A->Washout Crossover Blood_Sampling Pharmacokinetic Blood Sampling (0-24 hours) Arm_A->Blood_Sampling Adverse_Events Adverse Event Monitoring Arm_A->Adverse_Events Arm_B->Blood_Sampling Arm_B->Adverse_Events Bioanalysis UPLC-MS/MS Analysis of Plasma Blood_Sampling->Bioanalysis Statistical_Analysis Statistical Analysis Adverse_Events->Statistical_Analysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis PK_Analysis->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Caption: Experimental workflow for a human pharmacokinetic study of this compound.

References

overcoming limitations of current cognitive assessment tools for methylliberine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cognitive effects of methylliberine. Our goal is to help you overcome the limitations of current cognitive assessment tools and ensure the rigor and validity of your experimental findings.

Troubleshooting Guides

This section addresses common issues encountered during cognitive assessment in supplementation studies.

Issue 1: High Placebo Effect Obscuring True Compound Effects

Q1: We are observing significant improvements in cognitive performance in our placebo group, making it difficult to determine the true effect of this compound. What can we do to mitigate this?

A1: The placebo effect is a well-documented phenomenon in cognitive enhancement research.[1][2] High expectations from participants can lead to perceived and actual improvements in performance.[2] Here are several strategies to manage and account for the placebo effect:

  • Manage Participant Expectations:

    • Neutral Instructions: Provide neutral information about the expected outcomes. Avoid suggestive language that implies cognitive enhancement.

    • Blinding Integrity: Ensure rigorous double-blinding procedures where neither the participants nor the researchers know the group allocation until the final analysis.

  • Incorporate a Placebo Run-in Period: Before the main trial, a placebo run-in phase where all participants receive a placebo can help identify and exclude high placebo responders.[3] However, the effectiveness of this method can be variable.[3]

  • Measure Expectations: Administer questionnaires to gauge participant expectations before and after the intervention. This data can be used as a covariate in your statistical analysis to account for the influence of expectation on performance.[4]

  • Use an Active Control Group: In addition to a placebo, consider including an active control group receiving a well-characterized compound with known, subtle cognitive effects (e.g., a low dose of caffeine). This can help differentiate the specific effects of this compound.

Issue 2: Practice Effects Leading to Inflated Performance Over Time

Q2: Our participants are showing improved performance on cognitive tests with each repeated administration, even in the placebo group. How can we distinguish this "practice effect" from a genuine learning and memory enhancement by this compound?

A2: Practice effects, or improvements in test scores due to repeated exposure to the test materials, are a significant challenge in longitudinal cognitive studies.[5][6][7][8][9] Here are some strategies to address this:

  • Use Alternate Test Forms: For tests where available, use parallel but different versions of the test at each assessment point to reduce familiarity with the specific test items.[5]

  • Familiarization Session: Conduct a practice session with the cognitive tests before the baseline assessment. This allows participants to become familiar with the test procedures, and performance can stabilize before the intervention begins.

  • Statistical Control:

    • Dual-Baseline Method: Assess participants twice at baseline before the intervention. The change between these two points can be used to estimate the initial rapid practice effect.[6]

    • Control Group Comparison: The practice effect can be estimated from the change in the placebo group's performance over time. This can then be used to adjust the scores of the treatment group.

    • Attrition Replacement: Introducing new, age-matched participants at later stages of the study who have not been previously tested can help in estimating the magnitude of practice effects.[7]

  • Washout Periods: In a crossover design, ensure an adequate washout period between treatments to minimize carryover and practice effects from one condition to the next.

Issue 3: Lack of Sensitivity of Cognitive Tests to Subtle Effects

Q3: We hypothesize that this compound has subtle effects on cognitive function, but our current tests (e.g., Mini-Mental State Examination) are not capturing these changes. What are more sensitive alternatives?

A3: Standard cognitive screening tools are often not sensitive enough to detect subtle changes in cognitive function, especially in healthy populations.[10] Consider employing more specialized and sensitive computerized cognitive tests.

  • Computerized Assessment Batteries: These offer millisecond precision in reaction time and can detect subtle changes in performance that may be missed by traditional paper-and-pencil tests.

  • Specific Cognitive Domains: Target specific cognitive domains that are most likely to be affected by this compound based on its proposed mechanism of action (e.g., adenosine and dopamine modulation).

    • Sustained Attention: The Psychomotor Vigilance Task (PVT) is highly sensitive to changes in alertness and sustained attention.[11][12][13]

    • Executive Function and Cognitive Flexibility: The Stroop Test and the Trail Making Test (Part B) are excellent for measuring these functions.[14][15][16][17]

  • Consider Baseline Performance: The effects of a cognitive enhancer can be more pronounced in individuals with lower baseline cognitive performance.[17] Stratifying your analysis by baseline performance may reveal significant effects in certain subgroups.

Frequently Asked Questions (FAQs)

Q4: What are the most appropriate cognitive assessment tools for a this compound study?

A4: The choice of cognitive assessment tools should be driven by your specific research question and the hypothesized effects of this compound. Given its potential impact on alertness and executive function, a combination of the following is recommended:

  • Stroop Test: To assess selective attention and cognitive flexibility.

  • Trail Making Test (TMT): Part A assesses visual scanning and processing speed, while Part B measures cognitive flexibility and executive function.

  • Psychomotor Vigilance Task (PVT): To measure sustained attention and reaction time, which is particularly relevant for a stimulant-like compound.

Q5: How long should our study be to observe the cognitive effects of this compound?

A5: The duration depends on whether you are investigating acute or chronic effects. Acute effects on alertness and mood have been reported within 1-3 hours post-ingestion. For potential neuroplastic changes or more stable cognitive enhancements, a longer-term study of several weeks may be necessary. However, current research has not yet established long-term cognitive benefits of this compound alone.

Q6: Are there any known interactions between this compound and other substances that could affect cognitive testing?

A6: Yes, this compound is often used in combination with caffeine and theacrine. There is evidence that this compound can alter the pharmacokinetics of caffeine. It's crucial to control for the intake of other stimulants, including dietary sources like coffee and tea, in your study participants.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the cognitive effects of this compound.

Table 1: Key Cognitive Assessment Protocols

Test Objective Methodology Key Parameters to Record
Stroop Test To measure selective attention, cognitive flexibility, and processing speed.The test typically has three conditions: 1) Word Reading: Participants read color words printed in black ink. 2) Color Naming: Participants name the color of ink patches. 3) Incongruent Color-Word: Participants name the ink color of words that are different from the color they spell (e.g., the word "RED" printed in blue ink).[16][18] Each condition is timed for 45 seconds.[18]- Time to complete each condition. - Number of correct responses in each condition. - Interference score (calculated from the performance on the incongruent vs. congruent tasks).
Trail Making Test (TMT) To assess visual attention, processing speed (Part A), and cognitive flexibility (Part B).Part A: Participants draw lines to connect 25 numbered circles in ascending order.[17] Part B: Participants draw lines to connect 25 circles, alternating between numbers and letters in ascending order (1-A-2-B, etc.).[17] Both parts are timed.- Time to complete Part A. - Time to complete Part B. - Number of errors in each part.
Psychomotor Vigilance Task (PVT) To measure sustained attention and reaction time.Participants monitor a screen and are instructed to press a response button as quickly as possible when a visual stimulus (e.g., a counter) appears at random intervals.[12][13] The task duration is typically 5 or 10 minutes.- Mean reaction time. - Number of lapses (reaction times > 500ms). - Number of false starts (responses when no stimulus is present).

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, an adenosine receptor antagonist that may also influence dopamine signaling.

Adenosine_Signaling cluster_A1 Adenosine A1 Receptor Signaling cluster_A2A Adenosine A2A Receptor Signaling A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited PLC_activated Phospholipase C (Activated) Gi->PLC_activated cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased PKA_inhibited PKA (Inhibited) cAMP_decreased->PKA_inhibited IP3_DAG ↑ IP3 & DAG PLC_activated->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated cAMP_increased ↑ cAMP AC_activated->cAMP_increased PKA_activated PKA (Activated) cAMP_increased->PKA_activated CREB CREB Activation PKA_activated->CREB This compound This compound (Antagonist) This compound->A1R Blocks This compound->A2AR Blocks Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates

Caption: Adenosine Receptor Signaling Pathways and the Antagonistic Action of this compound.

Dopamine_Signaling cluster_D1 Dopamine D1 Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling D1R Dopamine D1 Receptor Gs_D1 Gs Protein D1R->Gs_D1 AC_activated_D1 Adenylyl Cyclase (Activated) Gs_D1->AC_activated_D1 cAMP_increased_D1 ↑ cAMP AC_activated_D1->cAMP_increased_D1 PKA_activated_D1 PKA (Activated) cAMP_increased_D1->PKA_activated_D1 DARPP32_P Phosphorylated DARPP-32 PKA_activated_D1->DARPP32_P D2R Dopamine D2 Receptor Gi_D2 Gi Protein D2R->Gi_D2 AC_inhibited_D2 Adenylyl Cyclase (Inhibited) Gi_D2->AC_inhibited_D2 cAMP_decreased_D2 ↓ cAMP AC_inhibited_D2->cAMP_decreased_D2 PKA_inhibited_D2 PKA (Inhibited) cAMP_decreased_D2->PKA_inhibited_D2 Dopamine Dopamine Dopamine->D1R Activates Dopamine->D2R Activates Methylliberine_effect This compound (Potential Indirect Modulation) Methylliberine_effect->Dopamine May increase Dopamine levels

Caption: Dopamine Receptor Signaling Pathways and Potential Indirect Modulation by this compound.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention Phase (Double-Blind, Crossover) cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Familiarization Test Familiarization Session Informed_Consent->Familiarization Baseline_Cognitive Baseline Cognitive Assessment (Stroop, TMT, PVT) Randomization Randomization to This compound or Placebo Baseline_Cognitive->Randomization Familiarization->Baseline_Cognitive Treatment_1 Treatment Period 1 (e.g., 7 days) Randomization->Treatment_1 Cognitive_Testing_1 Cognitive Assessment Treatment_1->Cognitive_Testing_1 Washout Washout Period (e.g., 7 days) Cognitive_Testing_1->Washout Data_Collection Data Collection & Blinding Review Cognitive_Testing_1->Data_Collection Treatment_2 Treatment Period 2 (Crossover) Washout->Treatment_2 Cognitive_Testing_2 Cognitive Assessment Treatment_2->Cognitive_Testing_2 Cognitive_Testing_2->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, ANCOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental Workflow for a Crossover Cognitive Assessment Study of this compound.

References

Technical Support Center: Refining Analytical Techniques for Methylliberine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of methylliberine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization of this compound in the MS source.2. Ion suppression due to matrix effects from biological samples (e.g., plasma).3. Inefficient sample extraction and cleanup.4. Low concentration of this compound in the sample.1. Optimize MS source parameters: Adjust sprayer voltage, nebulizing gas flow, and desolvation gas temperature. Consider testing both positive and negative ionization modes, although positive mode is commonly reported for purine alkaloids.2. Improve sample cleanup to remove interfering matrix components like phospholipids. Techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Simple sample dilution can also reduce matrix effects if sensitivity is sufficient.[2]3. Evaluate and optimize the extraction procedure for better recovery. Ensure the pH of the extraction solvent is appropriate for this compound.4. If the concentration is below the limit of quantification (LOQ), consider a sample pre-concentration step.
Poor Peak Shape (Tailing) 1. Secondary interactions between the basic this compound molecule and residual acidic silanol groups on the C18 column packing.[3][4][5]2. Mismatch between the injection solvent and the mobile phase.3. Column overload due to high analyte concentration.4. Column degradation or contamination.1. Lower the pH of the mobile phase (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups.[3] Use a high-purity, end-capped column to minimize available silanol groups.2. Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.[6]3. Dilute the sample to an appropriate concentration within the linear range of the method.[6]4. Flush the column with a strong solvent. If peak shape does not improve, replace the column.
Inconsistent Retention Times 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column degradation or equilibration issues.4. Air bubbles in the pump or flow path.1. Prepare fresh mobile phase daily and ensure accurate composition. Use high-purity solvents.[7]2. Use a column oven to maintain a stable temperature.3. Ensure the column is properly equilibrated before starting the analytical run. If the problem persists, the column may need to be replaced.4. Degas the mobile phase and prime the pumps to remove any air bubbles.
High Background Noise 1. Contamination in the LC-MS system (solvents, tubing, ion source).[7]2. Carryover from a previous injection of a high-concentration sample.3. Poor quality of solvents or reagents.1. Clean the ion source. Flush the LC system with high-purity solvents.[8]2. Inject blank samples between analytical runs to check for carryover. Optimize the needle wash method.3. Use LC-MS grade solvents and freshly prepared mobile phases.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological samples?

A1: The most prevalent and robust method for the quantification of this compound in biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex samples.

Q2: How can I minimize matrix effects when analyzing this compound in plasma?

A2: Matrix effects, often causing ion suppression, are a significant challenge in plasma analysis.[2][7] To minimize these effects, consider the following:

  • Effective Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, particularly phospholipids.[1]

  • Chromatographic Separation: Optimize your HPLC method to ensure this compound elutes in a region free from co-eluting matrix components.[1]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.

Q3: My this compound peak is tailing. What are the first things I should check?

A3: Peak tailing for a basic compound like this compound on a reversed-phase column is a common issue.[3][9] The primary causes to investigate are:

  • Mobile Phase pH: Ensure the pH is low enough (typically below 4) to keep the residual silanol groups on the column packing protonated and reduce secondary interactions. The use of 0.1% formic acid is common for this purpose.[3]

  • Column Type: Confirm you are using a high-quality, end-capped C18 column.

  • Injection Solvent: The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[6]

Q4: What are the typical mass transitions (MRM) for this compound detection?

A4: For this compound, the commonly used precursor ion in positive mode electrospray ionization (ESI+) is m/z 225.12. The product ions for multiple reaction monitoring (MRM) are typically m/z 168.02 and 167.95.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma via Liquid-Liquid Extraction

This protocol is based on methodologies described for the analysis of this compound and other purine alkaloids in human plasma.[4]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., ¹³C₃-caffeine in methanol).

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 500 µL of the extraction solvent (e.g., a mixture of ethyl acetate and isopropanol).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol outlines a typical UPLC-MS/MS method for the separation and detection of this compound.[2]

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • Start with 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Waters Xevo TQ-S tandem mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • This compound Transition: 225.12 > 168.02 (quantifier), 225.12 > 167.95 (qualifier).

    • Internal Standard (¹³C₃-Caffeine) Transition: 198.1 > 140.07.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is extract Liquid-Liquid Extraction is->extract centrifuge Centrifuge extract->centrifuge evap Evaporate Solvent centrifuge->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject detect Data Acquisition (MRM) inject->detect

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Sensitivity cluster_ms Mass Spectrometer cluster_sample Sample & Matrix cluster_chrom Chromatography start Low Signal Intensity? check_ms Optimize Source Parameters (Voltage, Gas, Temp) start->check_ms Yes check_mode Confirm Correct Ionization Mode (ESI+) check_ms->check_mode check_matrix Assess Matrix Effects (Post-column infusion or dilution series) check_mode->check_matrix improve_cleanup Improve Sample Cleanup (SPE/LLE) check_matrix->improve_cleanup Suppression Detected check_peak Is Peak Shape Good? check_matrix->check_peak No Suppression improve_cleanup->check_peak troubleshoot_peak Address Peak Tailing (See Peak Shape Guide) check_peak->troubleshoot_peak No end_node Sensitivity Improved check_peak->end_node Yes troubleshoot_peak->end_node

Caption: Troubleshooting logic for low sensitivity issues.

References

controlling for inter-individual variability in metabolic responses to methylliberine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for inter-individual variability in metabolic responses to methylliberine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known metabolic profile?

A1: this compound (O(2),1,7,9-tetramethylurate) is a purine alkaloid found in certain plants like Coffea liberica. It is structurally similar to caffeine and is a metabolite of caffeine, likely formed via a theacrine intermediate.[1][2] Its pharmacokinetic profile in humans is characterized by rapid absorption and a short half-life of approximately 1.5 hours.[3][4]

Q2: What is the primary known mechanism of this compound's interaction with other compounds?

A2: this compound has been shown to be an inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[3] This is significant because CYP1A2 is the primary enzyme responsible for the metabolism of many common compounds, including caffeine. By inhibiting this enzyme, this compound can decrease the oral clearance and increase the half-life of co-administered CYP1A2 substrates.[5][6]

Q3: What are the likely sources of inter-individual variability in the metabolic response to this compound?

A3: While direct studies on the variability of this compound metabolism are limited, we can infer likely sources based on its interaction with CYP1A2. The primary sources of variability are expected to be:

  • Genetic Polymorphisms: The gene encoding the CYP1A2 enzyme is highly polymorphic, leading to significant inter-individual and inter-ethnic differences in enzyme activity.

  • Environmental and Lifestyle Factors: CYP1A2 activity is influenced by factors such as:

    • Smoking: Tobacco smoke is a potent inducer of CYP1A2.

    • Diet: Consumption of cruciferous vegetables and charcoal-grilled meats can induce CYP1A2, while some flavonoids can be inhibitory.

    • Concomitant Medications: Numerous drugs can either induce or inhibit CYP1A2 activity.

Q4: How can I control for this variability in my experimental design?

A4: To control for inter-individual variability in studies involving this compound, consider the following:

  • Subject Screening: Screen participants for their CYP1A2 genotype and their smoking status, dietary habits, and use of concomitant medications.

  • Study Design: Employ a crossover study design where each participant serves as their own control. This can help to minimize the impact of inter-individual variability.

  • Phenotyping: Conduct a CYP1A2 phenotyping study prior to your main experiment to stratify subjects based on their metabolic capacity. A common method is to measure the caffeine metabolic ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in pharmacokinetic data for this compound between subjects. Uncontrolled for differences in CYP1A2 activity.1. Retrospectively analyze subject data for smoking status, relevant medications, and dietary habits. 2. If samples are available, perform CYP1A2 genotyping. 3. In future studies, implement pre-screening for these factors and consider a crossover design.
Unexpectedly prolonged effects of a co-administered drug with this compound. Inhibition of the co-administered drug's metabolism by this compound, likely via CYP1A2.1. Verify if the co-administered drug is a known CYP1A2 substrate. 2. Conduct an in vitro CYP1A2 inhibition assay with this compound and the co-administered drug. 3. Adjust dosing or subject inclusion criteria based on the findings.
Inconsistent results in in vitro metabolism assays. Variability in the metabolic capacity of the liver microsomes or hepatocytes from different donors.1. Use pooled human liver microsomes from a large number of donors to average out individual variability. 2. When using single-donor preparations, ensure they are well-characterized for CYP1A2 activity. 3. Include appropriate positive and negative controls in all assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValue (Mean ± SD)Reference
Tmax (hours) 0.6 - 0.9[5]
t1/2 (hours) 1.0 - 1.4[5]
Oral Clearance (L/hr) at 100 mg 121[7]
Oral Volume of Distribution (L) at 100 mg 246[7]

Table 2: Effect of this compound on Caffeine Pharmacokinetics

ParameterCaffeine Alone (Mean ± SD)Caffeine + this compound (Mean ± SD)Reference
Oral Clearance (L/hr) 41.9 ± 19.517.1 ± 7.80[5][6]
Half-life (hours) 7.2 ± 5.615 ± 5.8[5][6]

Experimental Protocols

Protocol 1: In Vitro CYP1A2 Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory potential of this compound on CYP1A2 activity using human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled)

  • This compound

  • CYP1A2 substrate (e.g., phenacetin)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., furafylline)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of this compound, phenacetin, and furafylline in an appropriate solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the test compound (this compound at various concentrations) or positive control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the CYP1A2 substrate (phenacetin) to the mixture.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the formation of the metabolite (e.g., acetaminophen from phenacetin) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the IC50 value for this compound's inhibition of CYP1A2 activity.

Protocol 2: Human Clinical Study Design to Control for Metabolic Variability

This protocol describes a crossover study design to assess the pharmacokinetic interaction between this compound and a CYP1A2 substrate.

Study Design: Randomized, double-blind, two-period crossover study.

Participants: Healthy, non-smoking adults. Screen for CYP1A2 genotype and exclude individuals with known contraindications.

Procedure:

  • Period 1:

    • Day 1: Administer the CYP1A2 substrate (e.g., caffeine) alone.

    • Collect blood samples at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Washout Period: A washout period of at least 7 half-lives of both compounds.

  • Period 2:

    • Day 1: Administer this compound followed by the CYP1A2 substrate.

    • Collect blood samples at the same pre-defined time points.

  • Analysis:

    • Analyze plasma concentrations of the CYP1A2 substrate and its major metabolite using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, CL/F) for the CYP1A2 substrate in both periods.

  • Statistical Analysis: Compare the pharmacokinetic parameters of the CYP1A2 substrate with and without this compound using appropriate statistical tests (e.g., paired t-test or ANOVA).

Visualizations

Methylliberine_Metabolic_Interaction cluster_ingestion Oral Ingestion cluster_metabolism Hepatic Metabolism cluster_variability Sources of Inter-individual Variability cluster_outcome Pharmacokinetic Outcome This compound This compound CYP1A2 CYP1A2 Enzyme This compound->CYP1A2 Inhibition Caffeine Caffeine (CYP1A2 Substrate) Caffeine->CYP1A2 Metabolism Caffeine_Metabolites Caffeine Metabolites CYP1A2->Caffeine_Metabolites Genetics Genetic Polymorphisms Genetics->CYP1A2 Smoking Smoking Smoking->CYP1A2 Diet Diet Diet->CYP1A2 Medications Concomitant Medications Medications->CYP1A2

Caption: this compound inhibits the CYP1A2 enzyme, affecting the metabolism of substrates like caffeine.

Experimental_Workflow cluster_screening Subject Screening cluster_design Study Design cluster_execution Study Execution cluster_analysis Data Analysis Genotyping CYP1A2 Genotyping Crossover Randomized Crossover Design Genotyping->Crossover Lifestyle Lifestyle Questionnaire (Smoking, Diet, Meds) Lifestyle->Crossover Period1 Period 1: Administer Drug A Crossover->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Administer Drug A + this compound Washout->Period2 PK_Analysis Pharmacokinetic Analysis Period2->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

References

assessing the long-term stability of methylliberine in various laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of methylliberine in various laboratory storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: Based on supplier information, the following conditions are recommended for storing this compound:

  • Powder: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to 3 years.[1]

  • In solvent: When dissolved in a solvent, it is best to store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Shipping is typically done at room temperature in the continental US.[1]

Q2: My this compound powder has changed color/texture. Is it still usable?

A2: A change in physical appearance, such as color or texture, can be an indicator of degradation. It is strongly recommended to re-qualify the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to determine its purity before use.[2][3]

Q3: I am seeing unexpected peaks in my chromatogram when analyzing a stored this compound solution. What could be the cause?

A3: Unexpected peaks often indicate the presence of degradation products. This could be due to improper storage conditions (e.g., exposure to light, elevated temperatures, or incompatible solvents) or the inherent instability of the compound under your specific storage conditions. It is advisable to conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5]

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, adhere to the recommended storage conditions.[1] Protect solutions from light by using amber vials or covering them with aluminum foil. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] Ensure the pH of your solution is within a stable range for this compound, which can be determined through a pH-dependent hydrolysis study as part of a forced degradation protocol.[4]

Q5: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A5: While specific incompatibility data for this compound is not widely published, as a purine alkaloid, it may be susceptible to degradation under strong acidic or basic conditions, and in the presence of strong oxidizing agents.[4][7] It is recommended to perform compatibility studies with your specific formulation or solvent system.

Troubleshooting Guides

Issue 1: Inconsistent Results in Bioassays
  • Symptom: High variability in experimental results using different batches or ages of this compound stock solutions.

  • Possible Cause: Degradation of this compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Concentration and Purity: Immediately analyze the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC-UV).[2]

    • Prepare Fresh Stock: Prepare a fresh stock solution from the solid powder and compare its performance in the assay to the old stock.

    • Review Storage History: Check the storage history of the solution. Note the temperature, light exposure, and the number of freeze-thaw cycles.

    • Implement Aliquoting: In the future, store this compound solutions in single-use aliquots to minimize freeze-thaw cycles.[6]

Issue 2: Failure to Replicate Published Pharmacokinetic Data
  • Symptom: Observed pharmacokinetic parameters (e.g., half-life, Cmax) differ significantly from published values.[8][9][10]

  • Possible Cause: The administered this compound may have degraded in the formulation vehicle before or during the experiment. A toxicological evaluation of this compound (as Dynamine®) noted that the stability of the test item formulations was not performed.[11]

  • Troubleshooting Steps:

    • Formulation Stability Check: Assess the stability of this compound in your specific dosing vehicle over the duration of your experiment. Sample and analyze the formulation at the beginning and end of the study period.

    • Vehicle pH: Measure the pH of your formulation. Extreme pH values can accelerate degradation.

    • Forced Degradation: Conduct a forced degradation study on the formulation to understand its stability profile under stress conditions (heat, light, oxidation).[12]

Summary of this compound Stability Data

FormStorage ConditionDurationPurity/Notes
Powder-20°C3 yearsRecommended for long-term storage.[1]
In Solvent-80°C6 monthsRecommended for solutions.[1]
In Solvent-20°C1 monthShorter-term solution storage.[1]
In Blood/Urine (General for Cathinones)Frozen (-20°C)>30 daysGenerally stable, but can be analyte-dependent.[13]
In Blood/Urine (General for Cathinones)Refrigerated (4°C)Days to MonthsStability is highly variable and analyte-dependent.[13]
In Blood/Urine (General for Cathinones)Room Temperature (~20°C)Hours to DaysSignificant degradation is likely for many compounds.[13]

Note: Data for blood/urine is based on studies of synthetic cathinones, which are structurally related compounds, and is provided for general guidance. Specific stability of this compound in biological matrices should be experimentally determined.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.[4]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).[12]

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.[12]

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.[12]

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Keep the solid powder in a hot air oven at 70°C for 48 hours.

    • Dissolve the stressed powder in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration (e.g., 24 hours).[12]

    • Analyze a control sample stored in the dark.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or UPLC-MS/MS.[2][3]

    • The goal is to achieve 5-20% degradation of the parent compound.[12]

    • The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent this compound peak.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple, identical samples of this compound in the desired form (e.g., solid powder, in a specific solvent, or in a final formulation).

  • Storage Conditions: Store the samples under various ICH-recommended stability conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C, -20°C).[14]

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, retrieve a sample from each storage condition and analyze for purity and the presence of degradation products using the validated stability-indicating method developed in Protocol 1.

  • Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. The shelf-life is the time period during which the purity remains within a pre-defined acceptance criterion (e.g., ≥95%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis cluster_outcome Outcome start This compound Powder stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock thermal Thermal Stress (Solid, 70°C) start->thermal acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation photo Photolytic Stress (UV/Vis Light) stock->photo analysis Analyze via Stability-Indicating Method (e.g., HPLC, UPLC-MS/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Products & Pathways analysis->pathways method Validate Stability- Indicating Method analysis->method

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_analysis Stability Assessment cluster_result Result Interpretation s1 Condition 1 (e.g., 25°C/60% RH) t1 3 Months t2 6 Months t3 12 Months t_n ...n Months s2 Condition 2 (e.g., 40°C/75% RH) s3 Condition 3 (e.g., -20°C) s_initial Time 0 (Initial Sample) analyze Analyze Purity & Degradants (Validated Method) s_initial->analyze t1->analyze t2->analyze t3->analyze t_n->analyze data Plot Purity vs. Time analyze->data shelf_life Determine Shelf-Life data->shelf_life

Caption: Logical flow for a long-term stability study of this compound.

References

Validation & Comparative

comparative analysis of theacrine and methylliberine's pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Pharmacological Analysis of Theacrine and Methylliberine: A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of theacrine and this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction

Theacrine and this compound are purine alkaloids structurally similar to caffeine, found in plants like the Kucha tea leaf and certain coffee species.[1][2] Both compounds are gaining interest in the scientific community for their potential as nootropic and ergogenic aids. While they share some mechanisms with caffeine, they exhibit distinct pharmacological profiles, particularly in their effects on the central nervous system and their pharmacokinetic properties. This analysis will delve into a side-by-side comparison of their pharmacodynamics, pharmacokinetics, clinical effects, and safety profiles.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

Theacrine and this compound primarily exert their effects through the modulation of adenosinergic and dopaminergic pathways.

Theacrine: Animal studies suggest that theacrine acts as an adenosine receptor antagonist, attenuating the motor depression induced by adenosine agonists.[3][4] Its behavioral effects also appear to be mediated in part by dopamine D1 and D2 receptors.[3][5] This dual action on both adenosine and dopamine systems contributes to its stimulant and mood-enhancing properties.[4][5] At lower doses, theacrine can have a sedative effect, while higher doses are stimulatory.[6][7]

This compound: Based on its structural similarity to caffeine and theacrine, this compound is widely believed to be an adenosine receptor antagonist; however, as of 2023, direct scientific studies confirming this action are lacking.[8] There is also no current evidence to suggest that this compound augments dopamine receptors in a manner distinct from caffeine.[8] It is hypothesized to have a more rapid and brief effect compared to theacrine.[9]

Below is a diagram illustrating the proposed signaling pathways for theacrine and this compound.

signaling_pathways cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects Theacrine Theacrine Adenosine_R Adenosine Receptors (A1, A2A) Theacrine->Adenosine_R Antagonist Dopamine_R Dopamine Receptors (D1, D2) Theacrine->Dopamine_R Activates This compound This compound This compound->Adenosine_R Antagonist (Proposed) CNS_Stimulation CNS Stimulation (Increased Alertness, Focus) Adenosine_R->CNS_Stimulation Leads to Dopamine_R->CNS_Stimulation Mood_Modulation Mood Modulation Dopamine_R->Mood_Modulation Contributes to

Caption: Proposed signaling pathways for theacrine and this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

A key differentiator between theacrine and this compound is their pharmacokinetic profiles, which dictate their onset and duration of action.

ParameterTheacrineThis compound
Time to Peak (Tmax) ~1.8 - 2 hours[10][11]~0.6 - 0.9 hours[10][12]
Half-life (t1/2) ~16.5 - 33 hours[3][10]~1.4 - 1.5 hours[8][10][13]
Coadministration with Caffeine Caffeine co-administration increases the maximum plasma concentration and area under the curve of theacrine without altering its half-life.[7][11]This compound pharmacokinetics are unaffected by co-administration with caffeine. However, this compound can decrease the oral clearance and increase the half-life of caffeine.[12][14]

Table 1: Comparative Pharmacokinetic Data

Experimental Protocols: Pharmacokinetic Studies

Pharmacokinetic data for both compounds are typically gathered through randomized, double-blind, crossover design studies.[12]

  • Participants: Healthy adult men and women.[12]

  • Dosing: Oral administration of the compound (e.g., theacrine, this compound, caffeine, or a combination) in capsule form.[12][15]

  • Blood Sampling: Venous blood samples are collected at multiple time points post-ingestion (e.g., before dosing and at various intervals up to 24 hours).[16]

  • Analysis: Plasma concentrations of the compounds and their metabolites are determined using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[12]

  • Data Interpretation: Pharmacokinetic parameters such as Tmax, Cmax, and half-life are calculated from the plasma concentration-time data.[12]

experimental_workflow cluster_workflow Pharmacokinetic Study Workflow start Participant Recruitment & Screening randomization Randomized Dosing (Crossover Design) start->randomization blood_sampling Serial Blood Sampling randomization->blood_sampling analysis UPLC-MS/MS Analysis blood_sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis results Data Interpretation & Reporting pk_analysis->results

Caption: A generalized workflow for a pharmacokinetic clinical trial.

Clinical Effects and Safety Profile

Both theacrine and this compound have been investigated for their effects on cognitive function, mood, and safety in human clinical trials.

EffectTheacrineThis compound
Cognitive Function Acute supplementation may improve subjective feelings of energy and concentration, but evidence for enhanced objective cognitive performance is inconsistent.[7][17][18]Ingestion has been shown to improve various indices of affect, but not cognitive function as measured by tests like the Stroop test and Trail Making Test.[19][20][21]
Mood and Energy Increases subjective feelings of energy and mood, and reduces fatigue.[7][17][18] Non-habituating effects have been observed over eight weeks of daily use.[3]Improves various indices of affect including mood, motivation, and concentration.[13][20][22]
Hemodynamic Effects Does not appear to significantly alter heart rate or blood pressure at doses up to 300 mg/day.[3][9][16]Does not appear to cause significant increases in heart rate or blood pressure.[9][10]
Safety Demonstrated clinical safety in healthy humans with daily use up to 300 mg/day for eight weeks.[3][23]Shown to be safe in humans over four weeks of continuous use, with no clinically significant changes in cardiovascular and blood biomarkers.[24]

Table 2: Summary of Clinical Effects and Safety

Experimental Protocols: Safety and Efficacy Trials

Clinical trials assessing the safety and efficacy of these compounds typically employ a randomized, double-blind, placebo-controlled design.[10][25]

  • Participants: Healthy adult men and women, sometimes specifically recruiting tactical personnel or recreational gamers.[10][15]

  • Intervention: Participants are randomly assigned to receive a placebo, the active compound (theacrine or this compound), or a combination with other substances like caffeine.[25]

  • Assessments:

    • Cognitive Performance: A battery of tests such as the Stroop test, Trail Making Test, and Psychomotor Vigilance Task.[19][26]

    • Subjective Feelings: Visual Analog Scales (VAS) are used to assess mood, energy, fatigue, and other subjective states.[20][27]

    • Hemodynamic and Safety Measures: Heart rate, blood pressure, and blood biomarkers are monitored throughout the study.[24][27]

Conclusion

Theacrine and this compound, while structurally related, present distinct pharmacological profiles. Theacrine is characterized by its long half-life, leading to sustained effects, and a good safety profile with non-habituating properties. Its mechanism appears to involve both adenosine and dopamine receptor modulation. This compound offers a much faster onset of action and a shorter half-life, making it suitable for applications requiring a rapid but less prolonged effect. While its exact mechanism of action requires further elucidation, it appears to be safe and effective in modulating mood and affect. For researchers and drug development professionals, the choice between these two compounds will depend on the desired pharmacokinetic profile and the specific therapeutic or performance-enhancing target. Further research, particularly on the precise molecular interactions of this compound, will be crucial for fully understanding and harnessing the potential of these novel purine alkaloids.

References

The Synergistic Interplay of Methylliberine and Caffeine on Mood and Cognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cognitive enhancers with favorable mood profiles has led to increasing interest in the synergistic effects of combining various neuroactive compounds. This guide provides a comprehensive comparison of the performance of methylliberine (as Dynamine™) and caffeine, both individually and in combination, on mood and cognitive function, supported by experimental data from recent clinical trials.

Executive Summary

Co-administration of this compound and caffeine presents a promising synergistic relationship. Pharmacokinetic studies reveal that this compound can significantly extend the half-life and reduce the oral clearance of caffeine, potentially prolonging its stimulatory effects.[1][2][3][4][5] This interaction appears to be unidirectional, with caffeine not significantly affecting the pharmacokinetics of this compound.[1][3]

From a performance standpoint, the combination has been shown to enhance cognitive functions such as reaction time and inhibitory control, often without the anxiogenic side effects commonly associated with caffeine alone.[6][7][8] Subjective reports indicate that the combination increases alertness and positive mood while mitigating feelings of jitteriness and headaches that can be induced by caffeine.[6][7][8][9]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from clinical trials investigating the effects of this compound, caffeine, and their combination on pharmacokinetic, cognitive, and mood parameters.

Table 1: Pharmacokinetic Interaction of this compound and Caffeine

ParameterCaffeine (150 mg) AloneCaffeine (150 mg) + this compound (100 mg)Reference(s)
Half-life (t½) 7.2 ± 5.6 hrs15 ± 5.8 hrs[1][2][4][5]
Oral Clearance (CL/F) 41.9 ± 19.5 L/hr17.1 ± 7.80 L/hr[1][2][4][5]
Maximum Concentration (Cmax) 440 ± 140 ng/mL458 ± 93.5 ng/mL[1][2][4][5]

Table 2: Effects on Cognitive Performance and Mood

ConditionCognitive Task PerformanceSubjective Mood RatingsReference(s)
Placebo No significant changes observed.No significant changes observed.[6][7][10]
Caffeine (125-300 mg) Improved vigilance and reaction time. Increased errors in some cognitive control tasks.Increased self-reported anxiety and headaches.[6][7][8][10]
This compound (100 mg) No significant improvement in cognitive function when used alone.[11][12]Improved concentration, motivation, and mood.[12][13][14][15][11][12][13][14][15]
Caffeine (125-150 mg) + this compound (75-100 mg) (+ Theacrine 50 mg in some studies) Improved performance on Flanker Test (inhibitory control) and Psychomotor Vigilance Task (reaction time).[6][7] Maintained marksmanship and vigilance to a similar extent as a higher dose of caffeine alone.[10][16]Increased self-reported alertness without a significant increase in anxiety or headaches.[6][7][8][6][7][8][10][16]

Experimental Protocols

Below are detailed methodologies from key experiments investigating the synergistic effects of this compound and caffeine.

Pharmacokinetic Interaction Study
  • Design: A randomized, double-blind, placebo-controlled, crossover study.[1][2]

  • Participants: 12 healthy adult subjects.[2][4][5]

  • Interventions: Participants received oral doses of either this compound (25 mg or 100 mg), caffeine (150 mg), a combination of this compound (100 mg) and caffeine (150 mg), or this compound (100 mg) and theacrine (50 mg).[2][4][5]

  • Data Collection: Blood samples were collected over a 24-hour period.[2][4][5]

  • Analysis: Plasma concentrations of this compound, caffeine, and theacrine were analyzed using UPLC-MS/MS to determine pharmacokinetic parameters such as half-life, clearance, and maximum concentration.[1][2]

Cognitive and Mood Assessment in E-gamers
  • Design: A repeated-measure, randomized, crossover study.[6]

  • Participants: 50 young male e-gamers.[6]

  • Interventions: Participants received either a placebo, caffeine (125 mg), or a combination of caffeine (125 mg), Dynamine® (75 mg this compound), and TeaCrine® (50 mg theacrine) across three separate testing sessions.[6]

  • Cognitive and Mood Assessments:

    • Cognitive Tests: Flanker Test (inhibitory control), Psychomotor Vigilance Task (reaction time), Pattern Comparison Test (processing speed), and Dimensional Change Card Sort Test (executive function).[17]

    • Mood Scales: Visual Analog Scales (VAS) to assess anxiety, alertness, and headaches.[8]

    • Physiological Measures: Electroencephalogram (EEG), salivary cortisol, and alpha-amylase were also measured.[6][7]

Visualized Mechanisms and Workflows

To illustrate the underlying interactions and experimental procedures, the following diagrams are provided.

Synergistic_Signaling_Pathways cluster_compounds Compounds cluster_receptors Receptors cluster_effects Neurotransmitter Effects cluster_outcomes Cognitive & Mood Outcomes Caffeine Caffeine Adenosine_block Adenosine Blockade Caffeine->Adenosine_block Antagonist This compound This compound This compound->Adenosine_block Antagonist (presumed) A1R Adenosine A1 Receptor A2AR Adenosine A2A Receptor DR Dopamine Receptors A2AR->DR Modulates Dopamine_mod Dopamine Modulation DR->Dopamine_mod Adenosine_block->A1R Adenosine_block->A2AR Alertness Increased Alertness Adenosine_block->Alertness Dopamine_mod->Alertness Cognition Enhanced Cognition Dopamine_mod->Cognition Mood Improved Mood Dopamine_mod->Mood

Presumed synergistic signaling pathways of caffeine and this compound.

Experimental_Workflow cluster_screening Participant Screening cluster_intervention Intervention Phase (Crossover Design) cluster_assessment Data Collection & Assessment cluster_analysis Data Analysis Screening Recruitment & Consent Baseline Baseline Health Assessment Screening->Baseline Randomization Randomization to Groups Baseline->Randomization Intervention1 Group A: Placebo Randomization->Intervention1 Intervention2 Group B: Caffeine Randomization->Intervention2 Intervention3 Group C: Caffeine + this compound Randomization->Intervention3 Washout Washout Period Washout->Randomization Re-assignment Cognitive Cognitive Tests Intervention1->Cognitive Intervention2->Cognitive Intervention3->Cognitive Mood Mood Questionnaires Cognitive->Mood Physiological Physiological Measures Mood->Physiological Physiological->Washout After each intervention Analysis Statistical Analysis Physiological->Analysis

Generalized experimental workflow for a crossover clinical trial.

References

A Comparative Analysis of the Hemodynamic and Cardiovascular Responses to Methylliberine and Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hemodynamic and cardiovascular effects of methylliberine and caffeine, two purine alkaloids with purported neuro-energetic effects. The following sections present quantitative data from human clinical trials, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of their respective physiological impacts.

Quantitative Comparison of Hemodynamic Responses

The following table summarizes the key hemodynamic and cardiovascular changes observed in human studies following the administration of this compound and caffeine, either alone or in combination.

ParameterThis compoundCaffeineCombination (this compound, Theacrine & Caffeine)PlaceboStudy Details
Systolic Blood Pressure (SBP) No significant increase noted in studies with this compound alone.[1][2][3]Significant increases observed, particularly at doses of 300 mg or higher.[1][4][5][6]Significant increase, comparable to a higher dose of caffeine alone.[1][5][6]No significant change.[1][5][6]Acute and chronic dosing studies in healthy adults.[1][2][5][6]
Diastolic Blood Pressure (DBP) No significant increase observed.[1][2][3]Significant increases observed, particularly at doses of 300 mg.[1][5][6]No significant increase compared to placebo, suggesting a potential mitigating effect of this compound and theacrine.[1][5][6]No significant change.[1][5][6]Acute dosing studies in tactical personnel and healthy adults.[1][5][6]
Heart Rate (HR) No significant increase observed in short-term studies.[2][7] Some studies have even noted a potential for a slight decrease at rest.Effects can be variable, with some studies reporting a small increase, while others show no change or even a slight decrease.[4][8] Chronic consumption may lead to an elevated heart rate over time.[9]Not consistently reported, but no significant adverse effects noted.No significant change.[2]Acute and short-term supplementation studies.[2][7]

Experimental Protocols

Study 1: Acute Hemodynamic Effects in Tactical Personnel
  • Objective: To compare the effects of caffeine, a combination of caffeine, this compound, and theacrine (CMT), and a placebo on hemodynamic responses.

  • Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: 48 tactical personnel.

  • Interventions:

    • Placebo (PLA)

    • 300 mg Caffeine (CAF)

    • Combination (CMT): 150 mg caffeine, 100 mg this compound, and 50 mg theacrine.

  • Protocol: Participants consumed their assigned supplement. Hemodynamic parameters (SBP, DBP) were assessed throughout a 150-minute protocol that included vigilance and marksmanship tasks.

  • Key Findings: Both CAF and CMT groups showed higher SBP compared to PLA. However, only the CAF group exhibited a significant increase in DBP compared to PLA.[5][6]

Study 2: Safety of Short-Term this compound Supplementation
  • Objective: To evaluate the safety of short-term supplementation with this compound alone and in combination with theacrine.

  • Design: A randomized, double-blind, placebo-controlled study.

  • Participants: 125 healthy young men and women.

  • Interventions:

    • Placebo

    • Low-dose this compound (100 mg)

    • High-dose this compound (150 mg)

    • Low-dose this compound (100 mg) + Theacrine (50 mg)

    • High-dose this compound (150 mg) + Theacrine (25 mg)

  • Protocol: Participants consumed their assigned supplement daily for four weeks. Cardiovascular function, including heart rate and blood pressure, was assessed.

  • Key Findings: While some small changes in cardiovascular biomarkers were noted over time, there were no clinically significant changes in heart rate or blood pressure, suggesting that this compound alone or in combination with theacrine did not negatively impact cardiovascular health at the dosages studied.[2][10][11]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The primary mechanism of action for caffeine is the antagonism of adenosine receptors.[4][12][13][14][15] this compound is also believed to act as an adenosine receptor antagonist due to its structural similarity to caffeine, though direct evidence is still emerging.[16]

cluster_caffeine Caffeine Signaling cluster_this compound Hypothesized this compound Signaling Caffeine Caffeine AdenosineReceptor Adenosine Receptor Caffeine->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition AC Adenylate Cyclase AdenosineReceptor->AC Inhibition Vasoconstriction Vasoconstriction AdenosineReceptor->Vasoconstriction Leads to cAMP cAMP PDE->cAMP Degrades AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Ca2_release Intracellular Ca2+ Release PKA->Ca2_release HeartRate Increased Heart Rate PKA->HeartRate Stimulates Vasodilation Vasodilation Ca2_release->Vasodilation In Smooth Muscle This compound This compound AdenosineReceptor_M Adenosine Receptor This compound->AdenosineReceptor_M Antagonism (Hypothesized) DopamineReceptor Dopamine Receptor This compound->DopamineReceptor Modulation (Hypothesized) Cardiovascular_Effects Milder Cardiovascular Effects AdenosineReceptor_M->Cardiovascular_Effects Leads to

Caption: Comparative Signaling Pathways of Caffeine and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the hemodynamic effects of these compounds.

cluster_workflow Typical Experimental Workflow A Participant Screening (Health & Vitals Check) B Randomization A->B C1 Group 1: Placebo B->C1 C2 Group 2: Caffeine B->C2 C3 Group 3: This compound B->C3 D Baseline Hemodynamic Measurements (BP, HR) E Supplement Administration D->E F Post-Administration Hemodynamic Monitoring (Multiple Time Points) E->F G Data Analysis (Statistical Comparison) F->G H Conclusion on Hemodynamic Effects G->H

Caption: Generalized Clinical Trial Workflow.

References

Comparative Analysis of Methylliberine's Effects on Vigilance and Marksmanship in Tactical Athletes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of methylliberine, primarily as part of a combination supplement, on vigilance and marksmanship in tactical personnel. The data is contrasted with the widely studied alternative, caffeine, and a placebo. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and protocols from relevant studies.

Executive Summary

Recent research into ergogenic aids for tactical athletes has explored alternatives and adjuncts to caffeine to enhance performance while potentially mitigating side effects. This compound, a purine alkaloid, has been investigated for its effects on cognitive functions critical to tactical personnel, such as vigilance and marksmanship. The primary study informing this guide evaluated a combination of caffeine, this compound, and theacrine (CMT) against caffeine alone and a placebo.

The key findings suggest that the CMT combination improves reaction time during vigilance tasks to a similar extent as a higher dose of caffeine alone.[1][2][3] However, neither the CMT supplement nor caffeine demonstrated a significant improvement in marksmanship performance compared to a placebo.[1][2][3] Hemodynamically, the CMT combination showed a slightly more favorable profile, with no significant increase in diastolic blood pressure compared to the placebo, unlike the high-dose caffeine group.[1][2][3]

Comparative Performance Data

The following tables summarize the quantitative data from a key double-blind, randomized, placebo-controlled trial involving tactical personnel.[1]

Table 1: Effects on Vigilance Task Reaction Time (RT)

GroupTreatmentRound 1 to Round 2 RT ChangeStatistical Significance (vs. Placebo)
CMT 150 mg Caffeine + 100 mg this compound + 50 mg TheacrineImprovedP < 0.01
CAF 300 mg CaffeineImprovedP < 0.01
PLA Placebo (300 mg Cellulose)No significant changeN/A

Data sourced from a study on tactical personnel, which indicated a Group-by-Time interaction for vigilance RT (P = 0.038).[1][2][4]

Table 2: Effects on Marksmanship Performance

GroupTreatmentOutcome Measures (RT, Accuracy, Composite Z-scores)
CMT 150 mg Caffeine + 100 mg this compound + 50 mg TheacrineNo significant improvement over placebo
CAF 300 mg CaffeineNo significant improvement over placebo
PLA Placebo (300 mg Cellulose)Baseline performance

The study found no significant Group main effects or Group-by-Time interactions for marksmanship performance (P > 0.20).[1][2][3] Accuracy did improve over time for all groups, likely due to a learning effect.[1]

Table 3: Hemodynamic Responses

GroupTreatmentSystolic Blood Pressure (SBP) vs. PlaceboDiastolic Blood Pressure (DBP) vs. Placebo
CMT 150 mg Caffeine + 100 mg this compound + 50 mg TheacrineHigher (P = 0.007)No significant difference
CAF 300 mg CaffeineHigher (P = 0.003)Higher (P = 0.025)
PLA Placebo (300 mg Cellulose)BaselineBaseline

Data indicates that while both active groups saw an increase in SBP, only the high-dose caffeine group experienced a significant rise in DBP compared to placebo.[1][2][3]

Experimental Protocols

The primary study cited utilized a robust methodology to assess the effects of the supplements on tactical personnel.[1][5]

Study Design: A between-subjects, randomized, placebo-controlled design was employed.[1][6] Participants were tactical personnel (n=48) randomly assigned to one of three groups:

  • CMT Group: Received a combination of 150 mg caffeine, 100 mg this compound, and 50 mg theacrine.[1][4]

  • CAF Group: Received 300 mg of caffeine.[1][4]

  • PLA Group: Received 300 mg of cellulose as a placebo.[1][4]

Testing Protocol: The protocol spanned 150 minutes and consisted of two identical rounds. Each round involved:

  • Leisurely Reading: A period to establish a baseline state.[1][5]

  • Vigilance Task: A 30-minute task to measure sustained attention and reaction time.[1][5]

  • Movement and Marksmanship Tasks: Two trials of tasks designed to simulate operational duties.[1][5]

  • Data Collection: Hemodynamics and felt arousal were assessed at multiple points throughout the protocol.[1][4][5]

Marksmanship Task Details: Participants engaged a target system using an M4 carbine with a laser emitter. They fired upon targets scaled to appear at 15m and 30m. Reaction time was recorded by the system, and accuracy was quantified by measuring the distance from the center of the target.[1]

Alternative: Caffeine

Caffeine is a well-documented ergogenic aid for tactical athletes.[7][8][9] Studies have consistently shown that caffeine can:

  • Sustain Vigilance: Caffeine has been shown to maintain vigilance, particularly during periods of sleep deprivation.[7][9][10] Doses of 200-300 mg have been effective in improving vigilance in military personnel.[8]

  • Improve Reaction Time: A systematic review concluded that caffeine consistently improves reaction time for marksmanship tasks.[11]

  • Maintain Marksmanship (in Fatigued States): While caffeine does not consistently improve marksmanship accuracy in rested individuals, it can attenuate performance decrements caused by stress and fatigue.[8][11] Some studies show caffeine helps maintain accuracy during overnight operations or after sleep deprivation.[7][10]

However, caffeine use is associated with potential side effects like increased blood pressure and feelings of jitteriness, which could be detrimental in operational settings.[1][2][3]

Visualizations

The following diagrams illustrate the proposed signaling pathway and the experimental workflow described in the research.

cluster_0 Proposed Signaling Pathway of Purine Alkaloids This compound This compound (Dynamine™) AdenosineReceptors Adenosine A1 & A2A Receptors This compound->AdenosineReceptors Antagonism DopamineReceptors Dopamine D1 & D2 Receptors This compound->DopamineReceptors Modulation? Caffeine Caffeine Caffeine->AdenosineReceptors Antagonism Theacrine Theacrine Theacrine->AdenosineReceptors Antagonism Theacrine->DopamineReceptors Modulation? CNS Central Nervous System AdenosineReceptors->CNS Inhibits DopamineReceptors->CNS Activates Adenosine Adenosine Adenosine->AdenosineReceptors Binds to Dopamine Dopamine Dopamine->DopamineReceptors Binds to Vigilance Increased Vigilance & Alertness CNS->Vigilance Fatigue Decreased Fatigue & Drowsiness CNS->Fatigue

Caption: Proposed mechanism of purine alkaloids on CNS activity.

cluster_1 Experimental Workflow for Tactical Performance Assessment Start Start: Supplement Ingestion (CMT, CAF, or PLA) Round1 Round 1 (0-75 min) Reading1 Leisurely Reading Start->Reading1 Vigilance1 30-min Vigilance Task Reading1->Vigilance1 Marksmanship1 Movement & Marksmanship Task Vigilance1->Marksmanship1 Data1 Hemodynamic & Arousal Measures Vigilance1->Data1 Marksmanship1->Data1 Reading2 Leisurely Reading Marksmanship1->Reading2 Round2 Round 2 (75-150 min) Vigilance2 30-min Vigilance Task Reading2->Vigilance2 Marksmanship2 Movement & Marksmanship Task Vigilance2->Marksmanship2 Data2 Hemodynamic & Arousal Measures Vigilance2->Data2 Marksmanship2->Data2 End End of Protocol Marksmanship2->End

Caption: Experimental workflow for vigilance and marksmanship testing.

References

cross-study validation and meta-analysis of methylliberine's impact on mood states

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive examination of existing research suggests that methylliberine, a purine alkaloid structurally similar to caffeine, holds potential for positively influencing mood states. While no formal cross-study validation or meta-analysis has been published to date, a synthesis of findings from individual clinical trials provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of this compound's performance, supported by experimental data, to inform future research and development in the field of nootropics and psychoactive compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on various mood states.

Table 1: Effects of this compound on Subjective Mood and Well-being

StudyInterventionDosageAssessment ToolKey Findingsp-value
La Monica et al. (2023)[1][2][3]This compound (as Dynamine™)100 mgVisual Analog Scales (VAS)Improved mood at 1, 2, and 3 hours post-ingestion.p ≤ 0.050
Improved energy and sustained energy at 1 and 3 hours post-ingestion.p ≤ 0.050
Improved concentration at 1 and 3 hours post-ingestion.p ≤ 0.050
Improved motivation at 3 hours post-ingestion.p = 0.004
Improved well-being and ability to tolerate stress at 3 hours post-ingestion.p ≤ 0.050
Tartar et al. (2021)[4]Caffeine (125 mg) + this compound (75 mg) + Theacrine (50 mg) (CDT)As aboveSelf-reportIncreased self-reported alertness compared to placebo.Not specified
Caffeine (125 mg)125 mgSelf-reportIncreased self-reported anxiety compared to placebo.p = 0.017
Increased self-reported headaches compared to CDT.p = 0.003

Table 2: Comparison of this compound and Placebo on Mood and Motivation Over Time

Time PointOutcomeThis compound Change from BaselinePlacebo Change from BaselineSignificance
1 hourMoodSignificant Improvement[1][2][3]No Significant ChangeThis compound > Placebo
2 hoursMoodSignificant Improvement[1][2][3]Significant Improvement[1][2][3]No Significant Difference
3 hoursMoodSignificant Improvement[1][2][3]No Significant ChangeThis compound > Placebo
1 hourMotivationNo Significant Change~10.9% increase[1]Placebo > this compound
2 hoursMotivationNo Significant Change~12.7% increase[1]Placebo > this compound
3 hoursMotivation~15.8% increase[1]No Significant ChangeThis compound > Placebo

Experimental Protocols

Key Experiment: La Monica et al. (2023)
  • Study Design: A double-blind, randomized, within-subject crossover trial.[3]

  • Participants: 25 healthy men and women (mean age 33.5 ± 10.7 years).[3]

  • Intervention: Participants ingested either 100 mg of this compound (Dynamine™) or a placebo for three consecutive days. On the fourth day, they took the fourth dose.[3]

  • Protocol: Testing was conducted at baseline (before the fourth dose) and at 1, 2, and 3 hours post-ingestion. A one-week washout period separated the two conditions (this compound and placebo).[3]

  • Assessment Tools: Visual Analog Scales (VAS) were used to assess various indices of well-being, including mood, energy, concentration, and motivation. Cognitive function was assessed using the Stroop test and Trail Making Test-B. Vital signs were also monitored.[3]

  • Statistical Analysis: Mixed factorial ANOVA with repeated measures was used to analyze the data.[3]

Visualizations

experimental_workflow Experimental Workflow: La Monica et al. (2023) cluster_screening Screening & Baseline cluster_intervention Intervention Phase (Crossover Design) cluster_condition1 Condition 1 cluster_washout Washout cluster_condition2 Condition 2 cluster_analysis Data Analysis p1 25 Healthy Participants Recruited p2 Pre-testing (Baseline Assessment) p1->p2 i1 3 Days: 100mg this compound or Placebo p2->i1 d4_1 Day 4: Ingestion of 4th Dose i1->d4_1 t1 Testing at Baseline, 1, 2, & 3 hours post-ingestion d4_1->t1 w1 1-Week Washout Period t1->w1 i2 3 Days: Alternate Intervention w1->i2 d4_2 Day 4: Ingestion of 4th Dose i2->d4_2 t2 Testing at Baseline, 1, 2, & 3 hours post-ingestion d4_2->t2 da1 Mixed Factorial ANOVA t2->da1

Experimental Workflow of a Key this compound Study

hypothesized_signaling_pathway Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcome Physiological Outcome meth This compound ar Adenosine Receptor (A1/A2a) meth->ar Antagonism (presumed) adenosine Adenosine adenosine->ar Agonism ac Adenylate Cyclase ar->ac Inhibition (A1) Stimulation (A2a) camp cAMP ac->camp pka Protein Kinase A camp->pka dopamine Dopamine Release pka->dopamine mood Improved Mood & Alertness dopamine->mood

Hypothesized Mechanism of this compound Action

Discussion

The available evidence from individual studies suggests that this compound can positively impact subjective feelings of mood, energy, and concentration.[1][2][3] Notably, the study by La Monica et al. (2023) indicates that while a placebo effect was observed for mood and motivation at earlier time points, this compound sustained these improvements for a longer duration.[1]

When combined with caffeine and theacrine, this compound was part of a formulation that increased alertness without the anxiety sometimes associated with caffeine alone.[4] This suggests a potential synergistic effect that warrants further investigation.

It is crucial to note that the primary mechanism of action for this compound is presumed to be adenosine receptor antagonism, similar to caffeine.[1] However, as of 2023, this has not been definitively confirmed through scientific studies.[1] Claims of this compound augmenting dopamine receptors in a manner distinct from caffeine also lack evidential support.[1] The hypothesized signaling pathway, therefore, should be interpreted with caution pending further research.

Conclusion and Future Directions

While a formal meta-analysis is lacking, the synthesis of current research provides a promising preliminary picture of this compound as a potential mood-enhancing compound. Its ability to improve mood and energy, particularly with sustained effects compared to placebo, makes it a compound of interest for further research.

Future studies should aim to:

  • Conduct a large-scale, placebo-controlled, crossover study to validate the mood-enhancing effects of this compound.

  • Investigate the precise molecular mechanisms and signaling pathways of this compound to confirm its action on adenosine and dopamine receptors.

  • Explore the potential synergistic effects of this compound with other nootropic compounds in well-controlled clinical trials.

  • Assess the long-term safety and efficacy of this compound supplementation.

By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's therapeutic potential and its place in the landscape of mood-modulating substances.

References

Methylliberine vs. Placebo: A Comparative Analysis of Concentration and Stress Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylliberine and a placebo, focusing on their effects on concentration and stress tolerance. The information is supported by experimental data from a double-blind, randomized, within-subject crossover clinical trial.

Executive Summary

A recent study investigated the acute effects of this compound (Dynamine™) supplementation compared to a placebo on cognitive function and subjective feelings of well-being. While this compound did not significantly impact cognitive function as measured by the Stroop and Trail Making Test-B, it demonstrated notable improvements in subjective measures of concentration, mood, motivation, and the ability to tolerate stress. These effects were observed to be more sustained compared to the placebo.

Data Presentation

The following tables summarize the key quantitative findings from the comparative study.

Table 1: Subjective Ratings of Concentration, Mood, Motivation, and Stress Tolerance

Outcome MeasureThis compound (100 mg)PlaceboTime Point of Significant Difference (p ≤ 0.050)
Concentration Improved by ~10.2% at 1 hour and ~15.3% at 3 hours post-ingestion.[1]No significant improvement.1 and 3 hours post-ingestion.[1]
Mood Significant improvements from baseline.[1]Improved at 2 hours post-ingestion.[1]1, 2, and 3 hours post-ingestion (this compound showed a greater improvement from baseline at 1 and 3 hours).[1]
Motivation Significant improvement.[1]Improved at 1 and 2 hours post-ingestion.[1]3 hours post-ingestion.[1]
Ability to Tolerate Stress Significantly greater improvement compared to placebo.[1]Less improvement compared to this compound.3 hours post-ingestion.[1]
Well-being Significantly greater improvement compared to placebo.[2]Less improvement compared to this compound.3 hours post-ingestion.[2]

Table 2: Cognitive Function Test Results

Cognitive TestThis compound (100 mg)PlaceboKey Findings
Stroop Test No significant difference from placebo.[2]No significant difference from this compound.[2]This compound had a negligible influence on cognitive function as measured by this test.[1][2]
Trail Making Test-B (TMT-B) No significant difference from placebo in acute testing.[2]No significant difference from this compound in acute testing.[2]Short-term supplementation (3 days) may have improved completion time.[1]

Experimental Protocols

The primary study cited was a double-blind, randomized, within-subject crossover trial.[1][3]

  • Participants: 25 healthy men and women (average age 33.5 ± 10.7 years) who typically consumed less than 400 mg of caffeine per day.[2][3]

  • Intervention: Participants ingested either 100 mg of this compound or a placebo for three consecutive days.[1][3]

  • Testing Protocol: On the fourth day, a series of tests were conducted at baseline (before the fourth dose) and at 1, 2, and 3 hours post-ingestion.[2][3]

  • Washout Period: A one-week washout period was implemented before participants crossed over to the alternate investigational product.[1][3]

  • Assessments:

    • Cognitive Function: Stroop test (measuring cognitive interference, attention, processing speed, and cognitive flexibility) and Trail Making Test-B (measuring cognitive flexibility).[2]

    • Subjective Well-being: Visual Analog Scales (VAS) were used to assess energy, sustained energy, focus, concentration, motivation, mood, well-being, and the ability to tolerate stress.[1][2]

    • Vitals: Heart rate and blood pressure were monitored.[2]

  • Statistical Analysis: Mixed factorial ANOVAs with repeated measures were used to analyze the data.[1][3]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

Based on its structural similarity to caffeine, this compound is hypothesized to act as an adenosine receptor antagonist.[4] However, as of 2023, this mechanism has not been scientifically confirmed.[4] The diagram below illustrates this proposed pathway.

cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron cluster_effects Cellular Effects Adenosine Adenosine A1_A2A Adenosine Receptors (A1, A2A) Adenosine->A1_A2A Binds to Drowsiness Drowsiness/ Reduced Neuronal Activity A1_A2A->Drowsiness Promotes Dopamine_Release Dopamine Release A1_A2A->Dopamine_Release Inhibits Increased_Alertness Increased Alertness/ Wakefulness Dopamine_Release->Increased_Alertness Contributes to This compound This compound This compound->A1_A2A Blocks This compound->Dopamine_Release Leads to (Disinhibition)

Caption: Proposed mechanism of this compound as an adenosine receptor antagonist.

Experimental Workflow

The following diagram outlines the workflow of the comparative study.

cluster_screening Phase 1: Screening & Baseline cluster_intervention1 Phase 2: Intervention Period 1 cluster_washout Phase 3: Washout cluster_intervention2 Phase 4: Intervention Period 2 (Crossover) cluster_analysis Phase 5: Data Analysis Screening Participant Screening (n=25) Pretesting Baseline Pre-testing (Cognitive & Subjective) Screening->Pretesting Randomization1 Randomization Pretesting->Randomization1 GroupA Group A: This compound (100mg) for 3 days Randomization1->GroupA GroupB Group B: Placebo for 3 days Randomization1->GroupB Day4_Test1 Day 4 Testing: Baseline, 1h, 2h, 3h post-dose GroupA->Day4_Test1 GroupB->Day4_Test1 Washout 1-Week Washout Period Day4_Test1->Washout GroupA_cross Group A: Placebo for 3 days Washout->GroupA_cross GroupB_cross Group B: This compound (100mg) for 3 days Washout->GroupB_cross Day4_Test2 Day 4 Testing: Baseline, 1h, 2h, 3h post-dose GroupA_cross->Day4_Test2 GroupB_cross->Day4_Test2 Analysis Statistical Analysis (Mixed Factorial ANOVA) Day4_Test2->Analysis

Caption: Double-blind, randomized, crossover study design.

References

A Comparative Pharmacokinetic Analysis of Methylliberine, Theacrine, and Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of three purine alkaloids: methylliberine, theacrine, and caffeine. The information presented is collated from peer-reviewed clinical studies to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Executive Summary

This compound, theacrine, and caffeine are structurally similar compounds that exhibit psychostimulatory effects, primarily through antagonism of adenosine receptors. However, their pharmacokinetic profiles differ significantly, particularly in terms of their absorption rates and elimination half-lives. These differences have important implications for their potential therapeutic applications and side-effect profiles. This guide summarizes key pharmacokinetic parameters from comparative human studies to provide a clear, data-driven comparison.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound, theacrine, and caffeine when administered alone and in combination, as derived from human clinical trials.

Table 1: Pharmacokinetics of this compound, Theacrine, and Caffeine (Administered Alone)

ParameterThis compound (25 mg)This compound (100 mg)Theacrine (125 mg)Caffeine (150 mg)
Tmax (hours) 0.60.9~1.8 - 2.0~0.5 - 1.0
Cmax (ng/mL) 55.3 ± 34.6Data not available in a directly comparable format25.6 ± 5.5440 ± 140
Half-life (t½) (hours) 1.0 ± 0.3~1.4 - 1.5~16.5 - 26.1~4 - 5
Oral Clearance (CL/F) (L/hr) 426 ± 262201 ± 122Data not available in a directly comparable format41.9 ± 19.5

Data for this table was extracted from multiple sources for a comprehensive overview.[1][2][3][4]

Table 2: Pharmacokinetic Interactions - Theacrine and Caffeine

Parameter (Theacrine)Theacrine (125 mg) AloneTheacrine (125 mg) + Caffeine (150 mg)
Tmax (hours) ~2.0~2.0
Cmax (ng/mL) 25.6 ± 5.538.6 ± 16.6
AUC (h*µg/mL/mg) 0.74 ± 0.311.2 ± 1.1
Half-life (t½) (hours) UnalteredUnaltered

Coadministration of caffeine with theacrine has been shown to increase the maximum plasma concentration and area under the curve of theacrine, suggesting enhanced oral bioavailability.[1][4] Theacrine does not appear to have a significant impact on the pharmacokinetics of caffeine.[4]

Table 3: Pharmacokinetic Interactions - this compound and Caffeine

Parameter (Caffeine)Caffeine (150 mg) AloneCaffeine (150 mg) + this compound (100 mg)
Cmax (ng/mL) 440 ± 140458 ± 93.5
Half-life (t½) (hours) 7.2 ± 5.615 ± 5.8
Oral Clearance (CL/F) (L/hr) 41.9 ± 19.517.1 ± 7.80

This compound co-administration has been observed to decrease the oral clearance and increase the half-life of caffeine, without significantly affecting its maximum concentration.[2][3] Conversely, caffeine does not appear to alter the pharmacokinetics of this compound.[2]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing a randomized, double-blind, crossover design. A summary of a typical experimental protocol is provided below.

Study Design:

  • Participants: Healthy adult male and female volunteers.

  • Design: A randomized, double-blind, crossover study design is typically used. This involves each participant receiving each of the different treatments (e.g., this compound alone, caffeine alone, combination) in a random order, with a washout period between each treatment phase to ensure that the previously administered substance is cleared from the body.

  • Dosing: Oral administration of the investigational products (this compound, theacrine, caffeine) or a placebo.

  • Blood Sampling: Serial blood samples are collected at predetermined time points over a 24-hour period post-dose. This allows for the measurement of the drug concentration in the plasma over time.

  • Sample Analysis: Plasma concentrations of this compound, theacrine, caffeine, and its major metabolite paraxanthine are quantified using validated analytical methods, most commonly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

    • CL/F (Oral Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.

G Experimental Workflow for a Comparative Pharmacokinetic Study cluster_0 Subject Recruitment and Screening cluster_1 Study Execution cluster_2 Analysis A Healthy Volunteers B Informed Consent A->B C Screening B->C D Randomization C->D E Treatment Administration (Crossover Design) D->E F Serial Blood Sampling E->F G Plasma Sample Processing F->G H UPLC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Comparative PK Profile I->J Data Interpretation and Comparison

A generalized workflow for a comparative pharmacokinetic study.

Proposed Signaling Pathways

The primary mechanism of action for this compound, theacrine, and caffeine is believed to be the antagonism of adenosine receptors, which in turn modulates dopaminergic signaling.

G Proposed Signaling Pathway of Purine Alkaloids cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Purine Alkaloids Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds to AC Adenylyl Cyclase A2A_Receptor->AC Activates D2_Receptor Dopamine D2 Receptor D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Leads to Compounds This compound Theacrine Caffeine Compounds->A2A_Receptor Antagonizes Dopamine Dopamine Dopamine->D2_Receptor Binds to

Antagonism of adenosine A2A receptors by purine alkaloids.

By blocking the inhibitory effects of adenosine on dopamine D2 receptors, these compounds can lead to an increase in dopaminergic activity, resulting in their characteristic stimulant effects.[5][6][7] The differing affinities of this compound, theacrine, and caffeine for adenosine receptor subtypes and their varying abilities to cross the blood-brain barrier may contribute to their distinct pharmacological profiles.

References

A Comparative Analysis of Methylliberine and its Alternatives for Sustained Energy in Female Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ergogenic effects of methylliberine on sustained energy in female subjects, juxtaposed with common alternatives such as caffeine and theacrine. The information presented herein is intended to support research and development in the field of nootropics and performance-enhancing compounds.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the effects of this compound on sustained energy in female subjects. Direct comparative data on the reproducibility of sustained energy effects for caffeine and theacrine specifically in female subjects is limited in the current body of research.

Compound Dosage Subjects Primary Outcome Key Findings for Female Subjects Adverse Events Citation
This compound 100 mg25 healthy men and womenSubjective feelings of sustained energyStatistically significant elevations in sustained energy at 1 and 3 hours post-ingestion compared to placebo (p ≤ 0.050). A post-hoc analysis revealed a greater change in sustained energy from baseline to 1 hour (p=0.030) and 3 hours (p=0.040) post-supplementation versus placebo.No adverse events reported. Negligible influence on vital signs.[1][2][3][4][5]
Caffeine 3-6 mg/kgPrimarily mixed-gender or male-focused studiesVaried (e.g., time to exhaustion, power output)Ergogenic effects on endurance performance have been observed in women and are generally of a similar magnitude to men. However, the reproducibility of these effects can vary between individuals and sessions. Specific data on "sustained energy" as a subjective measure in women is less prevalent.Can include jitteriness, increased blood pressure, and sleep disturbances.[6][7][8][9][10]
Theacrine 200-300 mgPrimarily mixed-gender or male-focused studiesVaried (e.g., cognitive function, physical performance)Provides a milder, more sustained energy boost compared to caffeine. Research specifically on sustained energy in female subjects and its reproducibility is limited.Generally well-tolerated with fewer side effects reported compared to caffeine.[6][11][12]

Experimental Protocols

This compound Sustained Energy Assessment

The primary study on this compound's effects on sustained energy utilized a robust methodology to ensure the reliability of its findings.[1][2][3]

  • Study Design : A double-blind, randomized, within-subject crossover trial was employed.[2]

  • Participants : The study included 25 healthy men and women.[2]

  • Supplementation Protocol : Participants ingested either 100 mg of this compound or a placebo for three consecutive days.[3] On the fourth day, they were tested before their fourth dose (baseline) and then hourly for three hours post-ingestion.[2]

  • Washout Period : A one-week washout period was implemented before participants crossed over to the alternate investigational product.[2]

  • Assessment : Subjective indices of well-being, including sustained energy, were assessed using visual analog scales.[2][5]

  • Statistical Analysis : Mixed factorial ANOVAs with repeated measures were used to analyze the data.[2][3]

Typical Caffeine Ergogenic Effect Assessment

Studies on caffeine's ergogenic effects commonly employ the following methodologies:

  • Study Design : Double-blind, placebo-controlled, crossover designs are standard.

  • Participants : Often involves athletes or physically active individuals.

  • Supplementation Protocol : Caffeine is typically administered at doses of 3-6 mg/kg of body weight 60-90 minutes before exercise.

  • Assessment : Performance is measured through various tests such as time to exhaustion, time trials, and power output assessments. Subjective measures like Rating of Perceived Exertion (RPE) are also common.

  • Control Measures : Strict standardization of diet, hydration, and prior exercise is crucial. For female participants, controlling for the phase of the menstrual cycle is also a consideration.

Signaling Pathways and Mechanisms of Action

The ergogenic effects of this compound and its alternatives are primarily attributed to their interaction with the central nervous system, particularly the adenosine and dopamine signaling pathways.

This compound, Caffeine, and Theacrine Signaling Pathway

This compound, caffeine, and theacrine are all purine alkaloids that act as adenosine receptor antagonists. By blocking adenosine receptors, they prevent the onset of drowsiness and promote wakefulness. This antagonism also indirectly leads to an increase in dopamine levels, which is associated with improved mood, motivation, and focus.[1][2][4][6][13][14][15]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine_Release Adenosine Release A1_A2A_Receptors Adenosine A1/A2A Receptors Adenosine_Release->A1_A2A_Receptors Binds to Dopamine_Release Dopamine Release D1_D2_Receptors Dopamine D1/D2 Receptors Dopamine_Release->D1_D2_Receptors Binds to Cellular_Response_Inhibition Inhibition of Neuronal Activity A1_A2A_Receptors->Cellular_Response_Inhibition Leads to Cellular_Response_Stimulation Stimulation of Neuronal Activity D1_D2_Receptors->Cellular_Response_Stimulation Leads to Methylliberine_Caffeine_Theacrine This compound / Caffeine / Theacrine Methylliberine_Caffeine_Theacrine->A1_A2A_Receptors Blocks

Antagonistic action on adenosine receptors.
Experimental Workflow for this compound Study

The following diagram illustrates the workflow of the double-blind, randomized, crossover study on this compound.

Start Participant Recruitment (N=25) Randomization Randomization Start->Randomization Group_A Group A (this compound First) Randomization->Group_A Group_B Group B (Placebo First) Randomization->Group_B Supplementation_A1 3 Days this compound (100mg) Group_A->Supplementation_A1 Supplementation_B1 3 Days Placebo Group_B->Supplementation_B1 Testing_A1 Day 4 Testing: Baseline & Post-Ingestion (1, 2, 3 hours) Supplementation_A1->Testing_A1 Washout_A 1-Week Washout Testing_A1->Washout_A Supplementation_A2 3 Days Placebo Washout_A->Supplementation_A2 Testing_A2 Day 4 Testing: Baseline & Post-Ingestion (1, 2, 3 hours) Supplementation_A2->Testing_A2 Analysis Data Analysis (Mixed Factorial ANOVA) Testing_A2->Analysis Testing_B1 Day 4 Testing: Baseline & Post-Ingestion (1, 2, 3 hours) Supplementation_B1->Testing_B1 Washout_B 1-Week Washout Testing_B1->Washout_B Supplementation_B2 3 Days this compound (100mg) Washout_B->Supplementation_B2 Testing_B2 Day 4 Testing: Baseline & Post-Ingestion (1, 2, 3 hours) Supplementation_B2->Testing_B2 Testing_B2->Analysis

Crossover study experimental workflow.

Conclusion

Current evidence suggests that this compound is a promising compound for enhancing sustained energy in female subjects, with a good safety profile and reproducible effects observed in a controlled clinical trial. While caffeine is a well-established ergogenic aid for women, its effects on sustained energy specifically, and the reproducibility of these effects, require further investigation in this population. Theacrine presents a milder, longer-lasting alternative, but there is a significant gap in the literature regarding its efficacy and reproducibility for sustained energy in female subjects. Future research should focus on direct, head-to-head comparisons of these compounds in female cohorts to provide a more definitive understanding of their relative benefits.

References

A Comparative Analysis of Purine Alkaloids: Investigating the Distinct Properties of Methylliberine and Theacrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylliberine and theacrine are purine alkaloids structurally related to caffeine, garnering significant interest within the scientific community for their potential as neuroactive compounds. Both are found in natural sources, with theacrine being a prominent component of Kucha tea (Camellia assamica var. kucha) and this compound found in coffee species.[1][2] While sharing structural similarities, emerging research indicates distinct pharmacokinetic and pharmacodynamic profiles, suggesting unique applications in drug development and supplementation. This guide provides a comprehensive comparative analysis of this compound and theacrine, summarizing key physicochemical properties, pharmacokinetic parameters, and mechanisms of action supported by available experimental data.

Data Presentation

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound and theacrine based on available data.

PropertyThis compoundTheacrine
Chemical Formula C₉H₁₂N₄O₃C₉H₁₂N₄O₃
Molar Mass 224.22 g/mol [3]224.22 g/mol
Aqueous Solubility Data not available; Sparingly soluble in ethanol (1-10 mg/ml)[4]25 mg/mL at 20 °C[5]
Stability Stable for ≥ 4 years at -20°C[4]Stable for 24 months at 25 ± 2°C[6]
Peak Plasma Time (Tmax) 0.6 - 0.9 hours[2]~1.8 hours[2]
Half-life (t½) ~1.5 hours[3]16.5 - 26.1 hours[2]
Permeability (Caco-2) Data not availableData not available
Pharmacodynamic Properties and Receptor Interactions
FeatureThis compoundTheacrine
Primary Receptors Believed to be an adenosine receptor antagonist[3]Adenosine and dopamine receptor antagonist[7][8]
Receptor Binding Affinity (Ki) Data not availableData not available
Effect on cAMP Signaling Hypothesized to be similar to theacrineMay modulate cAMP signaling via phosphodiesterase (PDE) inhibition[4]
Cardiovascular Effects No significant effect on heart rate or blood pressure at studied doses[9][10]Does not significantly alter heart rate or blood pressure at studied doses[11]
Neuro-energetic Effects Purported to have neuro-energetic effects similar to caffeine[9][10]Demonstrates neuro-energetic effects, including increased energy and focus[11]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A standard method for determining the aqueous solubility of a compound is the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of the solid compound (this compound or theacrine) is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable membrane supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment: The test compound (this compound or theacrine) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

  • Quantification and Calculation: The concentration of the compound in the collected samples is measured by a suitable analytical method (e.g., LC-MS/MS). The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer

    • A is the surface area of the membrane

    • C₀ is the initial concentration of the drug in the donor compartment

Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., adenosine A1, A2A, dopamine D1, D2) are prepared.

  • Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or theacrine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification and Analysis: The amount of radioactivity on the filters is measured. The data are then used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand

    • Kd is the dissociation constant of the radioligand

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of PDE enzymes.

  • Enzyme Reaction: The PDE enzyme is incubated with its substrate, cyclic adenosine monophosphate (cAMP), in the presence and absence of the test compound (this compound or theacrine).

  • Quantification of Product: The amount of the product, adenosine monophosphate (AMP), is measured. This can be done using various methods, including colorimetric assays, fluorescence-based assays, or by using radiolabeled cAMP and separating it from the resulting radiolabeled AMP.

  • Calculation of Inhibition: The percentage of PDE inhibition by the test compound is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in its absence. The IC₅₀ value can be determined by testing a range of inhibitor concentrations.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_Theacrine_Action Theacrine's Potential Antidepressant Mechanism Theacrine Theacrine PDE4 Phosphodiesterase-4 (PDE4) Theacrine->PDE4 Inhibition cAMP Cyclic AMP (cAMP) PDE4->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB cAMP Response Element-Binding Protein (CREB) PKA->CREB Phosphorylation & Activation BDNF Brain-Derived Neurotrophic Factor (BDNF) CREB->BDNF Increased Transcription TrkB Tropomyosin Receptor Kinase B (TrkB) BDNF->TrkB Activation Neurogenesis Hippocampal Neurogenesis TrkB->Neurogenesis Promotion

Caption: Theacrine's potential antidepressant signaling pathway.

Experimental_Workflow cluster_Caco2 Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on transwell inserts Culture Culture for 21-25 days to form monolayer Start->Culture Integrity_Check Check monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity_Check Add_Compound Add test compound to apical or basolateral side Integrity_Check->Add_Compound Incubate Incubate and collect samples from receiver compartment Add_Compound->Incubate Analyze Analyze compound concentration (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp value Analyze->Calculate

Caption: General workflow for a Caco-2 permeability assay.

Comparative Analysis

Pharmacokinetics: A Tale of Two Timelines

A significant point of differentiation between this compound and theacrine lies in their pharmacokinetic profiles. This compound exhibits a rapid onset of action, with a peak plasma time (Tmax) of approximately 0.6 to 0.9 hours and a short half-life of around 1.5 hours.[2][3] In contrast, theacrine has a much longer Tmax of about 1.8 hours and a considerably extended half-life ranging from 16.5 to 26.1 hours.[2] This suggests that this compound may be more suited for applications requiring a rapid but transient effect, while theacrine could provide a more sustained action.

Pharmacodynamics: Unraveling Receptor Interactions

Both this compound and theacrine are believed to exert their effects through antagonism of adenosine receptors, similar to caffeine.[3][7][8] Theacrine has also been shown to interact with dopamine receptors.[7][8] However, a critical gap in the current understanding is the lack of specific binding affinity data (Ki values) for either compound at these receptors. This information is crucial for a detailed comparison of their potency and selectivity, which would in turn help to explain their distinct physiological effects.

Theacrine's antidepressant-like effects in preclinical models have been linked to the modulation of the phosphodiesterase-4 (PDE4)/cyclic adenosine monophosphate (cAMP)/cAMP response-element binding protein (CREB)/brain-derived neurotrophic factor (BDNF)/tropomyosin-related kinase B (TrkB) pathway.[4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can activate downstream signaling cascades associated with neurogenesis and mood regulation. While it is hypothesized that this compound may have a similar mechanism, this has not yet been experimentally verified.

Physicochemical Properties: Solubility and Stability

Conclusion

This compound and theacrine, while structurally similar, present distinct profiles that warrant further investigation. This compound's rapid onset and short duration of action contrast with theacrine's sustained effects. While both are thought to interact with the adenosine system, a detailed understanding of their receptor binding affinities is needed to fully elucidate their pharmacodynamic differences. The potential of theacrine to modulate the PDE4/cAMP signaling pathway opens up exciting avenues for its therapeutic application in mood disorders. Future research should focus on obtaining quantitative data on the aqueous solubility and permeability of this compound, as well as the receptor binding profiles of both compounds. Such data will be invaluable for the rational design of future studies and the development of novel therapeutic agents based on these intriguing purine alkaloids.

References

Safety Operating Guide

Proper Disposal of Methylliberine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of methylliberine is a critical component of laboratory safety and environmental responsibility. As a chemical compound used in research and development, its handling and disposal must adhere to strict guidelines to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Hazard Profile

This compound presents several hazards that necessitate careful handling during the disposal process. It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[2]

Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Safety Glasses: Goggles or safety glasses with side-shields to protect the eyes.[1]

  • Lab Coat: To protect clothing and skin.

  • Respirator: A suitable respirator may be necessary if handling the powder form and generating dust.[1]

This compound Hazard and Properties Summary

The following table summarizes key quantitative data and hazard classifications for this compound, compiled from safety data sheets.

PropertyData
Chemical Formula C₉H₁₂N₄O₃
Molecular Weight 224.22 g/mol
CAS Number 51168-26-4
GHS Classification Acute Toxicity, Oral (Category 4)[1][2] Skin Corrosion/Irritation (Category 2)[1] Serious Eye Damage/Eye Irritation (Category 2A)[1] Acute Aquatic Toxicity (Category 1)[2] Chronic Aquatic Toxicity (Category 1)[2]
Hazard Statements H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H410: Very toxic to aquatic life with long lasting effects[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1] The following procedure is based on standard best practices for hazardous laboratory chemical waste.

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: All this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous chemical waste.[3]

  • Segregate Incompatibles: Do not mix this compound waste with incompatible chemicals such as strong acids, bases, or strong oxidizing/reducing agents.[1][2][4] Mixing incompatible waste streams can lead to dangerous reactions.[4]

Step 2: Proper Waste Containment

  • Use Compatible Containers: Store this compound waste in a chemically compatible container with a secure, screw-top cap. The container should be in good condition, with no cracks or signs of deterioration.[4]

  • Leave Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for expansion of contents.[4]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[3][5]

Step 3: Labeling

  • Label Clearly: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Identify Contents: The label must clearly identify the contents, including the name "this compound" and the concentration or percentage of all components in the waste mixture.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • Inspect Regularly: The SAA must be inspected weekly for any signs of container leakage.[4]

  • Accumulation Limits: Be aware of the accumulation limits for your SAA (e.g., a maximum of 55 gallons of hazardous waste). Once a container is full, it must be removed from the SAA within three days.[4][5]

Step 5: Arrange for Final Disposal

  • Contact EH&S: Schedule a waste pickup with your institution's Environmental Health and Safety (EH&S) department.[6]

  • Prohibited Disposal Methods: It is imperative to remember that this compound waste must not be disposed of down the sink, in the regular trash, or by evaporation.[3][5] Its high aquatic toxicity makes drain disposal particularly harmful.[2]

Experimental Protocol: Waste Compatibility Test

Before mixing different chemical waste streams in a single container, a compatibility test must be performed on a microscale to prevent dangerous reactions. This should only be conducted by trained personnel in a fume hood.[6]

Objective: To determine if this compound waste can be safely mixed with another waste stream.

Materials:

  • Micro-scale glassware (e.g., test tubes)

  • Micropipettes

  • Fume hood

  • Appropriate PPE

  • Small samples of each waste stream

Procedure:

  • In a clean test tube, place a small, measured amount (e.g., 1 mL) of the first waste stream (e.g., this compound solution).

  • Slowly add an equivalent amount of the second waste stream to the test tube.[6]

  • Carefully observe for any signs of a reaction, such as:

    • Temperature change (increase or decrease)

    • Color change

    • Formation of gas bubbles (effervescence)

    • Formation of a precipitate.[6]

  • If no reaction is observed after several minutes, the wastes are likely compatible for co-storage.

  • Document all observations meticulously in your laboratory notebook.[6]

Methylliberine_Disposal_Workflow node_start Start: This compound Waste Generated node_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_start->node_ppe node_characterize Step 2: Characterize as Hazardous Waste node_ppe->node_characterize node_segregate Step 3: Segregate from Incompatibles node_characterize->node_segregate node_warning CRITICAL: NO DRAIN OR TRASH DISPOSAL node_characterize->node_warning node_contain Step 4: Place in Labeled, Closed Container node_segregate->node_contain node_store Step 5: Store in Designated SAA node_contain->node_store node_pickup Step 6: Contact EH&S for Waste Pickup node_store->node_pickup node_end End: Proper Disposal node_pickup->node_end

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Methylliberine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methylliberine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsTo protect against splashes and dust.[1]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact.
Body Protection Impervious clothing (e.g., lab coat)To protect against contamination of personal clothing.[1]
Respiratory Protection Suitable respiratorTo prevent inhalation of dust or aerosols, especially when not working in a fume hood.[1]

In the event of an accidental release, personnel must use full personal protective equipment.[1][2]

Operational Plan for Handling this compound

This section outlines the standard operating procedure for handling this compound, from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is highly recommended, particularly when working with powders or creating solutions that may generate aerosols.

  • Safety Stations: Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1]

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]

  • Avoid Inhalation: Prevent the inhalation of dust and aerosols.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2] Wash hands and any exposed skin thoroughly after handling.[2]

Storage
  • Container: Keep the storage container tightly sealed.[1][2]

  • Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

  • Temperature: The recommended storage temperature for this compound powder is -20°C. If stored in a solvent, the temperature should be -80°C.[2]

Accidental Release Measures
  • Evacuation: Evacuate personnel to a safe area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.[1][2]

  • Clean-up: For spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Spillage: Collect any spillage.[2]

  • Contaminated Materials: Place all contaminated materials, including absorbent materials from spills and used PPE, into a designated and clearly labeled waste container.

Disposal
  • Approved Facility: Dispose of the waste container and its contents at an approved waste disposal plant.[2]

  • Regulations: All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][2]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations and safety considerations when working with this compound.

Methylliberine_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D Proceed with caution E Perform Experiment D->E F Store Unused Material E->F J Accidental Spill or Exposure E->J If spill occurs G Segregate Waste F->G After experiment H Label Waste Container G->H I Dispose via Approved Waste Stream H->I K Evacuate Area J->K L Administer First Aid J->L M Contain and Clean Spill J->M N Report Incident M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylliberine
Reactant of Route 2
Reactant of Route 2
Methylliberine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.